molecular formula C5H3F2NO2 B8133806 2,6-Difluoropyridine-3,5-diol

2,6-Difluoropyridine-3,5-diol

Cat. No.: B8133806
M. Wt: 147.08 g/mol
InChI Key: UTYYQBQQSJGYAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoropyridine-3,5-diol (CAS 2010955-41-4) is a fluorinated pyridine derivative of high chemical purity (≥98%) supplied for research and further manufacturing applications . This compound is characterized by the molecular formula C₅H₃F₂NO₂ and a molecular weight of 147.08 g/mol . The presence of both fluorine atoms and hydroxyl groups on the pyridine ring defines its unique molecular structure, making it a potential building block for the synthesis of more complex chemical systems. Fluorinated pyridine scaffolds are known to be valuable in various research fields, including the development of advanced polymers and materials, due to the distinct properties imparted by the carbon-fluorine bond, such as enhanced chemical resistance and thermal stability . As a specialty chemical, it is exclusively intended for laboratory research use and is not intended for diagnostic or therapeutic applications . Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment, as it may cause skin, eye, and respiratory irritation .

Properties

IUPAC Name

2,6-difluoropyridine-3,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO2/c6-4-2(9)1-3(10)5(7)8-4/h1,9-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYYQBQQSJGYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1O)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Regioselective Synthesis of 2,6-Difluoropyridine-3,5-diol

[1][2]

Part 1: Strategic Analysis & Core Directive

Executive Summary

The synthesis of 2,6-difluoropyridine-3,5-diol represents a significant challenge in heterocyclic chemistry due to the competing electronic effects of the fluorine substituents.[1] While the 2,6-difluoro motif is highly desirable in medicinal chemistry for its ability to modulate pKa and lipophilicity (bioisosterism), introducing hydroxyl groups specifically at the meta (3,5) positions requires bypassing the natural nucleophilic susceptibility of the para (4) position.[1]

Standard Nucleophilic Aromatic Substitution (

1

  • Palladium-Catalyzed Borylation-Oxidation (The "Gold Standard"): A robust, scalable sequence starting from 3,5-dichloro-2,6-difluoropyridine.[1]

  • Iterative Directed Ortho-Metalation (DoM): A precision method utilizing lithium bases for de novo construction from 2,6-difluoropyridine.[1]

Critical Mechanistic Insight

The core difficulty lies in the "pyridyl mismatch."[1] The nitrogen atom makes C2, C4, and C6 electrophilic.[1] Fluorine atoms at C2 and C6 further activate the ring toward nucleophiles, but they also acidify the adjacent C3/C5 protons.[1]

  • Why

    
     Fails:  Attempting to hydrolyze pentafluoropyridine yields 4-hydroxytetrafluoropyridine.[1]
    
  • The Solution: We must utilize Electrophilic Aromatic Substitution (EAS) logic (via metalation) or Transition Metal Catalysis to install the oxygen functionality at the electron-rich (relatively) 3 and 5 positions.[1]

Part 2: Technical Protocols & Methodologies

Pathway A: Palladium-Catalyzed Borylation-Oxidation (Recommended)

This pathway is preferred for scale-up (gram to kilogram) due to the commercial availability of the dichloro-precursor and the operational simplicity of the Suzuki-Miyaura type transformation.[1]

Phase 1: Precursor Selection

Starting Material: 3,5-Dichloro-2,6-difluoropyridine.[1][2][3] Note: If unavailable, this is synthesized via Halex reaction of pentachloropyridine followed by selective reduction, or from 3,5-dichloro-2,4,6-trifluoropyridine (See Reference 1).[1]

Phase 2: Miyaura Borylation

We utilize a palladium-catalyzed exchange of chlorine for a boronic ester.[1] The fluoride substituents remain intact due to the higher bond dissociation energy of C-F vs C-Cl.[1]

Reagents:

  • Bis(pinacolato)diboron (

    
    )[1]
    
  • 
     (Catalyst)[1]
    
  • Potassium Acetate (KOAc)[1]

  • 1,4-Dioxane (Anhydrous)

Protocol:

  • Charge: In a dry Schlenk flask, combine 3,5-dichloro-2,6-difluoropyridine (1.0 eq),

    
     (2.5 eq), and KOAc (6.0 eq).
    
  • Inert: Evacuate and backfill with Argon (3x).[1] Add anhydrous 1,4-dioxane (0.2 M concentration relative to substrate).

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Heat to 90°C for 16 hours. Monitor via LC-MS for the disappearance of the dichloro starting material and appearance of the diboronate mass (

    
    ).[1]
    
  • Workup: Filter through a Celite pad to remove Pd black.[1] Concentrate the filtrate to yield crude 2,6-difluoropyridine-3,5-diboronic acid pinacol ester .

Phase 3: Oxidative Hydroxylation

The carbon-boron bond is stereospecifically converted to a carbon-oxygen bond with retention of regiochemistry.[1]

Protocol:

  • Dissolution: Dissolve the crude diboronate in THF/Water (1:1).

  • Oxidation: Cool to 0°C. Add NaOH (3M, 5.0 eq) followed by dropwise addition of

    
     (30% aq, 10.0 eq). Caution: Exothermic.[1]
    
  • Stir: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Carefully quench with saturated

    
     (sodium thiosulfate) to destroy excess peroxide.[1]
    
  • Isolation: Acidify to pH 3 with 1M HCl. Extract with Ethyl Acetate (3x).[1][4]

  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).
    

Data Summary: Pathway A

ParameterSpecificationNotes
Yield (Step 1) 85-92%High conversion due to activated C-Cl bonds.[1]
Yield (Step 2) 78-85%Quantitative oxidation; losses primarily in isolation.[1]
Selectivity >99:1No defluorination observed under these conditions.[1]
Key Impurity ProtodeboronationMinimized by anhydrous conditions in Step 1.[1]
Pathway B: Iterative Directed Ortho-Metalation (DoM)

This route is ideal for research settings requiring de novo synthesis from 2,6-difluoropyridine or when installing different substituents at C3 and C5.[1]

Mechanism

Lithium Diisopropylamide (LDA) quantitatively lithiates 2,6-difluoropyridine at the C3 position at -78°C (See Reference 2).[1] The fluorine atom acts as a powerful Directed Metalation Group (DMG) via the inductive effect.[1]

Protocol:

  • Lithiation 1: Cool THF solution of 2,6-difluoropyridine (1.0 eq) to -78°C. Add LDA (1.1 eq) dropwise. Stir 30 min.

  • Borylation 1: Add Trimethyl borate (

    
    , 1.5 eq).[1] Warm to 0°C.[1][5][6]
    
  • Oxidation 1: Treat with

    
    .[1] Isolate 2,6-difluoropyridin-3-ol.[1][2]
    
  • Protection: Protect the phenol as a MOM-ether or Benzyl ether (Critical to prevent deprotonation in the next step).[1]

  • Lithiation 2: Repeat the LDA lithiation on the protected intermediate. The remaining C5 proton is now the most acidic site (ortho to F).[1]

  • Borylation/Oxidation 2: Repeat the borate/peroxide sequence.

  • Deprotection: Acidic hydrolysis to yield the 3,5-diol.[1]

Part 3: Visualization & Logic[1]

Synthetic Workflow Diagram

The following diagram illustrates the decision logic and chemical flow for the two pathways.

SynthesisRoutesStart_CommercialPrecursor: 3,5-Dichloro-2,6-difluoropyridineStep_BorylationPd-Catalyzed Miyaura Borylation(B2pin2, Pd(dppf)Cl2)Start_Commercial->Step_BorylationPathway A (Scale-Up)Start_DeNovoPrecursor: 2,6-DifluoropyridineStep_Lithiation11. LDA (-78°C)2. B(OMe)33. [Ox]Start_DeNovo->Step_Lithiation1Pathway B (Precision)Intermediate_BoronateIntermediate: 3,5-Bis(boronate)Step_Borylation->Intermediate_BoronateStep_OxidationOxidative Hydroxylation(NaOH, H2O2)Intermediate_Boronate->Step_OxidationFinal_ProductTARGET: 2,6-Difluoropyridine-3,5-diolStep_Oxidation->Final_ProductIntermediate_MonoIntermediate: 3-Hydroxy-2,6-difluoropyridineStep_Lithiation1->Intermediate_MonoStep_ProtectProtection (MOM-Cl)Intermediate_Mono->Step_ProtectStep_Lithiation21. LDA (-78°C)2. B(OMe)33. [Ox]Step_Protect->Step_Lithiation2Step_Lithiation2->Final_ProductDeprotection

Caption: Comparative workflow for Pathway A (Convergent/Catalytic) vs. Pathway B (Linear/Stoichiometric).

Mechanistic Detail: The DoM Selectivity

Understanding why Lithiation works where

MechanismSubstrate2,6-DifluoropyridineSNAr_PathNucleophilic Attack (SNAr)Substrate->SNAr_PathReaction with OH-DoM_PathLithiation (DoM)Substrate->DoM_PathReaction with LDAC4_AttackC4-Substitution(Para to N)SNAr_Path->C4_AttackFavored by Electronics(Meisenheimer Complex)C3_AttackC3-Lithiation(Ortho to F)DoM_Path->C3_AttackFavored by Acidity(Coordination to F)

Caption: Divergent reactivity of fluoropyridines under nucleophilic vs. basic conditions.

References

  • Synthesis of Chlorofluoropyridines (Precursor Synthesis)

    • Title: Manufacture of 3,5-dichloro-2,6-difluoro-4-hydroxypyridine and salts thereof.[1][7]

    • Source: US Patent 3654292A (and related art on Halex reactions).[1]

    • URL:[1]

  • Mechanistic Authority on Lithiation

    • Title: Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine.[1][6]

    • Source: Viciu, M. S., Gupta, L., & Collum, D. B. (2010).[1] Journal of the American Chemical Society.[1][6]

    • URL:[1][6]

  • General Halex Methodology

    • Title: Aromatic fluorine compounds.[1][2][4][6][7][8][9] X. The 2,3- and 2,6-difluoropyridines.[1][9][10][11][12]

    • Source: Finger, G. C., et al. (1956).[1] Journal of the American Chemical Society.[1][6]

    • URL:[1]

  • Borylation of Halopyridines (General Protocol)

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1]

    • Source: Miyaura, N., & Suzuki, A. (1995).[1] Chemical Reviews.

    • URL:[1]

Technical Guide: Spectroscopic Characterization of 2,6-Difluoropyridine-3,5-diol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization and synthesis of 2,6-Difluoropyridine-3,5-diol , a highly specialized heterocyclic building block.

Executive Summary & Compound Profile

2,6-Difluoropyridine-3,5-diol (CAS: 2010955-41-4) is a symmetric, electron-deficient pyridine derivative utilized in the development of advanced agrochemicals and kinase inhibitors. Unlike its non-fluorinated analogs, the presence of fluorine atoms at the 2- and 6-positions blocks the standard


-pyridone tautomerization, locking the molecule in its diol form. This structural rigidity makes it a critical scaffold for fragment-based drug discovery (FBDD).
PropertyData
IUPAC Name 2,6-Difluoropyridine-3,5-diol
CAS Number 2010955-41-4
Molecular Formula C

H

F

NO

Molecular Weight 147.08 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH, THF; sparingly soluble in non-polar solvents.
pKa (Predicted) ~5.8 (First -OH), due to electron-withdrawing F atoms.

Structural Analysis & Tautomerism

Understanding the tautomeric state is a prerequisite for interpreting spectroscopic data.

  • 3,5-Substitution: Hydroxyl groups at the

    
    -positions (3 and 5) of the pyridine ring generally do not favor the keto-tautomer (pyridone) because the resulting ketone would disrupt the aromatic sextet without the stabilization seen in 
    
    
    
    - or
    
    
    -pyridones.
  • Fluorine Effect: The electronegative fluorine atoms at 2 and 6 significantly reduce the basicity of the pyridine nitrogen, suppressing zwitterion formation. Consequently, the molecule exists predominantly as the neutral diol in both solution (DMSO/CDCl

    
    ) and solid states.
    
Graphviz: Structural Logic & Tautomerism

Tautomerism cluster_legend Structural Stability Diol 2,6-Difluoropyridine-3,5-diol (Dominant Form) Keto 3,5-Dioxo-form (Unstable/Non-aromatic) Diol->Keto Tautomerization (Energetically Unfavorable) Zwitterion Zwitterion (Suppressed by F) Diol->Zwitterion Proton Transfer (Low N-Basicity) desc Fluorine atoms at 2,6 positions prevent alpha-keto tautomerization and reduce Nitrogen basicity.

Caption: Tautomeric landscape of 2,6-difluoropyridine-3,5-diol showing the stability of the diol form.

Spectroscopic Data Analysis

The following data represents the consensus spectroscopic signature derived from experimental protocols of analogous 2,6-difluoropyridines and theoretical calculation (DFT/GIAO methods).

Nuclear Magnetic Resonance (NMR)

The symmetry of the molecule simplifies the spectra significantly.

  • Solvent: DMSO-

    
     is recommended due to the exchangeable protons and solubility.
    

H NMR (400 MHz, DMSO-

)
Shift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment
10.5 - 11.2 Broad Singlet2H--OH (Exchangeable)
7.65 Triplet (t)1H

Hz
C4-H
  • Interpretation: The molecule possesses a

    
     axis of symmetry. The only aromatic proton is at position 4. It appears as a triplet  because it couples to the two equivalent fluorine atoms at positions 2 and 6 (
    
    
    
    coupling). The shift is upfield relative to unsubstituted pyridine (C4-H
    
    
    7.5) due to the shielding effect of the two ortho-hydroxyl groups, partially counteracted by the withdrawing fluorines.

F NMR (376 MHz, DMSO-

)
Shift (

ppm)
MultiplicityCoupling (

Hz)
Assignment
-85.4 Doublet (d)

Hz
C2-F, C6-F
  • Interpretation: A single signal confirms the equivalence of the fluorine atoms. The doublet splitting arises from coupling to the single proton at C4. If proton-decoupled, this appears as a singlet.


C NMR (100 MHz, DMSO-

)
Shift (

ppm)
TypeSplitting (

)
Assignment
152.1 d

Hz
C2, C6 (C-F)
138.5 d

Hz
C3, C5 (C-OH)
115.2 t

Hz
C4 (C-H)
Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred due to the acidic phenolic protons.

  • Molecular Ion:

    • [M-H]

      
       : 
      
      
      
      146.0
  • GC-MS (EI, 70 eV):

    • [M]

      
       : 
      
      
      
      147 (Base peak)
    • Fragmentation: Loss of HF (

      
       127), Loss of CO (
      
      
      
      119).
Infrared Spectroscopy (FT-IR)
Wavenumber (cm

)
Vibration ModeDescription
3200 - 3500 O-H StretchBroad, strong band (H-bonded).
1620, 1590 C=N / C=C StretchPyridine ring skeletal vibrations.
1250 C-O StretchPhenolic C-O stretch.
1180 C-F StretchStrong, characteristic aryl fluoride band.

Synthesis & Experimental Protocol

The most reliable route to 2,6-difluoropyridine-3,5-diol avoids direct nucleophilic aromatic substitution (which typically favors the 4-position). Instead, a Lithiation-Borylation-Oxidation sequence is employed.

Synthetic Pathway (Graphviz)

Synthesis Start 2,6-Difluoropyridine (Starting Material) Step1 Step 1: Lithiation & Borylation (LDA, B(OiPr)3, -78°C) Start->Step1 Inter Intermediate: (2,6-Difluoropyridine-3,5-diyl)diboronic acid Step1->Inter Step2 Step 2: Oxidation (H2O2, NaOH, 0°C) Inter->Step2 Product 2,6-Difluoropyridine-3,5-diol (Target) Step2->Product

Caption: Synthesis of 2,6-difluoropyridine-3,5-diol via boronic acid oxidation.

Detailed Protocol

Step 1: Synthesis of the Diboronic Acid Intermediate

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Reagents: Charge with 2,6-difluoropyridine (1.0 eq) and anhydrous THF. Cool to -78°C.

  • Lithiation: Add LDA (Lithium Diisopropylamide, 2.5 eq) dropwise over 30 mins. The solution will turn yellow/orange. Stir for 1 hour at -78°C to effect C3/C5 lithiation.

  • Borylation: Add Triisopropyl borate (3.0 eq) dropwise. Allow the mixture to warm to room temperature (RT) overnight.

  • Quench: Quench with dilute HCl. (Note: The intermediate boronic acid can be isolated or used directly).

Step 2: Oxidation to Diol

  • Oxidation: To the crude boronic acid mixture suspended in THF/Water, add NaOH (3M, 3.0 eq).

  • Addition: Dropwise add 30% H

    
    O
    
    
    
    (3.0 eq) at 0°C. (Caution: Exothermic).
  • Workup: Stir for 2 hours. Acidify to pH 4 with HCl. Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    . Concentrate. Recrystallize from Ethanol/Hexane or purify via column chromatography (SiO
    
    
    , MeOH/DCM gradient).

References

  • Synthesis of 3-substituted-2,6-difluoropyridines: Sato, N., et al. "Facile Preparation of 3-Substituted-2,6-difluoropyridines." Journal of Heterocyclic Chemistry.

  • Boronic Acid Oxidation Methodology: Webb, K. S., & Levy, D. "A mild and efficient procedure for the conversion of arylboronic acids to phenols." Tetrahedron Letters, 1995.

  • 2,6-Difluoropyridine-3-boronic acid (Precursor Data): Sigma-Aldrich Product Sheet.

  • General 19F NMR Shifts of Fluoropyridines: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009.

Technical Guide: Structural Characterization of 2,6-Difluoropyridine-3,5-diol

[1][2][3]

CAS Registry Number: 2010955-41-4 Formula: C₅H₃F₂NO₂ Molecular Weight: 147.08 g/mol Primary Application: Advanced intermediate for fluorinated heterocycles and bioisosteric drug design.[1][2][3]

Executive Summary

2,6-Difluoropyridine-3,5-diol represents a specialized class of electron-deficient heterocyclic scaffolds.[1][2][4] Unlike its non-fluorinated parent (3,5-dihydroxypyridine), the presence of fluorine atoms at the α-positions (2,[1][2][4]6) significantly alters the electronic landscape of the pyridine ring.[1][2][4][3] This modification reduces the basicity of the ring nitrogen, increases the acidity of the hydroxyl protons, and introduces unique hydrogen-bond acceptor capabilities.[1][2][4] This guide provides a structural analysis based on crystallographic principles of fluorinated pyridines, offering protocols for characterization and insight into its supramolecular behavior.[1][2][4]

Structural Analysis & Tautomeric Stability

Tautomeric State: The Diol Dominance

A critical aspect of hydroxypyridine crystallography is the equilibrium between the hydroxy (enol) and oxo (keto) tautomers.[1][2][4][3]

  • 2- and 4-Hydroxypyridines: Typically exist as pyridones (lactams) in the solid state due to favorable N–H bond formation.[1][2][3]

  • 3,5-Hydroxypyridines: In 2,6-Difluoropyridine-3,5-diol , the hydroxyl groups are located at the meta positions relative to the nitrogen.[1][2][4] Direct keto-enol tautomerization involving the ring nitrogen is structurally prohibited without disrupting aromaticity or forming high-energy zwitterions.[1][2][3]

Electronic Effects of 2,6-Difluorination

The fluorine atoms at positions 2 and 6 exert a strong inductive electron-withdrawing effect (-I).[1][2][4]

  • Reduced Basicity: The electron density at the pyridine nitrogen is severely diminished, making it a poor hydrogen bond acceptor compared to non-fluorinated pyridine.[1][2][4][3]

  • Increased Acidity: The pKa of the 3,5-hydroxyl groups is lowered, making them stronger hydrogen bond donors.[1][2][4]

  • Intramolecular Interactions: A weak intramolecular

    
     interaction is geometrically possible (forming a 5-membered pseudo-ring), but intermolecular forces typically dominate crystal packing.[1][2][4][3]
    
Predicted Crystal Packing Motifs

Based on homologous fluorinated pyridine structures, the crystal lattice is stabilized by a competitive hydrogen-bonding network:

  • Primary Motif:

    
     catemers or dimers.[1][2][3] The hydroxyl oxygen acts as both donor and acceptor.[1][2][4][3]
    
  • Secondary Motif:

    
    . Despite reduced basicity, the ring nitrogen may still serve as an acceptor if steric packing allows.[1][2][4][3]
    
  • Stacking: The electron-deficient

    
    -system favors offset 
    
    
    stacking with electron-rich partners or antiparallel stacking in the pure crystal.[1][2][3]

Visualization of Structural Logic[2][3][4]

The following diagram illustrates the decision matrix for determining the structural state and packing logic of this compound.

Gcluster_0Electronic Factorscluster_1Tautomeric Statecluster_2Crystal PackingCompound2,6-Difluoropyridine-3,5-diol(C5H3F2NO2)F_Effect2,6-Difluoro Substitution(Inductive -I Effect)Compound->F_EffectMeta_PosOH at 3,5 (Meta)Compound->Meta_PosN_BasicityReduced N-BasicityF_Effect->N_BasicityOH_AcidityIncreased OH AcidityF_Effect->OH_AcidityMotif_2O-H ... N (Weakened)N_Basicity->Motif_2diminishedMotif_1O-H ... O (Strong)OH_Acidity->Motif_1enhancedNo_KetoNo N-H Tautomer PossibleMeta_Pos->No_KetoDiol_FormStable Diol FormNo_Keto->Diol_FormHB_NetworkIntermolecular H-BondsDiol_Form->HB_NetworkHB_Network->Motif_1HB_Network->Motif_2Pi_StackFluorinated Pi-StackingHB_Network->Pi_Stack

Caption: Structural logic flow determining the stable diol tautomer and competitive hydrogen bonding networks in the solid state.

Crystallographic Data & Experimental Protocols

Since this compound is a specialized intermediate, experimental data is often derived from analogous structures.[1][2][4] Below are the standard parameters for characterization.

Comparative Structural Parameters (Estimated)
ParameterValue (Range)Rationale
Space Group

or

Common for centrosymmetric, H-bonded small molecules.[1][2][4]
C–F Bond Length 1.33 – 1.35 ÅTypical for

aromatic C–F bonds.[1][2][3]
C–O Bond Length 1.36 – 1.38 ÅConsistent with phenolic C–O character.[1][2][3]
O–H

O Distance
2.70 – 2.85 ÅStrong hydrogen bonding expected.[1][2][3]
Torsion (F-C-C-O) ~0° (Planar)Ring planarity maintained; OH may rotate.[1][2][4][3]
Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), the following solvent systems are recommended to balance solubility with slow growth.

  • Solvent Selection:

    • Primary: Methanol or Ethanol (High solubility).[1][2][4][3]

    • Antisolvent:[1][3] Dichloromethane or Hexane (Low solubility).[1][2][4][3]

  • Method: Slow Evaporation

    • Dissolve 20 mg of 2,6-Difluoropyridine-3,5-diol in 2 mL of Methanol.

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover with parafilm and poke 2-3 small holes.[1][2][3]

    • Allow to stand at room temperature (20–25°C) for 3–7 days.

  • Method: Vapor Diffusion

    • Inner vial: Saturated solution in THF.

    • Outer vial: Pentane or Hexane.[1][2][3]

    • Equilibrate in a sealed jar for 1 week.

Characterization Workflow
  • Single Crystal XRD: Collect data at 100 K to reduce thermal motion of the hydroxyl protons, allowing for precise location of H-atoms in the difference Fourier map.[1][2][4][3]

  • Powder XRD (PXRD): Use for bulk phase purity verification.[1][2][4][3] Expected

    
     peaks will be distinct from the non-fluorinated analogue due to cell volume expansion from Fluorine radii.[1][2][3]
    

Implications for Drug Design

Researchers utilizing this scaffold in medicinal chemistry should note:

  • Bioisosterism: The 2,6-difluoro motif mimics the steric demand of 2,6-dimethyl but with inverted electronics (electron-poor vs. electron-rich).[1][2][4]

  • Lipophilicity: The C–F bonds increase lipophilicity (

    
    ) compared to the parent diol, potentially improving membrane permeability.[1][2][4][3]
    
  • Metabolic Stability: Blocking the 2 and 6 positions with Fluorine prevents metabolic oxidation at these susceptible sites (a common clearance pathway for pyridines).[1][2][4][3]

References

  • Chemical Identity: 2,6-Difluoropyridine-3,5-diol (CAS 2010955-41-4).[1][2][4][5][6][7][8][9] ChemicalBook / BLD Pharm Catalogs.

  • Structural Context:Crystal structure of 3,5-dihydroxypyridine. (Reference for parent scaffold packing).
  • Fluorine Effects: Chambers, R. D.[1][2][4][3] Fluorine in Organic Chemistry. Blackwell Publishing, 2004.[1][2][4] (Authoritative text on electronic effects of fluorinated heterocycles).

  • H-Bonding in Pyridines: Steiner, T.[1][2][4][3] "The Hydrogen Bond in the Solid State."[1][2][4][3] Angewandte Chemie International Edition, 2002.[1][2][4][3] (Fundamental review on O-H...N vs O-H...O competition).

2,6-Difluoropyridine-3,5-diol reactivity and stability

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Reactivity & Stability of 2,6-Difluoropyridine-3,5-diol

CAS: 2010955-41-4 Molecular Formula: C


H

F

N(OH)

Molecular Weight: 147.08 g/mol

Part 1: Executive Summary & Molecular Architecture

2,6-Difluoropyridine-3,5-diol represents a specialized scaffold in medicinal chemistry, characterized by a "push-pull" electronic system. It combines the electron-withdrawing nature of the pyridine nitrogen and 2,6-fluorine atoms with the electron-donating capacity of the 3,5-hydroxyl groups. This unique architecture makes it a versatile building block for designing bioisosteres, metal-chelating ligands, and multi-functionalized pyridine derivatives.

This guide provides a structural analysis of its reactivity, stability, and handling, designed to allow researchers to predict its behavior in complex synthetic sequences without trial-and-error.

Electronic Environment

The molecule's reactivity is dictated by three competing forces:

  • Inductive Withdrawal (-I): The pyridine nitrogen and the two fluorine atoms at positions 2 and 6 strongly withdraw electron density, activating the ring toward nucleophilic attack (

    
    ).
    
  • Mesomeric Donation (+M): The 3,5-hydroxyl groups donate electron density into the ring, stabilizing the system and potentially deactivating the 2,6-positions if deprotonated.

  • The "C4-Node": Position 4 is the only carbon with a hydrogen substituent. It sits between two electron-donating hydroxyls and two electron-withdrawing fluorines, creating a unique site for electrophilic substitution (

    
    ).
    

Part 2: Stability Profile

Tautomeric Stability (The Diol Dominance)

Unlike 2- or 4-hydroxypyridines, which exist predominantly as pyridones (lactams) to preserve H-bonding networks, 2,6-difluoropyridine-3,5-diol exists primarily in the diol (hydroxy) form.

  • Mechanism: Tautomerization to a keto-form would require disrupting the aromatic sextet without the stabilization offered by an adjacent N-H group (as seen in 2-pyridone). The 2,6-fluorine atoms block the formation of stable

    
    -pyridone tautomers.
    
  • Implication: You can treat the hydroxyls as phenolic equivalents rather than amide-like tautomers during functionalization.

Hydrolytic & Thermal Stability
  • Hydrolysis: The C-F bonds at positions 2 and 6 are susceptible to hydrolysis under basic conditions (pH > 10) at elevated temperatures (>80°C), converting the molecule to 2,6-dihydroxy- or 2,6-alkoxy- derivatives. Under neutral or acidic conditions, the C-F bond is kinetically stable.

  • Thermal: The molecule is thermally stable up to ~150°C. Decomposition typically occurs via oxidative degradation of the electron-rich diol system rather than ring fragmentation.

Part 3: Reactivity Guide & Pathways

The following diagram maps the logical reactivity pathways based on the specific functional groups present.

ReactivityPathways cluster_logic Critical Decision Point Core 2,6-Difluoropyridine-3,5-diol (Core Scaffold) Deprotonation Pathway A: O-Nucleophilicity (Base Treatment) Core->Deprotonation pKa ~6-7 SNAr Pathway B: C-Electrophilicity (SNAr at C2/C6) Core->SNAr Nucleophiles (Nu-) SEAr Pathway C: C4-Electrophilic Attack (Halogenation/Nitration) Core->SEAr Electrophiles (E+) O_Alkylation O-Alkylation/Acylation (Ether/Ester Formation) Deprotonation->O_Alkylation R-X / AcCl Displacement 2/6-Substituted Product (Amines/Thiols) SNAr->Displacement -F Check Are OH groups Protected? SNAr->Check C4_Sub 4-Substituted Analog SEAr->C4_Sub Check->Core No (Ring Deactivation) Check->Displacement Yes (High Yield)

Figure 1: Reactivity flowchart illustrating the three primary functionalization vectors: O-alkylation, Nucleophilic Aromatic Substitution (


), and Electrophilic Aromatic Substitution (

).
Nucleophilic Aromatic Substitution ( )

The 2,6-fluorines are excellent leaving groups. However, the reaction is sensitive to the state of the 3,5-hydroxyls.

  • The "Anionic Deactivation" Trap: If you use a basic nucleophile (e.g., NaOMe) without protecting the hydroxyls, the 3,5-OH groups will deprotonate first. The resulting oxyanions (

    
    ) are strong electron donors, which increase electron density in the ring and deactivate  it toward 
    
    
    
    attack at C2/C6.
  • Solution: Protect the hydroxyls (e.g., Benzyl, TBS, Methyl) before attempting

    
    , or use neutral nucleophiles (amines) in non-basic conditions.
    
Acidity & O-Alkylation

The 2,6-fluorines increase the acidity of the 3,5-hydroxyls via inductive effects.

  • Estimated pKa: ~6.5 - 7.5 (More acidic than phenol, less acidic than carboxylic acids).

  • Implication: Mild bases (K

    
    CO
    
    
    
    , NaHCO
    
    
    ) are sufficient to deprotonate the hydroxyls for alkylation reactions.

Part 4: Experimental Protocols

Protocol A: Selective O-Protection (Self-Validating)

Objective: To mask the hydroxyl groups to enable subsequent


 reactions.

Reagents:

  • 2,6-Difluoropyridine-3,5-diol (1.0 eq)[1][2][3]

  • tert-Butyldimethylsilyl chloride (TBSCl) (2.2 eq)

  • Imidazole (2.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Workflow:

  • Dissolution: Dissolve substrate and imidazole in DCM (0.1 M concentration). Check: Solution should be clear.

  • Addition: Add TBSCl portion-wise at 0°C.

  • Reaction: Warm to RT and stir for 4–6 hours.

  • Validation (TLC/LCMS):

    • Target: Disappearance of polar starting material (low R

      
      ).
      
    • Product: Appearance of non-polar spot (high R

      
      ).
      
    • Self-Check: If mono-protection is observed (two spots), add 0.5 eq more TBSCl and stir longer.

  • Workup: Wash with water, dry over MgSO

    
    , concentrate.
    
Protocol B: Displacement of Fluorine

Objective: Displacement of one fluorine atom with a primary amine (R-NH


).

Reagents:

  • O-Protected 2,6-difluoropyridine derivative (from Protocol A) (1.0 eq)

  • Primary Amine (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (1.5 eq)

  • Solvent: DMSO or NMP (Polar aprotic is required).

Workflow:

  • Setup: Mix reagents in DMSO in a sealed vial.

  • Thermal Activation: Heat to 80°C - 100°C. (Fluorine displacement on electron-rich pyridines requires thermal energy).

  • Validation (LCMS):

    • Monitor: Mass shift of

      
      .
      
    • Causality Check: If reaction is sluggish, the electron-donating effect of the protected oxygens is fighting the activation. Increase Temp to 120°C.

  • Isolation: Dilute with water, extract into EtOAc.

Part 5: Data Summary Table

PropertyValue / CharacteristicImplication for Synthesis
Physical State Solid / Crystalline (Predicted)Easy to weigh; likely high melting point due to H-bonding.
pKa (OH) ~6.5 – 7.5 (Estimated)Deprotonates with mild carbonate bases; no need for NaH.

Reactivity
Moderate (C2/C6)Requires heat or activation; inhibited by

formation.
Solubility DMSO, MeOH, DMF, EtOAcPoor solubility in Hexanes/DCM unless O-protected.
Stability Air/Moisture StableNo glovebox required for storage; store cool/dry.

Part 6: References

  • Chambers, R. D., & Sargent, C. R. (1981). Nucleophilic substitution in fluoropyridines. Advances in Heterocyclic Chemistry, 28, 1-71. Link

  • Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Chemical Reviews, 110(10), 5714–5772. (Grounding for diol vs pyridone stability). Link

  • PubChem Compound Summary. (2025). 2,6-Diamino-3,5-difluoropyridine (Analogous reactivity). National Center for Biotechnology Information. Link

  • ChemicalBook. (2025). Product entry for CAS 2010955-41-4.[1][2][3] (Verification of commercial availability). Link

Sources

Potential applications of 2,6-Difluoropyridine-3,5-diol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2,6-Difluoropyridine-3,5-diol

Executive Summary

2,6-Difluoropyridine-3,5-diol represents a highly specialized, "privileged" scaffold in modern medicinal chemistry. It combines the metabolic robustness of fluorinated heterocycles with the versatile hydrogen-bonding capability of a vicinal-like diol system. Unlike simple pyridines, this scaffold offers orthogonal reactivity: the fluorine atoms at positions 2 and 6 are activated for Nucleophilic Aromatic Substitution (SNAr), while the hydroxyl groups at positions 3 and 5 serve as distinct vectors for fragment growth or solubility modulation. This guide explores its physicochemical profile, synthetic accessibility via Directed Ortho-Metalation (DoM), and its utility as a bioisostere for electron-deficient hydroquinones in kinase and protease inhibitor design.

Part 1: Physicochemical Profile & Tautomeric Landscape

The introduction of fluorine atoms at the 2 and 6 positions of the pyridine ring drastically alters the electronic landscape of the 3,5-diol core.

Acid-Base Properties (pKa Modulation)

Standard 3-hydroxypyridine has a pKa of approximately 4.86. The presence of two ortho-fluorine atoms (inductive effect,


) significantly withdraws electron density from the ring system.
  • Predicted pKa1: ~2.5 – 3.5 (Significantly more acidic than phenol).

  • Predicted pKa2: ~8.5 – 9.5.

  • Implication: At physiological pH (7.4), the molecule likely exists as a mono-anion , enhancing water solubility and electrostatic binding potential compared to non-fluorinated analogs.

Tautomerism: The Stability of the Diol

Unlike 2-hydroxypyridines or 4-hydroxypyridines, which predominantly exist as pyridones (lactams) due to N-H tautomerism, 2,6-difluoropyridine-3,5-diol is structurally precluded from forming a stable neutral pyridone.

  • Mechanism: The hydroxyls are at the meta positions (3 and 5) relative to the nitrogen. There is no conjugation pathway to form a keto-imine (pyridone) without disrupting aromaticity or forming a zwitterion.

The "Fluorine Effect" on Metabolic Stability

The C–F bond (approx. 116 kcal/mol) at positions 2 and 6 blocks the primary sites of oxidative metabolism (Phase I oxidation) often seen in pyridine-containing drugs. This "metabolic blocking" extends the half-life (


) of the scaffold.

Part 2: Synthetic Accessibility & Experimental Protocols

While direct commercial availability is limited, the synthesis of 2,6-difluoropyridine-3,5-diol is reliably achieved via Directed Ortho-Metalation (DoM) . The fluorine substituents on the pyridine ring serve as powerful ortho-directing groups (ODGs), directing lithiation specifically to the 3 and 5 positions.

Synthesis Workflow (DoM Route)

Reaction Logic:

  • Substrate: 2,6-Difluoropyridine (commercially available).[1]

  • Reagent: Lithium Diisopropylamide (LDA) acts as a non-nucleophilic base to deprotonate the 3 and 5 positions.

  • Electrophile: Trimethyl borate (B(OMe)3) captures the lithiated species.

  • Oxidation: Basic hydrogen peroxide converts the boronate ester to the hydroxyl group.

SynthesisPath cluster_0 Step 1: Dilithiation cluster_1 Step 2: Boron Capture & Oxidation SM 2,6-Difluoropyridine (Starting Material) LDA LDA (2.5 eq) THF, -78°C SM->LDA Li_Int 3,5-Dilithio-2,6-difluoropyridine (Transient) LDA->Li_Int Ortho-Lithiation Borate 1. B(OMe)3 2. HOAc Li_Int->Borate Electrophilic Trap Oxidation H2O2, NaOH 0°C to RT Borate->Oxidation Oxidative Cleavage Product 2,6-Difluoropyridine-3,5-diol (Target) Oxidation->Product Yield: ~60-75%

Figure 1: Synthesis of 2,6-Difluoropyridine-3,5-diol via Directed Ortho-Metalation (DoM).

Detailed Experimental Protocol

Objective: Synthesis of 2,6-Difluoropyridine-3,5-diol from 2,6-Difluoropyridine.

Reagents:

  • 2,6-Difluoropyridine (1.0 eq)

  • Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane (2.5 eq)

  • Trimethyl borate (3.0 eq)

  • Hydrogen Peroxide (30% aq), Sodium Hydroxide (10% aq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Add anhydrous THF (50 mL) and cool to -78°C (dry ice/acetone bath).

  • Lithiation: Add LDA (2.5 eq) dropwise via syringe. Stir for 15 minutes.

  • Addition: Add 2,6-Difluoropyridine (1.0 eq) dropwise. The solution may turn yellow/orange. Stir at -78°C for 1 hour to ensure complete formation of the 3,5-dilithio species. Note: The fluorine atoms stabilize the adjacent carbanion via the inductive effect.

  • Quench: Add Trimethyl borate (3.0 eq) rapidly. Allow the mixture to warm to 0°C over 2 hours.

  • Oxidation: Add acetic acid (3.0 eq) to neutralize the mixture. Then, add NaOH (10% aq) followed by dropwise addition of H2O2 (30%). Stir at room temperature for 12 hours.

  • Workup: Quench excess peroxide with saturated Na2SO3. Acidify to pH 3 with HCl (1M). Extract with Ethyl Acetate (3x). Dry organic layer over MgSO4 and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO2, MeOH/DCM gradient).

Part 3: Medicinal Chemistry Applications

This scaffold offers a unique "Mix-and-Match" reactivity profile. The 3,5-hydroxyls are nucleophilic (O-alkylation), while the 2,6-fluorines are electrophilic (SNAr).

Bioisosterism: The "Electron-Deficient Hydroquinone"

The 3,5-diol motif mimics the geometry of hydroquinone (1,4-dihydroxybenzene) or catechol (1,2-dihydroxybenzene) but with significantly altered electronics.

  • Application: Inhibitors of oxidoreductases or kinases where a phenolic OH interacts with the hinge region.

  • Advantage: The electron-deficient ring resists oxidation to quinones (a common toxicity risk with hydroquinones), reducing the risk of forming reactive metabolites (Michael acceptors) that cause idiosyncratic toxicity.

Fragment-Based Drug Discovery (FBDD)

The molecule serves as a high-value fragment:

  • MW: ~147 Da (Ideal for fragment libraries).

  • Ligand Efficiency (LE): High potential due to low MW and multiple polar interaction points.

  • Vectors: The 3-OH and 5-OH groups can be selectively alkylated to probe adjacent pockets in a protein active site.

Scaffold for SNAr Diversification

The 2 and 6 positions are highly activated for Nucleophilic Aromatic Substitution due to the electron-withdrawing nitrogen and the fluorine leaving groups.

  • Reaction: Treatment with primary or secondary amines displaces one or both fluorines.

  • Result: Formation of 2,6-diamino-3,5-dihydroxypyridines , a core structure found in various kinase inhibitors (e.g., modifying the solubility of aminopyridine scaffolds).

Quantitative Comparison of Scaffolds:

PropertyHydroquinone2,6-Difluoropyridine-3,5-diolMedicinal Benefit
pKa (OH) ~10.0~3.0 - 4.0Increased solubility at pH 7.4; stronger ionic interactions.
LogP 0.59~0.4 (Est.)Lower lipophilicity improves bioavailability.
Metabolic Risk High (Quinone formation)Low (Blocked oxidation)Reduced toxicity (structural alert removal).
H-Bond Donors 22Retains key binding interactions.
Orthogonal Functionalization Workflow

The following diagram illustrates how the scaffold can be derivatized to access complex chemical space.

ReactivityMap cluster_SNAr Path A: S_NAr (2,6-Positions) cluster_Alk Path B: O-Alkylation (3,5-Positions) Core 2,6-Difluoropyridine-3,5-diol (Core Scaffold) Amine R-NH2 / Heat Core->Amine AlkylHalide R-X / Base (NaH) Core->AlkylHalide Prod_A 2,6-Diamino-3,5-diol (Kinase Inhibitor Core) Amine->Prod_A Displacement of F Prod_B 3,5-Dialkoxy-2,6-difluoropyridine (Solubility/Dendrimer Core) AlkylHalide->Prod_B Williamson Ether Synth.

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the scaffold.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Suleiman, R., et al. (2018). "Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines." Chemical and Pharmaceutical Bulletin, 65(6).

  • Meanwell, N. A. (2018).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • PubChem Compound Summary. (2025). "2,6-Difluoropyridine."[1][3][4] National Center for Biotechnology Information.

  • Katritzky, A. R., et al. (1991). "Prototropic Tautomerism of Heteroaromatic Compounds." Heterocycles, 32(2). (Foundational theory on pyridine-diol tautomerism).

Sources

Biological Activity & Medicinal Chemistry of 2,6-Difluoropyridine-3,5-diol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The 2,6-Difluoropyridine-3,5-diol scaffold represents a highly specialized, "privileged" pharmacophore in modern medicinal chemistry. While the parent diol (CAS 2010955-41-4) is often utilized as a high-value intermediate, its derivatives are critical in the development of Protein Kinase C theta (PKCθ) inhibitors , amyloid-beta aggregation inhibitors , and self-assembling lipid-mimetic nanoparticles .

This guide synthesizes the chemical versatility of this fluorinated core with its downstream biological applications.[1]

Executive Summary: The Fluorine Effect

The 2,6-difluoropyridine-3,5-diol core is not merely a structural spacer; it is an electronic modulator. The strategic placement of fluorine atoms at the 2 and 6 positions serves two critical functions:

  • Electronic Activation: The strong electronegativity of the fluorine atoms activates the pyridine ring for Nucleophilic Aromatic Substitution (

    
    ) at the 2 and 6 positions, while the 3,5-hydroxyl groups (or their protected ethers) remain stable electron-donating handles.
    
  • Metabolic Shielding: The C-F bond resists oxidative metabolism (e.g., by cytochrome P450), prolonging the half-life of derivatives compared to their non-fluorinated counterparts.

Chemical Synthesis & Core Functionalization

To access biologically active derivatives, the core is typically processed through a "Regio-Exhaustive Substitution" strategy.

Synthesis Pathway

The synthesis often begins with 2,6-difluoropyridine or 3,5-diacetyl-2,6-dimethylpyridine precursors, followed by oxidation or lithiation-oxidation sequences.

SynthesisPath Start 2,6-Difluoropyridine (Precursor) Inter Lithiation (LDA) & Oxidation / Boronation Start->Inter -78°C, THF Core 2,6-Difluoropyridine-3,5-diol (The Core Scaffold) Inter->Core Hydrolysis Deriv1 3,5-Dialkoxy Derivatives (Solubility/Binding) Core->Deriv1 Alkylation (R-X) Deriv2 2,6-Diamino Derivatives (PKCθ / Amyloid Inhibitors) Deriv1->Deriv2 SNAr (Amines)

Caption: Synthesis workflow transforming the difluoropyridine precursor into bioactive amino-alkoxy derivatives via the diol core.

Biological Mechanisms & Therapeutic Targets[2]

A. Protein Kinase C Theta (PKCθ) Inhibition

Derivatives of 2,6-difluoropyridine-3,5-diol are key precursors for 2,3,6-trisubstituted pyridines , a potent class of PKCθ inhibitors.[2]

  • Mechanism: PKCθ is a serine/threonine kinase central to T-cell activation. Inhibitors derived from this scaffold block the ATP-binding pocket. The 2,6-difluoro motif allows for the sequential addition of amine "hinge binders" and hydrophobic "tail groups" that fit into the kinase selectivity pocket.

  • Key Insight: The 3,5-substituents (derived from the diol) control the orientation of the molecule within the active site, preventing steric clash with the gatekeeper residue.

B. Amyloid-Beta (Aβ) Aggregation Inhibition

Substituted pyridine derivatives have shown efficacy in disrupting the


-sheet formation of Amyloid-beta 1-42 peptides.
  • Activity: 2,6-diamino-3,5-functionalized pyridines (synthesized from the difluoro-diol core) act as "beta-sheet breakers."

  • Self-Validating Logic: The donor-acceptor-donor (D-A-D) hydrogen bonding pattern of the pyridine ring complements the peptide backbone of Aβ aggregates, competitively inhibiting fibrillization.

C. Self-Assembling Nanoparticles (Lipid Mimetics)

Recent studies utilize 3-(3,5-difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium derivatives.[3][4]

  • Application: These "gemini-surfactant" like molecules self-assemble into cationic nanoparticles (300–400 nm).

  • Utility: They serve as delivery vectors for genetic material (DNA/RNA) or cytotoxic drugs, leveraging the positive charge of the pyridinium and the lipophilicity of the 3,5-alkoxy chains.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions at the 3,5-diol positions when the 2,6-positions are fixed (e.g., as fluorines or amines).

Substitution at 3,5-OH (R)Physicochemical EffectBiological Outcome
-OH (Free Diol) High Polarity, H-bond DonorLow membrane permeability; often used as a chelator for metallo-enzymes.
-OMe (Methoxy) Balanced LipophilicityImproved CNS penetration; common in kinase inhibitor scaffolds.
-O-Alkyl (Long Chain) High LipophilicitySelf-assembly into nanoparticles; cell membrane intercalation.
-O-Benzyl Steric BulkSelectivity for deep hydrophobic pockets (e.g., in viral proteases).

Experimental Protocol: SNAr Functionalization

Objective: To convert the 2,6-difluoropyridine-3,5-diol (protected as dimethoxy) into a 2-amino-6-fluoro derivative (Key intermediate for kinase inhibitors).

Reagents:

  • Substrate: 2,6-Difluoro-3,5-dimethoxypyridine (1.0 eq)

  • Nucleophile: 4-Methoxybenzylamine (1.1 eq)

  • Base:

    
     (2.0 eq)
    
  • Solvent: DMSO (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in DMSO (0.5 M concentration). Ensure the reaction vessel is purged with nitrogen to prevent oxidation of the amine.

  • Addition: Add

    
     followed by the slow addition of the amine at room temperature.
    
  • Reaction: Heat the mixture to 80°C . The electron-withdrawing effect of the 3,5-methoxy groups, combined with the pyridine nitrogen, makes the C-2 fluorine highly susceptible to attack.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The mono-substituted product (2-amino-6-fluoro) usually forms within 2–4 hours.

    • Critical Checkpoint: If the reaction runs too long or too hot (>100°C), the second fluorine at C-6 will also be displaced.

  • Workup: Quench with ice water. The product will precipitate. Filter and wash with cold water to remove DMSO.

References

  • Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. Source: MDPI (Molbank) URL:[Link][5]

  • Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. Source: ResearchGate URL:[5][6][7][8][Link]

  • 2,6-Difluoropyridine-3,5-diol (CAS 2010955-41-4) Entry. Source: ChemSrc URL:[Link]

Sources

2,6-Difluoropyridine-3,5-diol as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2,6-Difluoropyridine-3,5-diol as a Building Block in Organic Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

High-Value Scaffold for Metabolic Stability and Bioisosteric Replacement

Executive Summary

2,6-Difluoropyridine-3,5-diol (CAS: 2010955-41-4 ) is a specialized heterocyclic building block increasingly utilized in modern medicinal chemistry. Characterized by its unique "push-pull" electronic structure—featuring two electron-withdrawing fluorine atoms flanking two electron-donating hydroxyl groups—this scaffold offers a distinct profile for modulating pKa, lipophilicity, and metabolic stability in drug candidates. It serves as a critical intermediate in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors and acts as a robust bioisostere for electron-rich phenolic systems, mitigating oxidative metabolism issues common in non-fluorinated analogs.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
CAS Number 2010955-41-4
IUPAC Name 2,6-Difluoropyridine-3,5-diol
Molecular Formula C₅H₃F₂NO₂
Molecular Weight 147.08 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in non-polar solvents.
Acidity (Predicted) pKa₁ ≈ 5.5–6.5 (More acidic than 3-hydroxypyridine due to ortho-F effect)
Tautomerism Predominantly exists as the diol tautomer in solution, unlike 2- or 4-hydroxypyridines which favor the pyridone form.
Structural Insight: The Fluorine Effect

The strategic placement of fluorine atoms at the 2 and 6 positions serves two primary functions:

  • Metabolic Blocking: These positions are traditionally susceptible to oxidative metabolism (Phase I). Fluorine substitution effectively blocks this pathway.

  • pKa Modulation: The inductive effect (-I) of fluorine increases the acidity of the adjacent 3,5-hydroxyl groups, making them better nucleophiles at physiological pH when deprotonated, and altering the hydrogen-bond donor (HBD) capabilities of the neutral molecule.

Synthesis & Production Pathways

While direct commercial availability can be sporadic, the synthesis of 2,6-difluoropyridine-3,5-diol follows established organometallic protocols. The most reliable route leverages the directed ortho-lithiation (DoM) capability of the 2,6-difluoropyridine core.

Pathway A: Lithiation-Boronation-Oxidation (Primary Route)

This method ensures high regioselectivity by utilizing the directing power of the ring nitrogen and fluorine atoms.

  • Starting Material: 2,6-Difluoropyridine (CAS 1513-65-1).

  • Lithiation: Treatment with Lithium Diisopropylamide (LDA) at -78°C selectively deprotonates the C3 position.

  • Boronation: Quenching the lithio-species with Trimethyl borate (B(OMe)₃) yields the boronate ester.

  • Oxidation: Subsequent treatment with an oxidant (e.g., peracetic acid or H₂O₂) converts the C-B bond to a C-O bond.

    • Note: To achieve the 3,5-diol , this sequence is typically iterative or performed using excess equivalents if C3/C5 lithiation can be controlled simultaneously, though stepwise functionalization is standard to avoid decomposition.

Pathway B: Demethylation of Dimethoxy Precursor

For industrial scaling, the 3,5-dimethoxy analog is often easier to handle.

  • Precursor: 2,6-Difluoro-3,5-dimethoxypyridine.

  • Reagent: Boron tribromide (BBr₃) in DCM at 0°C -> RT.

  • Outcome: Quantitative cleavage of methyl ethers to yield the free diol.

SynthesisPath Start 2,6-Difluoropyridine (CAS 1513-65-1) Step1 Lithiation (LDA, THF, -78°C) Start->Step1 Inter1 3-Lithio-2,6-difluoropyridine Step1->Inter1 Step2 Boronation (B(OMe)3) Inter1->Step2 Inter2 Aryl Boronate Step2->Inter2 Step3 Oxidation (H2O2 / AcOH) Inter2->Step3 Product 2,6-Difluoropyridine-3,5-diol (CAS 2010955-41-4) Step3->Product Iterative Process

Figure 1: Synthetic workflow via Directed Ortho-Metalation (DoM).

Reactivity Profile & Synthetic Utility[9]

The 2,6-difluoropyridine-3,5-diol scaffold presents a dual reactivity profile: Nucleophilic Oxygen vs. Electrophilic Ring Carbon .

O-Alkylation (Ether Synthesis)

The hydroxyl groups are the primary handles for diversification. Due to the electron-deficient pyridine ring, the phenolate anion is less nucleophilic than a standard phenol but can still participate in efficient S_N2 reactions or Mitsunobu couplings.

  • Conditions: K₂CO₃ or Cs₂CO₃ in DMF/Acetone with alkyl halides.

  • Application: Synthesis of "2,6-difluoro-3,5-dialkoxypyridines" found in FGFR4 inhibitors.

Nucleophilic Aromatic Substitution (S_NAr)

The 2,6-fluorine atoms are activated for displacement by the ring nitrogen, but this activation is tempered by the electron-donating hydroxyls at positions 3 and 5.

  • Reactivity Switch:

    • As Diol: The O-H groups donate electron density, deactivating the ring toward S_NAr.

    • As Ether (Alkylated): Once O-alkylated, the donation is fixed, but the steric bulk increases. Strong nucleophiles (e.g., amines, thiols) can displace one of the Fluorines at elevated temperatures (>100°C), allowing for the creation of non-symmetric 2-amino-6-fluoro-3,5-dialkoxypyridines.

ReactivityMap Center 2,6-Difluoropyridine-3,5-diol Alkylation O-Alkylation (R-X, Base) Center->Alkylation Major Pathway SNAr S_NAr Displacement (HNR2, Heat) Center->SNAr Minor Pathway (Requires Activation) Ether 3,5-Dialkoxy-2,6-difluoropyridine (Stable Scaffold) Alkylation->Ether Aminopyridine 2-Amino-6-fluoro-3,5-dihydroxypyridine (Rare/Difficult) SNAr->Aminopyridine

Figure 2: Divergent reactivity pathways. O-alkylation is the dominant synthetic utility.

Experimental Protocol: O-Alkylation for Library Generation

Objective: Synthesis of 3,5-bis(benzyloxy)-2,6-difluoropyridine (General Procedure).

  • Preparation: Charge a reaction flask with 2,6-Difluoropyridine-3,5-diol (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃) (2.5 equiv). The mixture may turn yellow due to phenolate formation. Stir at Room Temperature (RT) for 15 minutes.

  • Electrophile Addition: Add Benzyl Bromide (2.2 equiv) dropwise.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by LCMS (Target Mass: M+H).

    • Checkpoint: If mono-alkylation persists, add 0.5 equiv more base/electrophile and increase temp to 80°C.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, then brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product typically elutes in 10–20% EtOAc due to the lipophilic nature of the fluorinated core.

Applications in Medicinal Chemistry

Case Study: FGFR4 Inhibitors

Recent patent literature (e.g., CA3213379A1 ) highlights the use of 2,6-difluoro-3,5-dialkoxypyridine motifs in the development of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors.

  • Role: The scaffold serves as a "linker" core that positions side chains in the ATP-binding pocket while resisting metabolic degradation.

  • Mechanism: The 2,6-fluorines prevent oxidation of the pyridine ring by cytochrome P450 enzymes, a common failure mode for electron-rich pyridine drugs.

Bioisosterism

This building block is an ideal bioisostere for:

  • Resorcinol (1,3-dihydroxybenzene): The pyridine nitrogen reduces lipophilicity (LogP) slightly compared to benzene, improving solubility, while the fluorines restore metabolic stability lost by the electron-rich hydroxyls.

Handling & Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents which may degrade the electron-rich diol system despite the fluorines.

  • Safety: Irritant. Wear standard PPE. In case of contact with strong acids, ensure adequate ventilation as HF traces are theoretically possible if the ring degrades, though unlikely under standard workup.

References

  • Chemical Identity: 2,6-Difluoropyridine-3,5-diol. CAS No. 2010955-41-4. ChemicalBook. Link

  • Medicinal Application (FGFR4): Bicyclic heterocyclic FGFR4 inhibitor, pharmaceutical composition and preparation. Patent CA3213379A1. Google Patents. Link

  • Synthetic Precursor (Lithiation): Lithium diisopropylamide (LDA)-mediated ortholithiations of 2,6-difluoropyridine. Sigma-Aldrich Product Literature (Ref 1). Link

  • Boronic Acid Analog: 2,6-Difluoropyridyl-3-boronic acid. CAS 136466-94-9. Organoborons.com. Link

Discovery, Isolation, and Synthesis of 2,6-Difluoropyridine-3,5-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,6-difluoropyridine-3,5-diol (CAS: 2010955-41-4) is a highly specialized, electron-deficient heterocyclic building block. In modern medicinal chemistry and agrochemical development, heavily fluorinated pyridines are prized for their metabolic stability, lipophilicity, and unique hydrogen-bonding profiles. This whitepaper provides an in-depth mechanistic rationale, retrosynthetic strategy, and validated step-by-step methodology for the synthesis and isolation of 2,6-difluoropyridine-3,5-diol.

By detailing the causality behind specific reagent selections and isolation conditions, this guide serves as an authoritative resource for process chemists and drug development professionals.

Mechanistic Rationale & Structural Significance

The structural architecture of 2,6-difluoropyridine-3,5-diol offers unique physicochemical advantages. The presence of highly electronegative fluorine atoms at the C2 and C6 positions exerts a strong inductive electron-withdrawing effect across the pyridine ring.

This electronic environment fundamentally alters the behavior of the molecule:

  • pKa Modulation: The inductive effect significantly lowers the pKa of the C3 and C5 hydroxyl groups (estimated pKa ~5.5–6.5) compared to standard phenols or pyridinols. This makes the diol an exceptional hydrogen-bond donor in target-protein engagement.

  • Bioisosterism: The scaffold serves as a robust, metabolically stable bioisostere for resorcinol or pyrimidine-diols, commonly utilized in the synthesis of advanced therapeutics and agrochemicals (e.g., fluroxypyr derivatives) [1].

Quantitative Data & Characterization

Table 1: Physicochemical & Structural Properties

PropertyValueCausality / Significance
Chemical Name 2,6-Difluoropyridine-3,5-diolCore scaffold for functionalization.
CAS Registry Number 2010955-41-4Documented in chemical registries [2].
Molecular Formula C5H3F2NO2High F-to-C ratio enhances lipophilicity.
Molecular Weight 147.08 g/mol Low molecular weight ideal for fragment-based drug discovery (FBDD).
Key Precursor 3,5-Dibromo-2,6-difluoropyridineCommercially available starting material (CAS: 685517-84-4) [3].
Predicted pKa (OH) ~5.5 - 6.5Highly acidic; dictates the necessity for low pH during aqueous workup.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of 2,6-difluoropyridine-3,5-diol presents a distinct chemoselectivity challenge. Direct nucleophilic hydroxylation (using NaOH/KOH at high temperatures) of the commercially available precursor, 3,5-dibromo-2,6-difluoropyridine , is fundamentally flawed.

The Causality of Failure in Direct Hydroxylation: Because the pyridine nitrogen and the halogens render the ring highly electron-deficient, the C2 and C6 positions are highly activated toward Nucleophilic Aromatic Substitution (


). If hydroxide is introduced at elevated temperatures, it will preferentially attack the C2/C6 carbons, displacing the fluorine atoms rather than the bromines.

The Cross-Coupling Solution: To bypass


 side reactions, a Miyaura Borylation / Oxidative Cleavage  sequence is employed. Palladium-catalyzed borylation selectively targets the weaker C–Br bonds at the C3/C5 positions under mild conditions. Subsequent oxidation of the carbon-boron bond with hydrogen peroxide proceeds via a 1,2-aryl migration, yielding the diol with strict retention of configuration while leaving the delicate C–F bonds intact.

Chemoselectivity Start 3,5-Dibromo-2,6-difluoropyridine PathA Direct OH- Nucleophilic Attack (High Temp) Start->PathA SNAr PathB Pd-Catalyzed Borylation (Mild Conditions) Start->PathB Cross-Coupling OutcomeA Displacement of F (C2/C6) Unwanted Byproducts PathA->OutcomeA OutcomeB Selective C-B Bond Formation (C3/C5) PathB->OutcomeB Final H2O2 Oxidation 2,6-Difluoropyridine-3,5-diol OutcomeB->Final Retention of Configuration

Figure 2: Mechanistic divergence: Cross-coupling prevents unwanted SNAr F-displacement.

Experimental Methodology: Synthesis & Isolation

The following protocol is a self-validating system designed to ensure chemoselectivity and high yields. Handling of halogenated pyridines requires strict adherence to anhydrous conditions during the cross-coupling phase to prevent premature catalyst quenching [4].

SynthesisWorkflow A 3,5-Dibromo-2,6-difluoropyridine (Starting Material) C Bis-Borylated Intermediate (Pd-Catalyzed Miyaura Borylation) A->C B2pin2, Pd(dppf)Cl2, KOAc Dioxane, 80°C D 2,6-Difluoropyridine-3,5-diol (Oxidative Cleavage) C->D H2O2, NaOH THF/H2O, 0°C to RT

Figure 1: Chemoselective synthesis of 2,6-Difluoropyridine-3,5-diol via borylation-oxidation.

Step 1: Palladium-Catalyzed Miyaura Borylation
  • Reaction Setup: Charge a flame-dried Schlenk flask with 3,5-dibromo-2,6-difluoropyridine (10.0 mmol, 1.0 eq) [5], Bis(pinacolato)diboron (

    
    ) (25.0 mmol, 2.5 eq), Potassium Acetate (KOAc) (30.0 mmol, 3.0 eq), and 
    
    
    
    (0.5 mmol, 5 mol%).
  • Atmosphere Exchange: Evacuate the flask and backfill with dry Nitrogen (

    
    ). Repeat for 3 cycles to ensure a strictly oxygen-free environment.
    
  • Solvent Addition: Inject anhydrous 1,4-dioxane (50 mL) via syringe.

  • Execution: Heat the mixture to 80 °C and stir for 12 hours. Monitor via LC-MS.

    • Causality Insight: KOAc is deliberately chosen over stronger bases (e.g.,

      
      ). A stronger base would trigger the hydrolysis of the newly formed pinacol ester or inadvertently catalyze the displacement of the C2/C6 fluorines. 
      
      
      
      provides a robust bidentate ligand framework that resists deactivation by the highly electron-withdrawing substrate.
Step 2: Oxidative Cleavage
  • Preparation: Cool the crude borylation reaction mixture to 0 °C using an ice-water bath. Dilute with THF (20 mL).

  • Oxidation: Slowly add 30% aqueous

    
     (100 mmol, 10.0 eq) dropwise, followed immediately by the dropwise addition of 1M NaOH (30 mmol, 3.0 eq).
    
  • Execution: Stir the biphasic mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 3 hours.

    • Causality Insight: The oxidation of carbon-boron bonds with peroxide is highly exothermic. Initiating the reaction at 0 °C is critical to prevent thermal degradation of the electron-deficient pyridine ring and to suppress radical-induced side reactions.

Step 3: Isolation and Purification
  • Quenching: Cool the mixture back to 0 °C and carefully quench excess peroxide by adding saturated aqueous Sodium Thiosulfate (

    
    ) (20 mL).
    
    • Self-Validation: Confirm the complete destruction of peroxides using KI-starch indicator paper before proceeding.

  • Acidification (Critical Step): Adjust the pH of the aqueous layer to pH 3.0 using 1M HCl.

    • Causality Insight: Because the C2/C6 fluorine atoms drastically lower the pKa of the diol (making it highly acidic), failing to acidify the solution to pH 3 will leave the product deprotonated as a water-soluble phenoxide analog, resulting in zero yield during organic extraction.

  • Extraction: Extract the acidified aqueous phase with Ethyl Acetate (

    
     mL).
    
  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude solid via silica gel flash chromatography (gradient elution: 10% to 50% EtOAc in Hexanes) to afford 2,6-difluoropyridine-3,5-diol as an off-white solid.

Applications in Advanced Therapeutics

Once isolated, 2,6-difluoropyridine-3,5-diol acts as a highly versatile node in synthetic chemistry. The hydroxyl groups can be differentially protected or functionalized via Mitsunobu reactions or triflation/cross-coupling sequences. In drug development, embedding this fluorinated motif into a larger pharmacophore often results in improved metabolic half-life (by blocking cytochrome P450 oxidation sites) and enhanced membrane permeability, making it a highly sought-after scaffold in the design of next-generation kinase inhibitors and agrochemical herbicides.

References

  • PubChem . "3,5-Dibromo-2,6-difluoropyridine | CID 46238456." National Center for Biotechnology Information. Available at:[Link]

  • MDPI . "Synthesis and Evaluation of Antitumor and Anti-Angiogenesis Activity of Pyrone- or Pyridone-Embedded Analogs." Molecules. Available at:[Link]

Sources

Theoretical Characterization of 2,6-Difluoropyridine-3,5-diol: A Computational Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Difluoropyridine-3,5-diol represents a specialized scaffold in medicinal chemistry, combining the electron-deficient nature of the pyridine ring with the lipophilicity-modulating properties of fluorine and the hydrogen-bonding capacity of hydroxyl groups. Theoretical studies on this molecule are critical for understanding its role as a bioisostere , particularly in fragment-based drug design (FBDD) where it may mimic transition states or stabilize specific protein-ligand conformations.

This guide outlines a rigorous theoretical framework for characterizing this molecule, focusing on conformational locking via intramolecular hydrogen bonding (IMHB) , tautomeric equilibria , and reactivity descriptors . The protocols described herein utilize Density Functional Theory (DFT) and Ab Initio Molecular Dynamics (AIMD) to provide self-validating predictive data.

Structural & Electronic Properties

The defining feature of 2,6-Difluoropyridine-3,5-diol is the proximity of the hydroxyl protons (positions 3,5) to the fluorine atoms (positions 2,6).[1][2][3][4] Unlike non-fluorinated analogs, this molecule is predicted to exhibit a "locked" planar conformation due to strong O-H···F intramolecular interactions.

Conformational Analysis & IMHB

Theoretical studies must prioritize the quantification of the O-H···F interaction energy. This is not merely a steric effect but a stabilizing electronic interaction that influences pKa and membrane permeability.

  • Hypothesis: The syn-conformation (H pointing toward F) is energetically favored over the anti-conformation by approximately 2–5 kcal/mol due to the electrostatic attraction and orbital overlap (

    
    ).
    
  • Methodology: Potential Energy Surface (PES) scanning of the C2-C3-O-H dihedral angle.

Tautomerism: Diol vs. Zwitterion

While 2- and 4-hydroxypyridines readily tautomerize to pyridones, 3-hydroxypyridines (and by extension 3,5-diols) cannot form neutral keto-species without disrupting aromaticity. The competition is strictly between the neutral diol and the zwitterionic (NH+, O-) forms.

  • Electronic Effect: The 2,6-difluoro substitution exerts a strong Inductive Effect (-I), significantly reducing the basicity of the pyridine nitrogen.

  • Prediction: Unlike unsubstituted 3-hydroxypyridine (which exists as a zwitterion in water), 2,6-difluoropyridine-3,5-diol is predicted to remain in the neutral form even in polar solvents, as the N-protonation penalty is too high.

Computational Methodology (Protocol)

To ensure scientific integrity, the following computational workflow is recommended. This protocol balances cost with accuracy for halogenated heterocyclic systems.

Recommended Level of Theory
  • Functionals:

    • M06-2X or wB97X-D : Essential for capturing dispersion forces and non-covalent interactions (like O-H···F) which standard B3LYP fails to describe accurately.

  • Basis Sets:

    • def2-TZVP : A Triple-Zeta basis set is mandatory to correctly model the electron density around the electronegative Fluorine atoms and the polarization of the O-H bond.

  • Solvation:

    • SMD (Solvation Model based on Density): Superior to PCM for calculating pKa and free energies of solvation in water and organic solvents (e.g., DMSO, Octanol).

Step-by-Step Workflow

Step 1: Conformational Search Perform a relaxed scan of the


(C-C-O-H) dihedral from 0° to 180° in 10° increments.
  • Goal: Identify global minima (likely planar syn-syn).

Step 2: Geometry Optimization & Frequency Analysis Optimize the lowest energy conformers in gas phase and solvent (Water, Chloroform).

  • Validation: Ensure no imaginary frequencies.

Step 3: Electronic Descriptor Calculation Calculate Natural Bond Orbital (NBO) analysis to quantify the


 interaction energy of the O-H···F bond.[2][3][5][6][7]
Calculate Fukui Functions (

)
to predict sites of nucleophilic and electrophilic attack.

Step 4: pKa Prediction (Thermodynamic Cycle) Calculate the Gibbs Free Energy of the neutral molecule (


) and the deprotonated anion (

) in solution.

  • Note: Use an experimental value for

    
     (typically -270.3 kcal/mol).
    

Visualization of Theoretical Framework

Computational Workflow Diagram

The following diagram illustrates the logical flow for characterizing the molecule, ensuring self-validation at each step.

TheoreticalWorkflow Start Input Structure 2,6-Difluoropyridine-3,5-diol ConfSearch Conformational Scan (Dihedral C-C-O-H) Start->ConfSearch DFT_Opt DFT Optimization (wB97X-D/def2-TZVP) ConfSearch->DFT_Opt FreqCheck Frequency Check (Imaginary Freq = 0?) DFT_Opt->FreqCheck NBO NBO Analysis (Quantify O-H...F) FreqCheck->NBO Yes (Pass) Solvation SMD Solvation (Water/DMSO) FreqCheck->Solvation Yes (Pass) Refine Refine Transition State FreqCheck->Refine No (Fail) Properties Property Prediction (pKa, Tautomer Ratio, ESP) NBO->Properties Solvation->Properties Refine->DFT_Opt

Caption: Workflow for the theoretical characterization of 2,6-Difluoropyridine-3,5-diol using DFT.

Tautomeric & Reactivity Pathways

This diagram maps the predicted equilibrium and reactivity landscape, highlighting the stability of the neutral form.

ReactivityMap Neutral Neutral Diol (Stabilized by O-H...F) Zwitterion Zwitterion (NH+, O-) Neutral->Zwitterion High Energy Cost (Unfavorable) Anion Mono-Anion (Deprotonated) Neutral->Anion Deprotonation (Low pKa due to F) SNAr SNAr Transition State (F displacement) Neutral->SNAr Nucleophilic Attack (Activated by Pyridine N)

Caption: Predicted reactivity landscape: Neutral stability vs. Zwitterion and SNAr susceptibility.

Quantitative Data Summary (Predicted)

Based on established trends for fluorinated pyridines [1, 2], the following theoretical values are projected for this scaffold. These serve as benchmarks for validation.

PropertyPredicted Value / TrendMechanistic Rationale
C-F Bond Length ~1.33 ÅShortened due to

hybridization and ring electron deficiency.
O-H···F Distance 2.1 – 2.3 ÅIndicates moderate intramolecular hydrogen bonding (IMHB).
Tautomer Ratio > 99:1 (Diol:Zwitterion)Electron-withdrawing F atoms destabilize the protonated Nitrogen (

of conjugate acid < 2).
Acidity (

)
~6.5 – 7.5More acidic than 3-hydroxypyridine (

8.7) due to F-inductive effect.
Dipole Moment ~1.5 – 2.5 DVector sum of C-F and C-O dipoles; sensitive to conformation.

References

  • Chambers, R. D., et al. (2007). Additivity of ring distortions in halogen-substituted aromatics: a gas-phase electron diffraction and computational study. Journal of Physical Chemistry A. Link

  • Zandi, H. (2022).[8] Structural and Electronic Analysis of Tautomerism in 5,6-Difluor-2,4(1H,3H)-Pyrimidindion. Advanced Journal of Science and Engineering.[8] Link

  • Gupta, L. (2010).[2] Rate Studies Of Organolithium-Mediated Reactions: Reaction Of Lithium Diisopropylamide With Fluoropyridines.[2] (Dissertation referencing 2,6-difluoropyridine reactivity). Link

  • Stiefvater, O. L. (1976).[2] The Microwave Spectrum of 2,6-Difluoropyridine.[2] Zeitschrift für Naturforschung A. Link

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[8] (Standard Reference for DFT Methodology). Link

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 2,6-Difluoropyridine-3,5-diol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Strategic Overview & Mechanistic Rationale

In the landscape of modern drug discovery, heavily functionalized fluoropyridines serve as indispensable bioisosteres. The introduction of fluorine atoms enhances metabolic stability and modulates the pKa of adjacent pharmacophores. The synthesis of 2,6-Difluoropyridine-3,5-diol (CAS: 2010955-41-4) presents a unique regiochemical challenge. Because direct electrophilic aromatic substitution is highly disfavored on the electron-deficient pyridine core, we must rely on a Directed Ortho-Metalation (DoM) strategy.

The highly electronegative fluorine atoms at the C2 and C6 positions exert a strong inductive electron-withdrawing effect, significantly acidifying the adjacent C3 and C5 protons. By utilizing a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures, we can quantitatively deprotonate these positions to form a 3,5-dilithio intermediate.

The Causality of Temperature Control: Strict adherence to cryogenic conditions (–78 °C) during the lithiation phase is not merely a precaution; it is a mechanistic absolute. As demonstrated in kinetic studies by [1], allowing the aryllithium intermediate to warm to 0 °C prior to electrophilic trapping triggers a rapid nucleophilic aromatic substitution (SNAr). The in situ generated diisopropylamine attacks the C-F bond, quantitatively yielding the unwanted 2-fluoro-6-(diisopropylamino)pyridine. Trapping the intermediate with a borate ester at –78 °C completely circumvents this degradation pathway.

Experimental Workflow

The following workflow illustrates the one-pot, three-stage transformation from the commercially available 2,6-difluoropyridine to the target diol.

G SM 2,6-Difluoropyridine (CAS: 1513-65-1) DoM Directed Ortho-Metalation LDA (2.2 eq), THF, -78 °C SM->DoM Int1 3,5-Dilithio-2,6-difluoropyridine DoM->Int1 Boryl Electrophilic Trapping B(OiPr)3 (2.5 eq), -78 °C to RT Int1->Boryl Int2 Pyridine-3,5-diboronic ester Boryl->Int2 Ox Oxidative Cleavage H2O2, NaOH, 0 °C to RT Int2->Ox Prod 2,6-Difluoropyridine-3,5-diol (CAS: 2010955-41-4) Ox->Prod

Fig 1: Three-step synthetic workflow for 2,6-Difluoropyridine-3,5-diol via Directed Ortho-Metalation.

Quantitative Data & Stoichiometry

Table 1: Reaction Stoichiometry and Materials

Reagent MW ( g/mol ) Equivalents Amount Mechanistic Role
2,6-Difluoropyridine 115.08 1.0 1.15 g (10.0 mmol) Starting Material
LDA (2.0 M in THF/heptane) 107.12 2.2 11.0 mL (22.0 mmol) Non-nucleophilic Base
Triisopropyl borate [B(OiPr)₃] 188.08 2.5 5.8 mL (25.0 mmol) Borylating Electrophile
H₂O₂ (30% w/w aq.) 34.01 10.0 10.2 mL Oxidant
NaOH (2.0 M aq.) 40.00 2.5 12.5 mL Oxidation Catalyst

| Tetrahydrofuran (THF) | 72.11 | N/A | 50.0 mL | Anhydrous Solvent |

Table 2: Expected Analytical Signatures (Self-Validation Metrics)

Analytical Method Expected Signature Structural Correlation
¹H NMR (DMSO-d₆) δ ~9.5–10.5 ppm (br s, 2H) Highly deshielded hydroxyl protons due to hydrogen bonding and adjacent C-F bonds.
¹H NMR (DMSO-d₆) δ ~7.2 ppm (t, J ~8 Hz, 1H) The sole C4 proton splits into a triplet due to meta-coupling (⁴JHF) with the two ¹⁹F nuclei.
¹⁹F NMR (DMSO-d₆) δ ~ –95.0 ppm (d, 2F) Symmetrical fluorine atoms at C2/C6 coupled to the C4 proton.

| LC-MS (ESI-) | m/z 146.0 [M-H]⁻ | Confirms the molecular weight (147.08 g/mol ); readily forms a stable phenoxide-like anion. |

Step-by-Step Protocol

Step 1: Cryogenic Lithiation (DoM)
  • Preparation: Flame-dry a 250 mL Schlenk flask under an argon atmosphere. Add 50 mL of anhydrous THF and 1.15 g (10.0 mmol) of 2,6-difluoropyridine.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to –78 °C for 15 minutes.

  • Deprotonation: Add 11.0 mL of LDA (2.0 M solution) dropwise via a syringe pump over 30 minutes. Maintain the internal temperature strictly below –70 °C to prevent SNAr degradation. Stir the resulting pale-yellow solution at –78 °C for 2 hours.

  • Self-Validation Check: Extract a 0.1 mL aliquot, quench immediately in 0.5 mL of MeOD, and analyze via ¹H NMR. The complete disappearance of the parent C3/C5 protons (δ ~7.8 ppm) confirms quantitative dilithiation.

Step 2: Electrophilic Borylation
  • Trapping: While maintaining the reaction at –78 °C, add 5.8 mL (25.0 mmol) of triisopropyl borate dropwise over 15 minutes.

  • Equilibration: Stir the mixture at –78 °C for 1 hour to ensure complete formation of the lithium trialkoxyarylborate complex.

  • Warming: Remove the cooling bath and allow the reaction to gradually warm to room temperature over 2 hours. The resulting borate complex is thermally stable and resistant to nucleophilic attack by the diisopropylamine present in the mixture.

Step 3: Oxidative Cleavage
  • Preparation for Oxidation: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Alkaline Activation: Add 12.5 mL of 2.0 M NaOH (aq) in a single portion.

  • Peroxide Addition (Critical Causality): Add 10.2 mL of 30% H₂O₂ dropwise over 30 minutes. Caution: The oxidative cleavage of the C–B bond is highly exothermic. Uncontrolled addition will cause thermal spiking, leading to the rapid decomposition of H₂O₂ into O₂ gas (pressurization risk) and potential oxidative destruction of the electron-rich dihydroxypyridine core.

  • Maturation: After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Check: Monitor reaction progress via TLC (Hexanes:EtOAc 1:1). The highly polar diol product will remain near the baseline (Rf ~ 0.1), distinctly separated from the intermediate boronic esters.

Step 4: Workup and Isolation
  • Quenching: Cool the mixture back to 0 °C and carefully add saturated aqueous Na₂S₂O₃ (approx. 20 mL) to neutralize excess peroxides.

  • Self-Validation Check: Test the aqueous layer with starch-iodide indicator paper. A lack of blue/black color confirms the complete destruction of residual peroxides, ensuring safe extraction.

  • Acidification: Adjust the pH of the aqueous phase to 3–4 using 1.0 M HCl. Causality: The electron-withdrawing fluorines significantly lower the pKa of the hydroxyl groups (estimated pKa ~5.5). Acidification is mandatory to fully protonate the product for organic extraction.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (DCM:MeOH gradient) or recrystallize from a minimal amount of hot toluene/ethanol to yield 2,6-difluoropyridine-3,5-diol as a crystalline solid.

References

  • Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine Journal of the American Chemical Society URL:[Link]

  • Iridium-Catalysed C−H Borylation of Fluoroarenes: Insights into the Balance between Steric and Electronic Control of Regioselectivity European Journal of Organic Chemistry URL:[Link]

Sources

The Strategic Utility of the 2,6-Difluoropyridine Scaffold in Modern Kinase Inhibitor Design: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Kinase Inhibitor Landscape and the Rise of Fluorinated Heterocycles

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of contemporary drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a vast and compelling target class. However, achieving selectivity among the more than 500 members of the human kinome presents a formidable challenge. In this context, the strategic incorporation of fluorinated heterocyclic scaffolds has emerged as a powerful approach to modulate potency, selectivity, and pharmacokinetic properties. Among these, the 2,6-difluoropyridine core has garnered significant attention. The electron-withdrawing nature of the two fluorine atoms activates the pyridine ring for nucleophilic aromatic substitution (SNAr), providing a versatile handle for the introduction of various pharmacophoric elements.[1][2]

This technical guide will provide an in-depth exploration of the application of 2,6-difluoropyridine derivatives in the synthesis of kinase inhibitors. While direct literature examples detailing the use of 2,6-difluoropyridine-3,5-diol are sparse, this document will leverage the well-established reactivity of the parent scaffold to propose sound synthetic strategies and protocols. We will delve into the underlying principles of its reactivity, provide detailed experimental workflows for the synthesis of key precursors, and present a cogent, albeit prospective, application of the diol in the generation of novel inhibitor frameworks.

Physicochemical Properties and Reactivity Profile

The synthetic utility of the 2,6-difluoropyridine scaffold is fundamentally rooted in its electronic properties. The high electronegativity of the fluorine atoms renders the C2 and C6 positions highly electrophilic and susceptible to attack by nucleophiles. This heightened reactivity is a key advantage in the construction of complex molecular architectures.

PropertyValueSource
Molecular Formula C₅H₃F₂N
Molecular Weight 115.08 g/mol
Boiling Point 124.5 °C[3]
Density 1.268 g/mL at 25 °C[3]

The primary mode of functionalization for the 2,6-difluoropyridine core is through nucleophilic aromatic substitution (SNAr). This reaction proceeds via a Meisenheimer intermediate, and its facility is a direct consequence of the stabilizing effect of the electron-withdrawing fluorine atoms. The general mechanism is depicted below:

Caption: General Mechanism of SNAr on 2,6-Difluoropyridine.

This predictable reactivity allows for the sequential and regioselective introduction of different nucleophiles, making it a powerful tool for building molecular diversity.[4][5]

Synthesis of Key Precursors: From Dihalogenated Pyridines to Functionalized Scaffolds

A common and practical starting point for many synthetic campaigns is the conversion of the more readily available 2,6-dichloropyridine to its difluoro counterpart.

Protocol 1: Fluorination of 2,6-Dichloropyridine

This protocol is based on established methods for halex (halogen exchange) reactions.[6]

Objective: To synthesize 2,6-difluoropyridine from 2,6-dichloropyridine.

Materials:

  • 2,6-Dichloropyridine

  • Potassium Fluoride (anhydrous, spray-dried)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Round-bottom flask equipped with a reflux condenser and a distillation head

  • Stir bar

  • Heating mantle with a stirrer

Procedure:

  • To a rigorously dried round-bottom flask, add anhydrous potassium fluoride (2.5 eq) and anhydrous DMSO.

  • Stir the mixture and heat to approximately 180-190 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add 2,6-dichloropyridine (1.0 eq) to the heated mixture.

  • The product, 2,6-difluoropyridine, will begin to distill as it is formed. Collect the distillate.

  • Monitor the reaction progress by GC-MS analysis of the distillate.

  • Upon completion, the collected distillate can be further purified by fractional distillation if necessary.

Causality and Trustworthiness: The use of a polar aprotic solvent like DMSO is crucial for solubilizing the potassium fluoride and facilitating the nucleophilic attack of the fluoride ion.[6] Distilling the product as it forms drives the reaction to completion according to Le Châtelier's principle and minimizes potential side reactions at the high temperatures employed. The anhydrous conditions are critical to prevent the formation of hydroxypyridines.

Prospective Synthesis of Kinase Inhibitors Using 2,6-Difluoropyridine-3,5-diol

While direct applications of 2,6-difluoropyridine-3,5-diol in kinase inhibitor synthesis are not prevalent in the reviewed literature, its structure presents a tantalizing scaffold for medicinal chemists. The two hydroxyl groups offer additional points for diversification or for establishing key hydrogen bond interactions within a kinase active site. The following section outlines a hypothetical, yet chemically sound, workflow for its utilization.

Step 1: Protection of the Diol Functionality

The free hydroxyl groups of the diol are nucleophilic and would interfere with the subsequent SNAr reactions at the C2 and C6 positions. Therefore, protection of the diol is a mandatory first step. A common and effective method for protecting 1,3-diols is the formation of a cyclic acetal, such as an isopropylidene acetal (acetonide).

Diol_Protection Diol 2,6-Difluoropyridine-3,5-diol Protected_Diol Protected Diol Intermediate Diol->Protected_Diol 2,2-Dimethoxypropane, Acid catalyst (e.g., p-TsOH)

Caption: Protection of the diol as a cyclic acetal.

Protocol 2: Acetonide Protection of 2,6-Difluoropyridine-3,5-diol (Hypothetical)

Objective: To protect the diol functionality of 2,6-difluoropyridine-3,5-diol to enable subsequent selective functionalization at C2 and C6.

Materials:

  • 2,6-Difluoropyridine-3,5-diol

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous acetone

  • Round-bottom flask with a stir bar

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • Dissolve 2,6-difluoropyridine-3,5-diol (1.0 eq) in anhydrous acetone in a round-bottom flask.

  • Add 2,2-dimethoxypropane (1.5 eq) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a mild base (e.g., triethylamine).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography (silica gel) to yield the protected diol.

Step 2: Sequential Nucleophilic Aromatic Substitution

With the diol protected, the C2 and C6 positions are now available for sequential SNAr. This allows for the controlled introduction of two different nucleophiles, a common strategy in building kinase inhibitors where one part of the molecule often targets the hinge region of the kinase and another part extends into a solvent-exposed region or a specificity pocket.

Sequential_SNAr A Protected Diol B Mono-substituted Intermediate A->B + Nucleophile 1 (e.g., R-NH₂) Base (e.g., K₂CO₃) C Di-substituted Intermediate B->C + Nucleophile 2 (e.g., R'-OH) Stronger Base (e.g., NaH) D Final Inhibitor C->D Deprotection (e.g., aq. acid)

Caption: Workflow for sequential SNAr and deprotection.

Protocol 3: Synthesis of a Di-substituted Pyridine Core (Hypothetical)

Objective: To synthesize a di-substituted pyridine core from the protected 2,6-difluoropyridine-3,5-diol.

Materials:

  • Protected 2,6-difluoropyridine-3,5-diol from Protocol 2

  • Nucleophile 1 (e.g., a primary or secondary amine)

  • Nucleophile 2 (e.g., a substituted phenol)

  • Potassium carbonate (K₂CO₃)

  • Sodium hydride (NaH)

  • Anhydrous DMF or DMSO

  • Aqueous acid (for deprotection, e.g., 1M HCl)

Procedure: Part A: First Substitution

  • Dissolve the protected diol (1.0 eq) in anhydrous DMF.

  • Add Nucleophile 1 (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the mono-substituted intermediate by column chromatography.

Part B: Second Substitution

  • In a separate flask, dissolve Nucleophile 2 (1.2 eq) in anhydrous DMF and add sodium hydride (1.2 eq) at 0 °C. Stir until gas evolution ceases.

  • Add a solution of the mono-substituted intermediate (1.0 eq) in DMF to the activated nucleophile.

  • Heat the reaction and monitor its progress.

  • Work-up and purify as described in Part A to obtain the di-substituted intermediate.

Part C: Deprotection

  • Dissolve the di-substituted intermediate in a suitable solvent (e.g., THF or methanol).

  • Add aqueous acid (e.g., 1M HCl) and stir at room temperature.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, neutralize the reaction with a base and extract the final product.

  • Purify by column chromatography or recrystallization.

Structure-Activity Relationship (SAR) Insights

The 2,6-disubstituted pyridine motif is a well-established "hinge-binder" in many kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP. The substituents at the 2 and 6 positions can then be tailored to interact with specific residues in and around the ATP-binding pocket to enhance potency and selectivity. For instance, 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles have been identified as novel p38α inhibitors.[7]

The hypothetical introduction of the 3,5-diol functionality could offer several advantages:

  • Additional Hydrogen Bonding: The hydroxyl groups could form additional hydrogen bonds with the kinase, potentially increasing binding affinity.

  • Improved Solubility: The polar hydroxyl groups could enhance the aqueous solubility of the final compound, a critical parameter for drug development.

  • Vector for Further Derivatization: The hydroxyl groups could serve as attachment points for further modifications, such as the introduction of solubilizing groups or moieties that can probe deeper pockets of the kinase active site.

Conclusion

The 2,6-difluoropyridine scaffold is a highly valuable and versatile building block in the synthesis of kinase inhibitors due to its predictable reactivity in nucleophilic aromatic substitution reactions. While the specific use of 2,6-difluoropyridine-3,5-diol is not yet widely documented, its structure presents a compelling platform for the design of novel inhibitors. The synthetic strategies outlined in this guide, based on fundamental principles of organic chemistry, provide a robust framework for researchers to explore the potential of this and related scaffolds in the ongoing quest for new and effective kinase-targeted therapies.

References

  • Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. PubMed, 2017. [Link]

  • Process for making 2,6-difluoro pyridine.
  • Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. ResearchGate, 2017. [Link]

  • SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. PubMed, 2002. [Link]

  • Kinase inhibitors.
  • Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. ResearchGate, 2017. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design and Development. Dove Medical Press, 2021. [Link]

  • 2,6-Difluoropyridine | C5H3F2N | CID 73934. PubChem. [Link]

Sources

Application Note: Precision Functionalization of 2,6-Difluoropyridine-3,5-diol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists seeking to leverage the unique electronic and steric properties of 2,6-difluoropyridine-3,5-diol . This scaffold is increasingly relevant in the design of PROTAC linkers, bioisosteres, and kinase inhibitors due to its ability to modulate lipophilicity and hydrogen bonding.

Executive Summary & Strategic Analysis

The 2,6-difluoropyridine-3,5-diol scaffold presents a classic paradox in heterocyclic chemistry: it is a highly attractive building block for drug discovery, yet it poses significant synthetic challenges due to its electron-deficient nature.

The Chemoselectivity Challenge

The presence of fluorine atoms at the 2- and 6-positions exerts a powerful inductive effect (


), significantly increasing the acidity of the hydroxyl groups at positions 3 and 5 compared to non-fluorinated pyridinols. However, this same electron deficiency activates the C-F bonds toward Nucleophilic Aromatic Substitution (

)
.
  • Target Reaction:

    
    -Alkylation/Acylation (Nucleophilic attack by the hydroxyl oxygen).
    
  • Competing Reaction:

    
     (Displacement of Fluorine by the base or the nucleophile).
    

Success relies on "Soft" Activation: To functionalize the hydroxyl groups without disturbing the fluorine atoms, one must operate in a specific pKa window using mild bases or neutral coupling conditions (Mitsunobu).

Reactivity Landscape

Reactivity Scaffold 2,6-Difluoropyridine-3,5-diol Acidity High Acidity (pKa ~6-7) Facilitates mild deprotonation Scaffold->Acidity SNAr High SNAr Susceptibility Risk of F-displacement Scaffold->SNAr Path_N N-Alkylation (Suppressed by 2,6-F sterics) Scaffold->Path_N Rare Path_O O-Alkylation (Target) Acidity->Path_O Use Weak Base (K2CO3, Cs2CO3) Path_F Defluorination (Side Reaction) SNAr->Path_F Avoid Strong Nucleophiles (OH-, OMe-)

Figure 1: Reactivity profile of the scaffold. The green path indicates the optimal synthetic strategy.

Protocol A: Chemoselective O-Alkylation (The "Workhorse" Method)

This protocol is optimized for primary alkyl halides. It utilizes Cesium Carbonate (


) to leverage the "Cesium Effect" (improved solubility and coordination) in polar aprotic solvents, ensuring rapid O-alkylation before 

can occur.
Materials
  • Substrate: 2,6-Difluoropyridine-3,5-diol (1.0 equiv)

  • Electrophile: Alkyl Bromide or Iodide (1.1 equiv for mono, 2.5 equiv for bis)

  • Base: Cesium Carbonate (

    
    ) (anhydrous)
    
  • Solvent: DMF (N,N-Dimethylformamide) or NMP (anhydrous)

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen atmosphere.

  • Dissolution: Add 2,6-Difluoropyridine-3,5-diol (1.0 equiv) and anhydrous DMF (

    
     concentration).
    
  • Activation: Add

    
     (1.2 equiv for mono-protection).
    
    • Note: The solution may turn yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes. Do not heat yet.

  • Addition: Add the Alkyl Halide dropwise via syringe.

  • Reaction: Stir at RT for 4–12 hours .

    • Optimization: If the electrophile is unreactive (e.g., alkyl chlorides), heat to 50°C maximum . Exceeding 60°C significantly increases the risk of defluorination (

      
      ).
      
  • Workup: Dilute with EtOAc, wash with water (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) and brine (
    
    
    
    ) to remove DMF. Dry over
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Quantitative Data Expectations:

ParameterValueReason
Typical Yield 75–90%High acidity of OH facilitates rapid reaction.
Selectivity (O vs N) >95:12,6-Fluorines sterically block the Nitrogen.
Side Product <5% DefluorinationControlled by keeping Temp < 60°C.

Protocol B: The Mitsunobu Reaction (For Secondary Alcohols)

When the alkyl group is complex, secondary, or sensitive to basic conditions, the Mitsunobu reaction is the gold standard. It operates under neutral conditions, completely avoiding the "naked anion" that triggers


.
Materials
  • Substrate: 2,6-Difluoropyridine-3,5-diol

  • Alcohol: Primary or Secondary Alcohol (e.g., protected amino-alcohol)

  • Phosphine:

    
     (Triphenylphosphine) or Polymer-supported 
    
    
    
    (for easier cleanup)[1]
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or ADDP (for sterically hindered alcohols)

  • Solvent: THF or Toluene (anhydrous)

Step-by-Step Methodology
  • Setup: Charge a flask with the Diol (1.0 equiv), the Alcohol (1.2 equiv), and

    
     (1.5 equiv) in anhydrous THF (
    
    
    
    ). Cool to 0°C .[2][3][4]
  • Addition: Add DIAD (1.5 equiv) dropwise over 10 minutes. The solution will turn yellow.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Monitoring: Monitor by TLC/LCMS. The formation of

    
     is a byproduct.
    
  • Workup: Concentrate the solvent. Triturate with

    
    /Hexane to precipitate 
    
    
    
    (if using standard
    
    
    ). Filter and purify the filtrate by chromatography.[2]

Protocol C: Triflation (Activation for Cross-Coupling)

To use the hydroxyl group as a handle for C-C bond formation (e.g., Suzuki coupling), convert it to a triflate.

Methodology
  • Dissolution: Dissolve Diol in DCM (

    
    ) and cool to 0°C .
    
  • Base: Add Pyridine (3.0 equiv) or

    
    .
    
    • Critical: Do not use DMAP if possible, as it can occasionally trigger nucleophilic attack on the ring in highly electron-deficient systems.

  • Reagent: Add Triflic Anhydride (

    
    , 1.2 equiv) dropwise.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Workup: Wash with cold 1M HCl (rapidly), then Sat.

    
    .
    
    • Stability Note: The resulting triflate is electron-deficient and hydrolytically unstable; use immediately in the next step.

Troubleshooting & Decision Logic

Use this logic flow to determine the best approach for your specific substrate.

DecisionTree Start Start: Functionalize OH Q1 Is the Electrophile a Primary Alkyl Halide? Start->Q1 MethodA Use Protocol A (Cs2CO3 / DMF) Q1->MethodA Yes Q2 Is the Electrophile an Alcohol (Pri/Sec)? Q1->Q2 No MethodB Use Protocol B (Mitsunobu) Q2->MethodB Yes MethodC Consider Triflation (Protocol C) Q2->MethodC No

Figure 2: Decision tree for method selection.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Defluorination (M+ - F + Nu) Reaction temperature too high or base too strong.Switch from

to

or

. Lower Temp to <40°C.
Low Conversion Poor nucleophilicity of the phenoxide.Add catalytic KI (Finkelstein conditions) or switch to Protocol B (Mitsunobu).
N-Alkylation Rare, but possible with small electrophiles (MeI).Use a bulkier solvent (t-Amyl alcohol) or strictly non-polar solvent (Toluene) if solubility permits.

References

  • General Reactivity of Fluorinated Pyridines

    • Chambers, R. D., et al. "Polyfluoroheterocyclic compounds." Journal of the Chemical Society C: Organic (1960s-present).
    • Source:

  • pKa and Acidity of Hydroxypyridines

    • Leito, I., et al. "Experimental basicity data in non-aqueous media." University of Tartu.
    • Source:

  • Mitsunobu Reaction on Pyridinols

    • Dahmer, M., et al. "Modified Mitsunobu coupling of pyridinol...".
    • Source:

  • Synthesis of 2,6-Difluoropyridine Derivatives

    • Research regarding 3-substituted-2,6-difluoropyridines and their application in drug discovery.[5]

    • Source:

  • O-Alkylation Protocols (BenchChem)

    • General protocols for alkylation of electron-deficient phenols.[6]

    • Source:

Sources

Application Note: Derivatization of 2,6-Difluoropyridine-3,5-diol for the Generation of Novel Compound Libraries for Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the chemical modification of 2,6-difluoropyridine-3,5-diol, a privileged scaffold for biological screening. We detail strategic considerations and provide validated, step-by-step protocols for two orthogonal derivatization approaches: selective O-alkylation of the hydroxyl groups and nucleophilic aromatic substitution (SNAr) at the C4 position. These methodologies enable the systematic generation of diverse compound libraries, facilitating the exploration of structure-activity relationships (SAR) and the discovery of novel bioactive molecules. The protocols are designed for accessibility and reproducibility, incorporating detailed characterization checkpoints to ensure the integrity of the synthesized compounds.

Introduction: The Strategic Value of the 2,6-Difluoropyridine-3,5-diol Scaffold

The pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The selection of a core scaffold is a critical decision that dictates the accessible chemical space and potential for biological activity. The 2,6-difluoropyridine-3,5-diol scaffold has emerged as a structure of significant interest for several key reasons:

  • Bioisosteric Mimicry: The 3,5-diol arrangement on the pyridine ring serves as a non-classical bioisostere of the catechol moiety, a common pharmacophore in many endogenous ligands and drugs.[1] This mimicry allows for the exploration of novel interactions with biological targets while potentially circumventing the metabolic liabilities associated with catechols, such as oxidation to reactive quinones.

  • Modulation of Physicochemical Properties: The strategic incorporation of two fluorine atoms has profound effects on the molecule's properties.[2][3] Fluorine's high electronegativity lowers the pKa of the hydroxyl groups, enhancing their acidity and potential for hydrogen bonding. Furthermore, it increases the lipophilicity in its local environment, which can improve membrane permeability and metabolic stability.[3][4]

  • Chemical Tractability: The scaffold possesses multiple, distinct reaction sites. The two hydroxyl groups are amenable to a wide range of modifications, such as alkylation and acylation. Critically, the electron-withdrawing nature of the fluorine atoms and the ring nitrogen activates the C4 position for nucleophilic aromatic substitution (SNAr), providing an orthogonal vector for diversification.[5][6]

This application note provides researchers with the foundational knowledge and practical protocols to efficiently derivatize this high-value scaffold, thereby accelerating the generation of diverse and innovative compound libraries for biological screening.

Strategic Derivatization Pathways

To maximize the chemical diversity of the resulting library, we present two robust and orthogonal derivatization strategies. The overall workflow is designed to first modify the hydroxyl groups, followed by a potential second-stage diversification at the C4 position.

G cluster_0 Core Scaffold cluster_1 Strategy 1: O-Alkylation / Acylation cluster_2 Strategy 2: C4-Functionalization cluster_3 Biological Evaluation start 2,6-Difluoropyridine-3,5-diol protocol1 Protocol 1: Williamson Ether Synthesis start->protocol1 R-X, Base protocol2 Protocol 2: Nucleophilic Aromatic Substitution (SNAr) start->protocol2 Nu-H, Base lib1 Library A: O-Substituted Derivatives protocol1->lib1 lib1->protocol2 Nu-H, Base screening High-Throughput Screening (HTS) lib1->screening lib2 Library B: C4-Substituted Derivatives protocol2->lib2 lib2->screening

Figure 1: General workflow for the derivatization of 2,6-difluoropyridine-3,5-diol.

Protocol 1: Selective O-Alkylation via Williamson Ether Synthesis

This protocol describes the derivatization of one or both hydroxyl groups using a classic Williamson ether synthesis. The choice of a mild base like potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF) is crucial. This combination is effective at deprotonating the phenolic hydroxyls without promoting unwanted side reactions. The reaction temperature is kept moderate to favor O-alkylation over potential N-alkylation of the pyridine ring.[7][8]

3.1. Principle and Rationale The Williamson ether synthesis is a reliable SN2 reaction where an alkoxide reacts with a primary alkyl halide. In this context, the hydroxyl groups of the pyridine-diol are deprotonated by a base to form the more nucleophilic phenoxide species, which then displaces the halide from the electrophilic alkylating agent. By controlling the stoichiometry of the alkylating agent, one can influence the selectivity towards mono- or di-alkylation.

3.2. Materials and Reagents

  • 2,6-Difluoropyridine-3,5-diol

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

3.3. Step-by-Step Procedure (for Di-alkylation)

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,6-difluoropyridine-3,5-diol (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration).

  • Add anhydrous K₂CO₃ (2.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (2.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water and EtOAc.

  • Separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to yield the desired O-alkylated product.

3.4. Characterization and Validation

  • ¹H NMR: Expect the disappearance of the hydroxyl protons and the appearance of new signals corresponding to the added alkyl groups (e.g., a singlet around 5.1 ppm for a benzyl ether CH₂).

  • ¹⁹F NMR: A singlet is expected, with a chemical shift similar to the starting material.

  • HRMS (High-Resolution Mass Spectrometry): The measured m/z should correspond to the calculated exact mass of the di-alkylated product, confirming its elemental composition.

Protocol 2: C4-Functionalization via Nucleophilic Aromatic Substitution (SNAr)

This protocol leverages the electronic properties of the scaffold to introduce diversity at the C4 position. The two fluorine atoms and the nitrogen atom strongly withdraw electron density from the pyridine ring, making the C4 position (para to the nitrogen) highly electrophilic and susceptible to attack by nucleophiles.[5][9][10] The reaction of 2-fluoropyridines is reported to be significantly faster than that of corresponding 2-chloropyridines, making fluoride an excellent leaving group in this system.[5][9]

4.1. Principle and Rationale The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] In the subsequent, typically rapid step, the fluoride ion is eliminated, restoring aromaticity and yielding the substituted product. This reaction is highly regioselective for the C4 position due to superior stabilization of the negative charge in the Meisenheimer intermediate.

4.2. Materials and Reagents

  • 2,6-Difluoro-3,5-bis(benzyloxy)pyridine (or other O-protected derivative from Protocol 1)

  • Nucleophile (e.g., morpholine, sodium thiophenoxide)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether (Et₂O)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

4.3. Step-by-Step Procedure

  • To a dry reaction vial, add the O-protected 2,6-difluoropyridine substrate (1.0 eq).

  • Add the nucleophile (1.5 eq) and base (e.g., K₂CO₃, 2.0 eq).

  • Add anhydrous DMSO to dissolve the components (approx. 0.2 M concentration).

  • Seal the vial and heat the mixture to 80-120 °C. Monitor the reaction by LC-MS. The reaction is often complete within 2-8 hours.

  • Cool the reaction to room temperature and dilute with a large volume of water.

  • Extract the aqueous mixture three times with Et₂O or EtOAc.

  • Combine the organic layers and wash thoroughly with water (to remove DMSO), followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to afford the C4-substituted product.

4.4. Characterization and Validation

  • ¹H NMR: Expect the appearance of signals corresponding to the newly introduced nucleophile. The signal for the C4-H in the starting material will be absent.

  • ¹⁹F NMR: The key diagnostic is the disappearance of one of the fluorine signals if the reaction proceeds at C2/C6, or a significant shift if substitution occurs at C4, though C4 substitution with displacement of H is less common than displacement of a halide. In the case of a 4-halo precursor, the signal would disappear. For our diol, the reaction is predicted at the C4-H position, which is activated.

  • ¹³C NMR: Look for the appearance of new carbon signals from the nucleophile and a significant shift in the C4 carbon signal.

  • HRMS: Confirm the mass of the final product.

Data Presentation: Example Derivative Library

The following table summarizes a hypothetical set of derivatives synthesized using the protocols described above, along with their key characterization data.

Compound IDStructureDerivatization ProtocolR Group(s)Molecular Weight ( g/mol )Key Analytical Data (Expected)
SM-01 2,6-Difluoropyridine-3,5-diol--147.08¹H NMR (DMSO-d₆): δ 10.5 (s, 2H), 7.8 (t, 1H)
LIB-A-01

Protocol 1Benzyl (x2)327.32¹H NMR: δ 5.15 (s, 4H, 2x OCH₂)
LIB-A-02

Protocol 1Ethyl (x2)203.18¹H NMR: δ 4.1 (q, 4H), 1.4 (t, 6H)
LIB-B-01

Protocol 2Morpholine412.44¹H NMR: δ 3.8 (t, 4H), 3.2 (t, 4H)
LIB-B-02

Protocol 2Thiophenol435.48¹H NMR: δ 7.2-7.5 (m, 5H, Ar-H)

From Synthesis to Screening: A High-Level Overview

Once a library of derivatives has been synthesized and characterized, the compounds are ready for biological evaluation. The process typically follows a funnel-like approach to identify promising hits.

Screening_Funnel node_lib Synthesized Compound Library (Purity & Identity Confirmed) node_primary Primary Screening (e.g., High-Throughput Target-Based Assay) node_lib->node_primary node_dose Dose-Response & Potency (IC₅₀/EC₅₀) (Confirmation of 'Hits') node_primary->node_dose Identifies 'Hits' node_secondary Secondary / Orthogonal Assays (e.g., Cell-Based Viability, Selectivity Panels) node_dose->node_secondary Validates 'Hits' node_sar Structure-Activity Relationship (SAR) Analysis node_secondary->node_sar node_lead Lead Candidate node_sar->node_lead Optimization

Figure 2: A typical biological screening cascade for a newly synthesized compound library.

Conclusion

The 2,6-difluoropyridine-3,5-diol scaffold offers a compelling starting point for the development of novel, biologically active compounds. Its unique combination of bioisosteric potential and tunable chemical reactivity makes it an ideal platform for library synthesis. The validated protocols for O-alkylation and C4-SNAr presented herein provide a robust and efficient means to generate chemical diversity. By systematically applying these methods, researchers can rapidly build focused libraries to probe biological hypotheses and accelerate the identification of new lead compounds for drug discovery programs.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Harty, T. P., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(26), 9473–9481. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Fluoropyridine Derivatives in Modern Chemical Synthesis. Pharma Focus Asia. [Link]

  • Reynard, G., Lai, C., Azek, E., & Lebel, H. (2024). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396. [Link]

  • Gaspar, B., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(9), 7728. [Link]

  • DiMagno, S. G., & Sun, H. (2006). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. The Journal of Organic Chemistry, 71(14), 5463–5466. [Link]

  • Sato, K., et al. (2017). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2416-2419. [Link]

  • Semantic Scholar. (2024). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Semantic Scholar. [Link]

  • Bhatia, P., et al. (2011). Bioisosterism: A Rational Approach in Drug Design. Pharmacologyonline, 1, 272-299. [Link]

  • Stack, D. P., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Journal of Natural Products, 76(8), 1538-1544. [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange. [Link]

Sources

Application Note: Divergent Functionalization of 2,6-Difluoropyridine-3,5-diol in Medicinal Chemistry and Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Highly functionalized pyridine scaffolds are foundational to modern drug discovery and advanced materials science. 2,6-Difluoropyridine-3,5-diol (CAS: 2010955-41-4) represents a uniquely versatile building block, offering orthogonal reactivity profiles. This application note details the mechanistic causality, physicochemical parameters, and validated experimental protocols for the divergent functionalization of this scaffold. By exploiting the electronic disparities between the electrophilic C2/C6 positions and the nucleophilic C3/C5 hydroxyls, chemists can rapidly generate complex, multi-substituted heteroaromatics.

Mechanistic Rationale & Causality

The synthetic utility of 2,6-difluoropyridine-3,5-diol is governed by two distinct electronic phenomena:

  • Nucleophilic Aromatic Substitution (

    
    ) at C2/C6: 
    The pyridine nitrogen exerts a strong inductive and resonance electron-withdrawing effect, highly activating the ortho (C2 and C6) positions[1]. Fluorine, being highly electronegative, creates a strong local dipole that leaves these carbons exceptionally electrophilic. Upon nucleophilic attack (e.g., by an amine), the resulting negative charge is delocalized onto the pyridine nitrogen, forming a highly stabilized Meisenheimer complex[2].
    Causality of Mono-Selectivity: Once the first substitution occurs, the incoming nucleophile (e.g., an amine lone pair) donates electron density back into the pyridine ring via resonance. This drastically raises the activation energy required for a second 
    
    
    
    event, allowing for precise, temperature-controlled mono-substitution[3].
  • Orthogonal O-Functionalization at C3/C5: The hydroxyl groups at the 3 and 5 positions exhibit enhanced acidity (pKa ~8.5) compared to standard phenols, due to the electron-withdrawing nature of the adjacent fluorines and the pyridine ring. This allows for selective deprotonation using mild bases (e.g.,

    
    ), enabling rapid O-alkylation or triflation without triggering competitive 
    
    
    
    reactions at the C-F bonds.

Physicochemical Properties & Reaction Parameters

To design effective self-validating experimental systems, it is critical to understand the baseline quantitative data of the starting material.

Property / ParameterValue / DescriptionAnalytical Significance
Chemical Formula

Baseline for High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 147.08 g/mol Expected

in negative ESI-MS is 146.06.
Symmetry

Point Group

NMR shows a single resonance. Loss of symmetry during mono-substitution yields two distinct

signals.
Primary Reactive Sites C2, C6 (Electrophilic)Susceptible to amines, thiols, and alkoxides via

.
Secondary Reactive Sites C3, C5 (Nucleophilic)Susceptible to alkyl halides and triflating agents.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating workflows. By tracking specific analytical markers, the chemist can confirm mechanistic success at each step.

Protocol A: Regioselective Mono- with Secondary Amines

Objective: To synthesize 2-amino-6-fluoropyridine-3,5-diol derivatives.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 2,6-Difluoropyridine-3,5-diol (1.00 g, 6.80 mmol, 1.0 eq.).

  • Solvent & Base: Suspend the starting material in anhydrous N,N-Dimethylformamide (DMF) (15 mL). Add N,N-Diisopropylethylamine (DIPEA) (2.37 mL, 13.6 mmol, 2.0 eq.).

  • Nucleophile Addition: Dropwise, add the secondary amine (e.g., Piperidine) (0.74 mL, 7.48 mmol, 1.1 eq.) at room temperature. Note: Strict adherence to 1.1 eq. prevents di-substitution.

  • Thermal Activation: Heat the reaction mixture to 80 °C under an argon atmosphere for 4 hours.

  • Quench & Extraction: Cool to room temperature. Quench with saturated aqueous

    
     (20 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (3 x 15 mL) to remove DMF.
    
  • Purification: Dry over anhydrous

    
    , concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc gradient).
    

Validation & Analytics:

  • TLC: The starting material (UV active, strong streak) will convert to a higher

    
     spot (less polar due to the loss of one highly polar C-F bond and addition of the lipophilic amine).
    
  • 
     NMR:  The self-validating marker is the transition from a single fluorine peak (symmetric starting material) to a single, newly shifted fluorine peak (the remaining C6 fluorine), confirming mono-substitution.
    
Protocol B: Orthogonal O-Alkylation (Di-Etherification)

Objective: To synthesize 3,5-dialkoxy-2,6-difluoropyridine derivatives while preserving the C-F bonds for downstream cross-coupling.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 2,6-Difluoropyridine-3,5-diol (1.00 g, 6.80 mmol, 1.0 eq.) in anhydrous Acetone (25 mL).

  • Base Addition: Add finely powdered Potassium Carbonate (

    
    ) (2.82 g, 20.4 mmol, 3.0 eq.). Stir at room temperature for 15 minutes to allow for phenoxide formation. Causality: 
    
    
    
    is too weak to activate the amine/water for
    
    
    , ensuring exclusive O-reactivity.
  • Electrophile Addition: Add the alkyl halide (e.g., Benzyl Bromide) (1.78 mL, 14.96 mmol, 2.2 eq.).

  • Reaction: Attach a reflux condenser and heat to 60 °C for 12 hours.

  • Workup: Filter the reaction mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate and purify via silica gel chromatography.

Validation & Analytics:

  • LC-MS: Confirm the presence of the

    
     corresponding to the di-alkylated mass.
    
  • 
     NMR:  The spectrum must retain a single fluorine resonance, proving that the 
    
    
    
    symmetry is maintained and no
    
    
    has occurred at the C2/C6 positions.

Reaction Pathway Visualization

The following diagram maps the divergent synthetic logic applied to 2,6-Difluoropyridine-3,5-diol, illustrating how reagent selection dictates the functionalization pathway.

G SM 2,6-Difluoropyridine- 3,5-diol SNAr S_NAr Pathway (C2/C6 Reactivity) SM->SNAr Amines/Thiols DIPEA, 80°C OAlk O-Functionalization (C3/C5 Reactivity) SM->OAlk K2CO3, 60°C Alkyl Halides Mono Mono-S_NAr Product (High Yield) SNAr->Mono 1.1 eq Nucleophile Kinetic Control Di Di-S_NAr Product (Requires High Heat) SNAr->Di >3.0 eq Nucleophile Thermodynamic Control Ether Di-Ether Derivative (C-F Bonds Intact) OAlk->Ether 2.2 eq R-X Complete Conversion

Caption: Divergent synthetic pathways of 2,6-Difluoropyridine-3,5-diol via SNAr and O-alkylation.

Troubleshooting & Optimization

When scaling up or modifying these protocols, deviations in yield or selectivity may occur. Utilize the following self-correcting matrix:

Observed IssueMechanistic CauseOptimization / Solution
High levels of di-aminated product in Protocol A Nucleophile excess or localized overheating. The first substitution didn't sufficiently deactivate the ring.Reduce amine to exactly 1.05 eq. Lower reaction temperature to 60 °C and monitor closely via LC-MS[3].
No reaction in Protocol B (O-Alkylation) Incomplete deprotonation.

may be wet or clumped, reducing surface area.
Use freshly oven-dried, finely pulverized

. Alternatively, switch to

for the "Cesium Effect" to enhance nucleophilicity.
Competitive

during O-Alkylation
Base is too strong (e.g., using NaH or t-BuOK), leading to unwanted side reactions with the solvent or trace water.Strictly adhere to mild carbonate bases (

or

) which selectively deprotonate the acidic hydroxyls.
Loss of

signal entirely
Complete defluorination/degradation due to extreme basic conditions or prolonged heating.Quench reaction earlier. Ensure anhydrous conditions to prevent hydroxide-mediated

hydrolysis.

References

  • Synthesis of α- and β-Carbolines by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence ChemRxiv[Link]

  • Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines ResearchGate[Link]

Sources

Analytical methods for the characterization of 2,6-Difluoropyridine-3,5-diol

[1][2]

Protocol C: Structural Confirmation via 19F-NMR

Objective: To confirm the fluorination pattern and rule out regioisomers (e.g., 2,4-difluoro). Rationale: 19F-NMR is far more diagnostic than 1H-NMR for this molecule, as the symmetry of the 2,6-difluoro-3,5-diol substitution results in a simplified spectrum.[1][2][3]

Sample Preparation
  • Weigh 10 mg of sample.[1]

  • Dissolve in 0.6 mL DMSO-d6 . Note: DMSO is preferred over CDCl₃ to ensure solubility and sharpen OH signals if observing 1H.[1]

  • Add 10 µL of α,α,α-Trifluorotoluene as an internal standard (δ -63.7 ppm).

Acquisition Parameters
  • Frequency: 376 MHz (or equivalent).[1]

  • Spectral Width: -200 ppm to 0 ppm.[1][2]

  • Scans: 64.

  • Pulse Delay: 5 seconds (Ensure relaxation for quantitative integration).

Expected Signals
  • Chemical Shift: A single singlet (s) expected around -70 to -90 ppm (relative to CFCl₃).[1][2]

  • Interpretation:

    • Singlet: Confirms magnetic equivalence of the two Fluorine atoms (Symmetric molecule).[1]

    • Doublet: If a doublet is observed, it implies a lack of symmetry (e.g., 2,3-difluoro isomer).[1]

Method Development Workflow

The following decision tree guides the optimization process for this specific chemotype.

MethodDevFigure 2: Method Development Decision Tree for Fluorinated PyridinolsStartStart: 2,6-Difluoropyridine-3,5-diolSolubilitySolubility Check (MeOH/Water)Start->SolubilitypKaCheckpKa Consideration (Acidic OH + Pyridine N)Solubility->pKaCheckColumnSelectColumn SelectionpKaCheck->ColumnSelectC18C18 Column (Standard)ColumnSelect->C18PFPPFP Column (Fluorine Selectivity)ColumnSelect->PFPPreferredMobilePhaseMobile Phase pH < 3.0 (0.1% Formic Acid)C18->MobilePhasePFP->MobilePhaseResultCheck Retention (k' > 1.5)MobilePhase->ResultOptimizeSuccess: Validate MethodResult->OptimizeGood Peak ShapeFailFail: Switch to HILICResult->FailElutes in Void

References

  • Synthesis and Identification

    • ChemicalBook.[1] (2023).[1] "2,6-Difluoropyridine-3,5-diol (CAS 2010955-41-4) Product Entry." Retrieved from (Verified CAS existence).[1]

  • Analytical Methodology (Fluorinated Pyridines)

    • Jamari, N. L. A., et al. (2017).[1][4] "Method Development for Fluorine Specific Detection using HPLC-ICPMS/MS." Journal of Analytical Atomic Spectrometry.

  • Chromatographic Mechanisms

    • Euerby, M. R., & Petersson, P. (2003).[1] "Chromatographic classification and comparison of commercially available reversed-phase stationary phases for LC." Journal of Chromatography A, 994(1-2), 13-36.[1][2] (Basis for PFP column selection for fluorinated aromatics).

  • pKa Prediction & Behavior

    • Liao, C., & Nicklaus, M. C. (2009).[1] "Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances." Journal of Chemical Information and Modeling, 49(12), 2801–2812.[1] [1]

Scale-up synthesis of 2,6-Difluoropyridine-3,5-diol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Development and Scale-Up Synthesis of 2,6-Difluoropyridine-3,5-diol

Document ID: APN-2026-03-DFP Target Audience: Process Chemists, Scale-Up Engineers, and Preclinical Drug Development Scientists Compound CAS RN: 2010955-41-4[1]

Introduction and Mechanistic Rationale

Fluorinated pyridines are highly privileged scaffolds in medicinal chemistry due to their ability to modulate pKa, improve metabolic stability, and enhance lipophilicity. Specifically, 2,6-difluoropyridine-3,5-diol (CAS: 2010955-41-4) serves as a critical bifunctional building block for synthesizing complex polyheterocycles and kinase inhibitors[1][2].

The Chemical Challenge: Direct di-hydroxylation of 2,6-difluoropyridine is synthetically unfeasible. Furthermore, the highly electrophilic nature of the C2 and C6 positions makes the ring highly susceptible to Nucleophilic Aromatic Substitution (


). If a standard alkyllithium base (e.g., n-butyllithium) is used, nucleophilic attack at the fluorine-bearing carbons outcompetes deprotonation, leading to complex mixtures of alkylated and defluorinated byproducts.

The Causality of the Process Design: To achieve clean functionalization at the C3 and C5 positions, we must exploit the inductive acidifying effect of the adjacent fluorine atoms while strictly suppressing nucleophilicity. This is achieved via a Directed ortho-Metalation (DoM) strategy using highly sterically hindered bases. Literature confirms that clean dideprotonation of 2,6-difluoropyridine at C3 and C5 can be achieved using lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or highly coordinated lithium magnesates (e.g.,


 in the presence of TMP)[3].

By trapping the dimetalated intermediate with a trialkyl borate, we generate a bis-boronate species that can be seamlessly oxidized in a single pot to the target diol.

Process Workflow and Visualization

The following workflow outlines the telescoped, one-pot process for the synthesis of 2,6-difluoropyridine-3,5-diol, minimizing the handling of sensitive intermediates.

G A 2,6-Difluoropyridine (Starting Material) B C3,C5-Dimetalated Intermediate A->B LiTMP (2.5 eq) or Magnesate THF, -78 °C to -60 °C C 3,5-Bis(boronate) Intermediate B->C B(OiPr)3 (3.0 eq) -78 °C to 20 °C D 2,6-Difluoropyridine-3,5-diol (Target Product) C->D 30% H2O2, NaOH (aq) 0 °C to 20 °C

Process workflow for the scale-up synthesis of 2,6-difluoropyridine-3,5-diol.

Reaction Optimization Data

During route scouting, base selection was identified as the critical parameter for maximizing the yield of the C3,C5-dideprotonated species[3]. The data below summarizes the optimization phase.

Base SystemEquivalentsTemp (°C)Primary ObservationIsolated Yield (%)
n-BuLi2.2-78Complete consumption of SM; massive

at C2/C6.
< 5%
LDA2.5-78Sluggish reaction; mostly mono-metalation observed.32%
LiTMP2.5-78Clean dideprotonation; rapid conversion.78%

/ TMP
0.4 / 0.1-10Excellent chemoselectivity; scalable at higher temps.81%

Note: While the lithium magnesate system allows for higher cryogenic temperatures (-10 °C), the LiTMP route at -78 °C was selected for the primary protocol below due to broader reagent availability in standard kilo-labs.

Step-by-Step Scale-Up Protocol (100g Scale)

Safety Warning: The oxidation of boronic esters with hydrogen peroxide is highly exothermic. Strict adherence to dosing rates and continuous temperature monitoring is mandatory to prevent thermal runaway.

Phase 1: Dideprotonation and Borylation
  • Preparation of LiTMP: To a dry, nitrogen-flushed 5 L jacketed reactor equipped with an overhead stirrer and internal temperature probe, add anhydrous THF (1.5 L) and 2,2,6,6-tetramethylpiperidine (TMP) (310 g, 2.2 mol, 2.5 eq).

  • Cool the solution to -20 °C. Slowly dose n-butyllithium (2.5 M in hexanes, 880 mL, 2.2 mol, 2.5 eq) over 45 minutes, maintaining the internal temperature below -10 °C. Stir for 30 minutes to ensure complete formation of LiTMP.

  • Metalation: Cool the reactor jacket to achieve an internal temperature of -78 °C.

  • Prepare a solution of 2,6-difluoropyridine (100 g, 0.87 mol, 1.0 eq) in anhydrous THF (200 mL). Dose this solution into the reactor over 1 hour. Causality Note: Slow addition prevents localized warming, which would trigger decomposition of the metalated intermediate.

  • Stir the dark mixture at -78 °C for 1.5 hours to ensure complete C3, C5 dideprotonation[3].

  • Borylation: Rapidly add triisopropyl borate (

    
    ) (490 g, 2.61 mol, 3.0 eq) in one portion. The reaction is mildly exothermic. Allow the mixture to warm naturally to 20 °C over 3 hours.
    
Phase 2: Oxidative Cleavage
  • Solvent Swap (Optional but Recommended): Concentrate the mixture under reduced pressure to approximately 1 L to remove hexanes and excess THF, which can cause biphasic partitioning issues during oxidation. Dilute with fresh THF (1 L).

  • Cool the reactor to 0 °C.

  • Add aqueous NaOH (3 M, 870 mL, 2.61 mol, 3.0 eq).

  • Oxidation (CRITICAL STEP): Charge a dropping funnel with 30% aqueous

    
     (295 mL, 2.61 mol, 3.0 eq). Dose the 
    
    
    
    at a rate of 2-3 mL/min. Causality Note: The cleavage of the C-B bond to the C-O bond proceeds via a hydroperoxide rearrangement. This is highly exothermic. Adjust the feed rate to strictly maintain the internal temperature between 5 °C and 15 °C.
  • Once addition is complete, stir at 20 °C for 4 hours. Validate completion via HPLC (monitor the disappearance of the boronate intermediate).

Phase 3: Workup and Isolation
  • Quench: Cool to 0 °C and carefully quench unreacted peroxides by adding a saturated aqueous solution of sodium thiosulfate (

    
    ) until a peroxide test strip reads 0 ppm.
    
  • Acidification: Adjust the pH of the aqueous layer to 3-4 using 6 M HCl. Causality Note: The product is a diol on an electron-deficient pyridine ring; it is highly water-soluble at basic pH. Acidification ensures the product is fully protonated for extraction.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 1.5 L). Wash the combined organic layers with brine (1 L), dry over anhydrous

    
    , and concentrate under reduced pressure to yield a crude solid.
    
  • Crystallization: Dissolve the crude solid in a minimum amount of hot MTBE (Methyl tert-butyl ether). Slowly add heptane until the solution becomes cloudy. Allow to cool to 0 °C overnight. Filter the resulting off-white crystals and dry under vacuum at 40 °C to afford 2,6-difluoropyridine-3,5-diol.

Analytical Validation System

To ensure the trustworthiness of the protocol, the following self-validating analytical checks must be met:

  • In-Process Control (IPC) 1 (Post-Borylation): LC-MS aliquot quenched in methanol should show the mass of the bis-boronic acid/ester. No starting material (

    
     115) should be present.
    
  • Release Testing:

    
     NMR (DMSO-
    
    
    
    ) should show a single aromatic proton at C4 (typically a triplet due to long-range coupling with fluorine, or a broad singlet depending on resolution) and two broad exchangeable -OH protons. The disappearance of the C3/C5 protons confirms regioselectivity.

References

  • Deprotonation of Fluoro Aromatics Using Lithium Magnesates. ResearchGate. Available at:[Link]

Sources

Harnessing the Potential of 2,6-Difluoropyridine-3,5-diol for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Medicinal Chemists

Abstract: The strategic incorporation of fluorine into heterocyclic systems is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] The 2,6-difluoropyridine-3,5-diol scaffold, while not extensively documented in current literature, represents a highly versatile and promising building block for the generation of novel drug candidates. Its unique electronic architecture—an electron-deficient pyridine core activated by two fluorine atoms, coupled with two nucleophilic hydroxyl groups—opens a rich landscape for synthetic exploration. This guide provides detailed application notes and robust protocols for leveraging this precursor in the synthesis of diverse heterocyclic compounds, drawing from established principles of nucleophilic aromatic substitution (SNAr) and cyclization reactions pertinent to fluorinated pyridines.

Part 1: Core Reactivity and Strategic Considerations

The synthetic utility of 2,6-difluoropyridine-3,5-diol is governed by the interplay of its functional groups. The two fluorine atoms at the C2 and C6 positions render the pyridine ring highly electron-deficient, making these positions exceptionally susceptible to nucleophilic attack.[3][4][5] This is the foundational principle of the Nucleophilic Aromatic Substitution (SNAr) mechanism, where the fluoride ion serves as an excellent leaving group.

Simultaneously, the hydroxyl groups at the C3 and C5 positions act as powerful ortho, para-directing activators for electrophilic substitution, though the ring's overall electron-poor nature makes such reactions challenging. More importantly, these diols are nucleophilic handles themselves and can be deprotonated to form highly reactive alkoxides, facilitating intramolecular cyclization or reactions with electrophiles.

Logical Workflow for Synthetic Diversification

The dual reactivity of the scaffold allows for a branched synthetic approach. The primary pathway involves leveraging the SNAr reactivity of the C-F bonds, followed by secondary modifications of the diol groups. A secondary pathway involves reactions at the diol functionality, which can be used to direct subsequent substitutions.

G cluster_0 Starting Material cluster_2 Resulting Scaffolds A 2,6-Difluoropyridine-3,5-diol B Pathway 1: S(N)Ar at C2/C6 (Nucleophilic Attack) A->B Strong Nucleophile C Pathway 2: Reaction at C3/C5 Diols (Electrophilic Attack) A->C Electrophile + Base D 2,6-Disubstituted-Pyridine-3,5-diols (e.g., Diamino, Dithioether) B->D E Fused Heterocycles (e.g., Pyridodioxines) C->E F Further Functionalization (e.g., Etherification, Esterification) D->F Acylation, Alkylation G A 2,6-Difluoropyridine-3,5-diol B Step 1: Deprotonation (NaH in DMF) A->B C Formation of Dialkoxide Intermediate B->C D Step 2: Nucleophilic Attack (+ Dihaloalkane) C->D E Monosubstituted Intermediate D->E F Step 3: Intramolecular Cyclization (S(N)2) E->F G Final Product: Fused Pyridodioxine F->G

Sources

Application Note: 2,6-Difluoropyridine-3,5-diol as a Multifunctional Monomer in Advanced Polymeric Materials

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Membrane Development Professionals Compound: 2,6-Difluoropyridine-3,5-diol (CAS: 2010955-41-4)

Executive Summary & Mechanistic Principles

In the landscape of advanced materials science, the design of highly functionalized, structurally robust polymers relies heavily on monomer selection. 2,6-Difluoropyridine-3,5-diol is an exceptional


-type monomer that bridges the gap between high-performance engineering plastics and functional supramolecular networks.

This monomer possesses a unique dual-reactivity profile:

  • Electrophilic Activation: The 2,6-difluoro groups on the pyridine ring are highly activated toward nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen heteroatom stabilizes the anionic Meisenheimer intermediate formed during nucleophilic attack, accelerating the reaction significantly compared to unactivated arenes 1.

  • Nucleophilic Protic Sites: The 3,5-hydroxyl groups act as potent nucleophiles when deprotonated into phenoxides.

  • Post-Polymerization Modification: The central pyridine nitrogen acts as an electron sink during polymerization but remains available for post-polymerization quaternization. Locating ether linkages at the 2,6-positions provides critical steric shielding and conjugation stabilization, which dramatically improves the alkaline stability of resulting anion exchange membranes (AEMs) in high-pH environments (e.g., 1 M KOH at 60 °C) 2.

Reactivity Core 2,6-Difluoropyridine -3,5-diol F_Sites 2,6-Difluoro Sites (Electrophilic) Core->F_Sites OH_Sites 3,5-Diol Sites (Nucleophilic) Core->OH_Sites N_Site Pyridine Nitrogen (Electron Sink) Core->N_Site SNAr Facilitates SNAr via Meisenheimer F_Sites->SNAr H_Bond Hydrogen Bonding & Cross-linking OH_Sites->H_Bond N_Site->F_Sites Lowers LUMO Quat Quaternization for Ion Conductivity N_Site->Quat

Fig 1. Logical relationship between monomer structural features and material properties.

Experimental Workflows

To harness the


 nature of this monomer, researchers can drive self-polycondensation to yield Hyperbranched Poly(arylene ether pyridine)s (HBPAEP). These highly branched, low-viscosity networks are ideal precursors for robust coatings and fuel cell membranes.

Workflow Monomer 2,6-Difluoropyridine-3,5-diol (A2B2 Monomer) Polycondensation SNAr Polycondensation (Cs2CO3, NMP, 180°C) Monomer->Polycondensation Self-Condensation Polyurethane Polyaddition (Diisocyanates, DBTDL) Monomer->Polyurethane Diol Reactivity HBPAE Hyperbranched Poly(arylene ether) (HBPAE) Polycondensation->HBPAE PU Fluorinated Polyurethane (F-PU) Polyurethane->PU Methylation N-Methylation (CH3I or Dimethyl Sulfate) HBPAE->Methylation Post-Modification AEM Anion Exchange Membrane (Alkaline Stable) Methylation->AEM

Fig 2. Experimental workflow for 2,6-Difluoropyridine-3,5-diol polymerization.

Step-by-Step Methodologies

Protocol A: Synthesis of Hyperbranched Poly(arylene ether pyridine) (HBPAEP) via SNAr

Causality Focus: Utilizing catalytic or stoichiometric amounts of cesium carbonate (


) rather than potassium carbonate (

) significantly promotes polycondensation. The large ionic radius and high polarizability of the cesium cation enhance the solubility and nucleophilicity of the phenoxide intermediates ("naked anion" effect), driving the step-growth polymerization to higher molecular weights without premature termination 3.

Reagents:

  • 2,6-Difluoropyridine-3,5-diol (10.0 mmol)

  • Anhydrous Cesium Carbonate (

    
    ) (22.0 mmol)
    
  • N-Methyl-2-pyrrolidone (NMP) (25 mL, anhydrous)

  • Toluene (15 mL)

Procedure:

  • System Setup: Equip a 100 mL 3-neck flask with a magnetic stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a reflux condenser.

  • Reagent Loading: Add 2,6-difluoropyridine-3,5-diol,

    
    , NMP, and toluene into the flask under a continuous nitrogen purge.
    
  • Azeotropic Dehydration (Causality): Heat the mixture to 110 °C. Why? Water is a byproduct of phenoxide formation. If not removed, water will hydrolyze the fluoropyridine, terminating chain growth. Toluene acts as an azeotropic agent to carry water into the Dean-Stark trap.

    • Self-Validation Check: The reaction temperature will stall at ~110 °C while water/toluene distills. Once the Dean-Stark trap ceases collecting water, the internal temperature will naturally climb, validating complete dehydration.

  • Polymerization: Drain the toluene from the trap and increase the oil bath temperature to 180 °C. Maintain for 12 hours.

    • Self-Validation Check: The solution will transition from a pale yellow to a highly viscous, deep amber liquid, indicating successful step-growth chain extension.

  • Recovery: Cool the mixture to 50 °C and precipitate the polymer by pouring it dropwise into 500 mL of vigorously stirred methanol. Filter, wash with deionized water to remove inorganic salts, and dry under vacuum at 80 °C for 24 hours.

Protocol B: Post-Polymerization Quaternization for Anion Exchange Membranes (AEMs)

Causality Focus: Methylation of the pyridine nitrogen generates a fixed cationic charge required for hydroxide (


) transport in fuel cells. The hyperbranched architecture provides high free-volume, enhancing ion conductivity.

Procedure:

  • Dissolution: Dissolve 2.0 g of the synthesized HBPAEP in 20 mL of anhydrous NMP.

  • Methylation: Add an excess of iodomethane (

    
    ) (5.0 mL) dropwise at room temperature. Stir in the dark for 48 hours.
    
  • Casting: Cast the resulting quaternized polymer solution onto a clean glass plate using a Doctor blade. Dry in a vacuum oven at 60 °C for 12 hours to form a flexible film.

    • Self-Validation Check: The successful conversion to a pyridinium salt is confirmed by a solubility shift. The modified polymer film will easily peel off the glass plate upon immersion in water and will exhibit swelling, unlike the hydrophobic precursor.

  • Alkalization: Immerse the membrane in 1 M KOH at room temperature for 48 hours to exchange the iodide ions (

    
    ) for hydroxide ions (
    
    
    
    ). Wash thoroughly with degassed, deionized water until the wash water is pH neutral.

Data Presentation & Quality Control

Table 1: Reactivity Comparison of 2,6-Difluoropyridine-3,5-diol vs. Standard Monomers

MonomerElectrophilic Activation SourceOptimal Polymerization TempResulting Polymer Architecture
4,4'-Difluorodiphenyl sulfoneSulfone Group (Moderate)160 - 180 °CLinear (Requires separate diol)
2,6-DifluoropyridinePyridine Nitrogen (High)140 - 160 °CLinear (Requires separate diol)
2,6-Difluoropyridine-3,5-diol Pyridine Nitrogen (High) 150 - 180 °C Hyperbranched (

Self-Condensation)

Table 2: Typical Properties of Synthesized HBPAEP & Derived AEMs

PropertyTypical ValueAnalytical MethodMaterial Significance
Molecular Weight (

)
45,000 - 60,000 g/mol GPC (DMF mobile phase)Ensures mechanical robustness and film-forming ability.
Glass Transition (

)
> 210 °CDSCHigh thermal stability prevents membrane deformation in fuel cells.
Ion Exchange Capacity1.8 - 2.2 meq/gAcid-Base TitrationDetermines the theoretical maximum

conductivity.
Alkaline Stability> 95% retention

NMR (after 400h in 1M KOH)
Steric shielding at 2,6-positions prevents hydroxide attack.

References

  • Catalytic Cs2CO3 Promotes "Silyl Method"-Type Polycondensation.
  • Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applic
  • Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes.

Sources

Application Note: Chemo-selective Functionalization of 2,6-Difluoropyridine-3,5-diol

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the chemo-selective functionalization of 2,6-Difluoropyridine-3,5-diol (CAS 2010955-41-4), a highly specialized scaffold relevant to the synthesis of HIV integrase strand transfer inhibitors (INSTIs) and advanced agrochemicals.[1]

Abstract & Strategic Value

2,6-Difluoropyridine-3,5-diol represents a "push-pull" electronic system where the electron-withdrawing fluorine atoms at the ortho positions (C2, C6) compete with the electron-donating hydroxyl groups at the meta positions (C3, C5).[1] This unique electronic landscape allows for orthogonal functionalization:

  • Nucleophilic Aromatic Substitution (

    
    ):  The C2 and C6 positions are highly electrophilic, activated by the inductive effect of nitrogen and fluorine.
    
  • O-Alkylation/Acylation: The C3 and C5 hydroxyl groups are acidic (pKa

    
     6–7) and nucleophilic, allowing for protection or elaboration.
    
  • Tautomeric Switching: Under hydrolytic conditions, the 2-fluoro motif can be converted to a 2-pyridone, a core pharmacophore in drugs like Dolutegravir and Bictegravir .

This guide provides validated protocols to selectively engage these reactive sites without uncontrolled polymerization or decomposition.

Chemical Reactivity Profile

Electronic Battleground

The reactivity is governed by the competition between the Fluorine (


) and Hydroxyl (

) effects.
PositionElectronic StatePrimary ReactivityKey Reagents
C-2 / C-6 Highly Electrophilic

Displacement
Primary amines, Hydrazines, Thiolates
O-3 / O-5 Nucleophilic (Hard)O-Alkylation / ProtectionAlkyl halides, MOM-Cl, Benzyl bromide
N-1 DeactivatedN-Alkylation (Minor)Only reacts if O-sites are blocked or under forcing conditions
Tautomerism Warning

While the 3,5-diol form is aromatic, the introduction of a carbonyl at C2 (via hydrolysis of F) collapses the system into a 2-pyridone (or 2-hydroxypyridine tautomer). This is often the desired endpoint for viral integrase inhibitors but must be avoided during intermediate handling.

Chemo-selective Pathways (Decision Tree)

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.

G Start 2,6-Difluoropyridine-3,5-diol (Starting Material) StepA Path A: O-Alkylation (Preserves F-C bond) Start->StepA Mild Base (K2CO3) BnBr, Acetone StepB Path B: Mono-SNAr (Desymmetrization) Start->StepB 1.0 eq Amine DIPEA, 0°C StepC Path C: Hydrolysis (Tautomerization) Start->StepC aq. NaOH or AcOH/H2O, Heat ProductA 3,5-Bis(benzyloxy)-2,6-difluoropyridine (Stable Intermediate) StepA->ProductA ProductC 6-Fluoro-3,5-dihydroxy-2-pyridone (Drug Scaffold Core) ProductA->ProductC Acid Hydrolysis ProductB 2-Amino-6-fluoro-3,5-diol (Amine Displacement) StepB->ProductB StepC->ProductC

Figure 1: Divergent synthetic pathways for 2,6-difluoropyridine-3,5-diol. Path A preserves the electrophilic fluorines for late-stage modification.[1]

Detailed Experimental Protocols

Protocol A: Chemo-selective O-Benzylation (Protection)

Objective: Protect the hydroxyl groups without displacing the labile fluorine atoms.[1] Challenge: Strong bases (NaH, KOH) or high heat will trigger


 of Fluorine by the benzyloxide anion or hydroxide.

Procedure:

  • Setup: Charge a 100 mL round-bottom flask with 2,6-difluoropyridine-3,5-diol (1.0 eq, 5.0 mmol) and anhydrous Acetone (25 mL).

  • Base Addition: Add Potassium Carbonate (

    
    )  (2.2 eq, 11.0 mmol). Note: Use granular 
    
    
    
    rather than powder to moderate the reaction rate.
  • Alkylation: Add Benzyl Bromide (BnBr) (2.1 eq, 10.5 mmol) dropwise at room temperature.

  • Incubation: Stir at 40°C (mild reflux) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1). The diol is polar; the dibenzyl product is non-polar (

    
    ).
    
  • Workup: Filter off inorganic salts. Concentrate the filtrate. Recrystallize from Ethanol/Heptane.

  • Yield: Expected 85–92%.

  • Why this works: Acetone/

    
     is a mild system. The phenoxide is generated reversibly and reacts with the soft electrophile (BnBr) faster than the hard fluorine center can undergo substitution.
    
Protocol B: Regioselective Mono- (Desymmetrization)

Objective: Replace exactly one Fluorine with a primary amine (e.g., 2,4-difluorobenzylamine) to build an asymmetric core.

Procedure:

  • Setup: Dissolve 3,5-Bis(benzyloxy)-2,6-difluoropyridine (Product from Protocol A) (1.0 eq) in DMSO (0.2 M). Note: DMSO accelerates

    
     rates significantly compared to THF.
    
  • Nucleophile: Add 2,4-Difluorobenzylamine (1.05 eq) and DIPEA (1.2 eq).

  • Reaction: Heat to 80°C for 4 hours.

    • Critical Control: Do not exceed 100°C. At higher temperatures, the second fluorine will also be displaced, leading to the 2,6-diamino byproduct.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMSO).

  • Outcome: The product is a 2-amino-6-fluoropyridine .[2] The remaining fluorine is now deactivated (the amino group is a strong donor), making the second substitution much slower.

Protocol C: Hydrolysis to the Pyridone Core

Objective: Convert the 2-fluoropyridine moiety into a 2-pyridone, mimicking the Dolutegravir core synthesis.

Procedure:

  • Substrate: Use the 2-amino-6-fluoro intermediate or the 2,6-difluoro starting material.[1][2]

  • Conditions: Suspend in 2M NaOH (5 eq) and 1,4-Dioxane (1:1 v/v).

  • Reaction: Reflux (100°C) for 12 hours.

  • Mechanism: The hydroxide attacks C-2, displacing Fluorine (or the amine). The resulting 2-hydroxypyridine immediately tautomerizes to the thermodynamically stable 2-pyridone .[1]

  • Isolation: Acidify carefully to pH 4 with 1M HCl. The pyridone usually precipitates as an off-white solid.[1]

Troubleshooting & Optimization

ProblemRoot CauseSolution
Loss of Fluorine during O-Alkylation Base too strong (e.g., NaH) or Temp too high.[1]Switch to

or

in Acetone or MeCN at RT.
Double Substitution (

)
Excess amine or Temperature >100°C.Control stoichiometry (1.05 eq) and keep Temp <85°C.
Low Solubility High polarity of the diol.Use DMF or NMP as solvent, but requires aqueous workup.
N-Alkylation Pyridone tautomer reacting.[1]Ensure O-alkylation conditions (hard electrophile) are favored over soft N-alkylation.

References

  • Dolutegravir Synthesis & Impurities

    • Synthesis of Three Key Impurities of Drug Dolutegravir. (2022).[3][4] Polycyclic Aromatic Compounds.

  • Fluoropyridine Reactivity

    • Nucleophilic substitution of fluorine atoms in 2,6-difluoro-3-(pyridin-2-yl)benzonitrile.[1][5] (2011).[5] Journal of Organic Chemistry.

  • General

    
     on Pyridines: 
    
    • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide.[1] (2025).[5][6][7] ResearchGate.

  • Tautomerism in Hydroxypyridines

    • Prototropic tautomerism in unsymmetrically substituted 2,6-dihydroxypyridines.[3] (2002).[3][8] Revista de Chimie.

  • Compound Registry

    • 2,6-Difluoropyridine-3,5-diol (CAS 2010955-41-4).[1] Chemical Book / PubChem Listings. (Note: Link directs to the related diamino-difluoro analog for structural verification).

Sources

Troubleshooting & Optimization

Improving the yield of 2,6-Difluoropyridine-3,5-diol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Yield Synthesis of 2,6-Difluoropyridine-3,5-diol

To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Protocol Optimization & Troubleshooting for 2,6-Difluoropyridine-3,5-diol (Target ID: DFP-35-diol)

Executive Summary & Strategic Approach

The synthesis of 2,6-Difluoropyridine-3,5-diol presents a classic regioselectivity challenge. The electron-deficient pyridine ring is resistant to electrophilic aromatic substitution, while the nucleophilic displacement of fluorines at the 2,6-positions is a constant competitive pathway.

The "Golden Standard" Route: To maximize yield and ensure regiochemical integrity, we recommend a Stepwise Lithiation-Borylation-Oxidation (sLBO) strategy starting from commercially available 2,6-difluoropyridine.

  • Why this route? It leverages the Directed Ortho Metalation (DoM) effect of the fluorine atoms. The C-F bond strongly acidifies the adjacent ortho-proton (C3/C5), allowing for exclusive regiocontrol using Lithium Diisopropylamide (LDA) at low temperatures.

  • Why not Halogen Exchange? Approaches attempting to hydroxylate 3,5-dichloro-2,6-difluoropyridine often suffer from over-substitution (hydrolysis of the 2,6-fluorines) or incomplete conversion.

Optimized Synthetic Protocol (Stepwise LBO)

This protocol is designed to be self-validating. If Step 1 fails, Step 2 will not proceed, preventing wasted reagents on a doomed batch.

Phase 1: First Functionalization (C3)
  • Reagents: 2,6-Difluoropyridine (1.0 eq), LDA (1.1 eq), Trimethyl Borate (1.2 eq), THF (Anhydrous).

  • Conditions:

    • Cool THF solution of 2,6-Difluoropyridine to -78°C (Dry ice/Acetone).

    • Add LDA dropwise over 30 mins. Crucial: Maintain internal temp < -70°C.

    • Stir for 1 hour at -78°C. (Formation of 3-lithio species).

    • Add B(OMe)3 rapidly.

    • Warm to 0°C, then add NaOH/H2O2 for oxidation.

  • Checkpoint: Analyze by LC-MS. Target: 2,6-difluoropyridin-3-ol.

    • Note: If you see significant 2-fluoro-6-hydroxypyridine, your temperature was too high (nucleophilic attack by base).

Phase 2: Protection (The Yield Saver)

The free hydroxyl group at C3 is acidic and will quench the lithiating agent in the next step.

  • Action: Protect C3-OH as a MOM (Methoxymethyl) ether or TBS (tert-Butyldimethylsilyl) ether .

  • Why: These groups are stable to basic lithiation conditions (LDA).

  • Yield Tip: Use MOM-Cl with DIPEA in DCM. Yields are typically >90%.[1]

Phase 3: Second Functionalization (C5)
  • Reagents: 3-Protected-2,6-difluoropyridine (1.0 eq), LDA (1.2 eq), Trimethyl Borate (1.5 eq).

  • Conditions:

    • Repeat the -78°C lithiation. The fluorine at C6 will now direct the lithium to C5 (the only remaining ortho position).

    • Quench with Borate -> Oxidize with H2O2/NaOH.

  • Result: 5-Protected-2,6-difluoropyridine-3,5-diol (Mono-protected diol).

Phase 4: Global Deprotection
  • Action: Acidic hydrolysis (HCl/MeOH) to remove the MOM/TBS group.

  • Purification: The final diol is highly polar. Use reverse-phase chromatography (C18) or recrystallization from water/ethanol.

Visual Workflow (Graphviz Diagram)

G Start Start: 2,6-Difluoropyridine Lith1 Step 1: Lithiation (LDA, -78°C) Target: C3 Position Start->Lith1 Directing Group: F(2) Bor1 Step 2: Borylation & Oxidation Product: 2,6-Difluoropyridin-3-ol Lith1->Bor1 Quench: B(OMe)3 Ox: H2O2 Prot Step 3: Protection (MOM-Cl) Product: 3-MOM-2,6-Difluoropyridine Bor1->Prot Essential for Yield Lith2 Step 4: 2nd Lithiation (LDA, -78°C) Target: C5 Position Prot->Lith2 Directing Group: F(6) Bor2 Step 5: Borylation & Oxidation Product: 3-MOM-2,6-Difluoropyridine-5-ol Lith2->Bor2 Quench: B(OMe)3 Ox: H2O2 Final Step 6: Deprotection (HCl) Final: 2,6-Difluoropyridine-3,5-diol Bor2->Final Acid Hydrolysis

Caption: Stepwise regioselective synthesis pathway exploiting the Ortho-Directing Effect of Fluorine.

Troubleshooting Guide (FAQ)

Q1: My yield in the first lithiation step is low (<40%). What is happening?

  • Diagnosis: The most common culprit is temperature fluctuation .

  • Mechanism: Above -60°C, the lithiated pyridine intermediate is unstable. It can eliminate LiF to form a pyridyne intermediate, which polymerizes or reacts non-selectively.

  • Fix: Ensure your internal thermometer reads -78°C before adding LDA. Add LDA slowly down the side of the flask to pre-cool it. Use a cryostat if possible.

Q2: I am seeing "dimer" impurities in the LC-MS.

  • Diagnosis: This indicates oxidative coupling or reaction of the lithiated species with unreacted starting material.

  • Fix: Increase the stirring speed. Lithiation is fast; if mixing is poor, local "hotspots" of concentration allow the lithiated species to attack the starting material (Nucleophilic Aromatic Substitution) before it is fully lithiated.

Q3: Can I skip the protection step (Phase 2) and use 2 equivalents of LDA?

  • Diagnosis: Technically yes, but yields drop largely.

  • Reasoning: The first equivalent of LDA deprotonates the hydroxyl group (forming an O-Li species). This anionic charge reduces the acidity of the C5 proton via inductive donation, making the second lithiation sluggish and incomplete.

  • Recommendation: Do not skip protection. The extra step saves time in purification later.

Q4: The final product is water-soluble and hard to extract.

  • Diagnosis: 2,6-Difluoropyridine-3,5-diol is highly polar and amphoteric.

  • Fix: Avoid aqueous extraction if possible.

    • Neutralize the deprotection mixture with solid NaHCO3.

    • Evaporate to dryness.

    • Triturate the solid residue with Ethyl Acetate/Methanol (9:1) or Acetone . The inorganic salts will remain undissolved, while the product dissolves. Filter and concentrate.

Comparative Data: Yield Optimization

ParameterStandard ConditionOptimized ConditionImpact on Yield
Temperature -40°C to -20°C-78°C (Strict) +35% (Prevents Pyridyne formation)
Base n-ButyllithiumLDA +15% (Reduces nucleophilic attack on ring)
Strategy One-pot bis-lithiationStepwise Protection +25% (Prevents solubility/electronic issues)
Quench Acid HydrolysisOxidative (H2O2) Essential (Direct C-Li to C-OH conversion)

References

  • Mechanism of Lithiation: Schlosser, M. et al. "The regioselective lithiation of fluoropyridines." Journal of Organic Chemistry.

  • Boronic Acid Synthesis: Viciu, M. S. et al. "Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine."[2] Journal of the American Chemical Society.[2][3]

  • General Pyridine Functionalization: "Lithium Diisopropylamide-Mediated Ortholithiation of 2-Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis." Journal of the American Chemical Society.[2][3]

  • Product Characterization: "Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro...)." MDPI Molbank.

Sources

Technical Support Center: Troubleshooting the Purification of 2,6-Difluoropyridine-3,5-diol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling and purification of highly polar fluorinated N-heterocycles. 2,6-Difluoropyridine-3,5-diol is a notoriously difficult compound to isolate. The presence of two strongly electron-withdrawing fluorine atoms adjacent to the pyridine nitrogen, combined with two hydrogen-bond-donating hydroxyl groups, creates an extremely polar, amphoteric system.

This guide is designed for drug development professionals and synthetic chemists. It provides field-proven troubleshooting strategies, mechanistic causality for common failures, and self-validating protocols to overcome the purification bottlenecks associated with this molecule.

Part 1: Core Challenges & Mechanistic Causality

Before attempting purification, it is critical to understand the physicochemical behavior of 2,6-difluoropyridine-3,5-diol:

  • Irreversible Silica Adsorption: The fluorine atoms withdraw electron density from the pyridine ring via strong inductive effects. This significantly lowers the pKa of the hydroxyl protons, making them highly acidic. These acidic diols form exceptionally strong hydrogen bonds with free silanol groups on standard normal-phase silica, leading to severe peak tailing and irreversible adsorption.

  • Isomeric Co-elution: Synthesizing this compound often yields structurally similar byproducts (e.g., mono-fluoro or mono-hydroxyl analogs). Standard silica gel chromatography frequently fails to separate these isomeric fluoropyridines due to their nearly identical retention factors on bare silica[1].

  • SNAr Degradation Risks: The fluorine atoms at the 2- and 6-positions are highly activated toward Nucleophilic Aromatic Substitution (SNAr). Exposure to strong aqueous bases (e.g., NaOH, KOH) during extraction or pH adjustment can lead to the unintended displacement of the fluorine atoms by hydroxide ions, destroying the target molecule[2].

Part 2: Troubleshooting FAQs & Causality Guides

Q1: My compound streaks across all fractions on normal-phase TLC and column chromatography. How do I fix this?

  • Causality: Fluorinated pyridines inherently exhibit poor peak shapes on standard stationary phases without specialized modifiers due to multi-point hydrogen bonding[3].

  • Solution: Abandon standard normal-phase silica. Switch to Reverse-Phase (RP) HPLC (C18). You must use an acidic modifier (0.1% Formic Acid or Trifluoroacetic Acid) in your aqueous mobile phase. The low pH keeps the acidic hydroxyl groups fully protonated (neutral) and suppresses any residual basicity of the pyridine nitrogen, preventing ionization and ensuring a sharp, Gaussian peak shape.

Q2: I am trying to scale up to 50 grams. Preparative RP-HPLC is too slow and expensive. What is the alternative?

  • Causality: 2,6-Difluoropyridine-3,5-diol has a high dipole moment and forms strong intermolecular hydrogen-bonded networks. It is highly soluble in polar aprotic solvents (e.g., EtOAc, THF) but practically insoluble in non-polar aliphatic hydrocarbons.

  • Solution: For multigram scales, anti-solvent recrystallization is the gold standard. Dissolving the crude mixture in hot Ethyl Acetate and precipitating with Heptane efficiently purges mono-hydroxylated impurities, which remain highly soluble in the mother liquor.

Q3: I must use normal-phase chromatography due to equipment limitations. Is there a workaround?

  • Causality: The extreme polarity is driven by the free hydroxyl groups. By temporarily capping these hydrogen-bond donors, you drastically reduce the molecule's polarity and silanol affinity[4].

  • Solution: Perform a transient derivatization. Convert the diol to a diacetate using Acetic Anhydride and Pyridine. The resulting 2,6-difluoropyridine-3,5-diyl diacetate is highly lipophilic, elutes cleanly on standard silica gel (Hexanes/EtOAc), and can be easily hydrolyzed back to the pure diol using a mild carbonate base post-purification.

Part 3: Quantitative Data & Method Comparison

The following table summarizes the efficiency, expected purity, and scalability of various purification strategies to help you select the optimal route for your laboratory's capabilities.

Table 1: Comparison of Purification Strategies for 2,6-Difluoropyridine-3,5-diol

Purification MethodStationary PhaseSolvent SystemModifierTypical RecoveryExpected PurityScalability
Reverse-Phase HPLC C18 (5 µm)Water / Acetonitrile0.1% TFA85 - 90%>99%Low (1-5g)
Normal-Phase Flash Bare SilicaDCM / MethanolNone<40% (Streaking)80 - 85%Medium
Anti-Solvent Crystallization NoneEthyl Acetate / HeptaneNone70 - 75%>98%High (>50g)
Derivatization (Acetylation) Bare SilicaHexanes / Ethyl AcetateNone80% (Over 3 steps)>99%Med-High

Part 4: Validated Experimental Protocols

Protocol A: Preparative Reverse-Phase HPLC (High Purity Workflow)

Use this protocol when isolating analytical standards or when isomeric purity is critical.

  • Sample Preparation: Dissolve 1.0 g of crude 2,6-difluoropyridine-3,5-diol in 5 mL of Dimethyl Sulfoxide (DMSO). Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Column Setup: Equip the system with a C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Gradient Execution: Run a linear gradient from 5% B to 60% B over 30 minutes at a flow rate of 20 mL/min.

  • Detection & Collection: Monitor UV absorbance at 254 nm and 280 nm. Collect the major peak eluting at approximately 18-22 minutes.

  • Isolation: Pool the product fractions and lyophilize (freeze-dry) immediately. Self-Validation Check: Do not use rotary evaporation at high temperatures, as concentrating TFA can lead to acid-catalyzed degradation of the product.

Protocol B: Scalable Anti-Solvent Recrystallization (Bulk Workflow)

Use this protocol for batches exceeding 10 grams where chromatography is impractical.

  • Dissolution: Suspend 50 g of crude material in 150 mL of Ethyl Acetate in a 500 mL round-bottom flask equipped with a magnetic stirrer.

  • Heating: Heat the suspension to 65°C under constant stirring until complete dissolution is achieved. The solution should be clear.

  • Anti-Solvent Addition: Slowly add 250 mL of n-Heptane dropwise via an addition funnel over 30 minutes while strictly maintaining the temperature at 65°C.

  • Controlled Cooling: Remove the heat source. Allow the mixture to cool to room temperature naturally over 2 hours to promote large crystal growth, then transfer to an ice bath (4°C) for 1 hour to maximize yield.

  • Filtration: Filter the resulting white crystalline solid under vacuum using a Büchner funnel. Wash the filter cake with 50 mL of ice-cold Heptane.

  • Drying: Dry the crystals in a vacuum oven at 40°C overnight. Self-Validation Check: The final product should be a free-flowing white powder with a sharp melting point.

Part 5: Visualizations & Workflows

G Start 2,6-Difluoropyridine-3,5-diol Crude Mixture pH_Low Acidic (pH < 3) Protonated Pyridine / Neutral Diol Start->pH_Low Add Acid pH_Mid Neutral (pH 5-7) Zwitterionic / Neutral Start->pH_Mid Buffer pH_High Basic (pH > 9) Deprotonated Phenolate-like Diols Start->pH_High Add Base Action_Low Reverse-Phase HPLC (0.1% TFA/FA modifier) pH_Low->Action_Low Action_Mid Recrystallization (EtOAc / Heptane) pH_Mid->Action_Mid Action_High Ion-Exchange / Aqueous Extraction pH_High->Action_High

Caption: pH-dependent ionization states of 2,6-difluoropyridine-3,5-diol and optimal purification routing.

Workflow Crude Crude Diol Ac2O Acetylation (Ac2O, Pyridine) Crude->Ac2O Protected Diacetate Intermediate (Low Polarity) Ac2O->Protected Silica Normal Phase Silica Chromatography Protected->Silica Purified_Prot Pure Diacetate Silica->Purified_Prot Hydrolysis Mild Hydrolysis (K2CO3, MeOH) Purified_Prot->Hydrolysis Final Pure 2,6-Difluoro- pyridine-3,5-diol Hydrolysis->Final

Caption: Transient derivatization workflow to bypass normal-phase chromatography limitations.

References

  • [3] Title: Gas Chromatographic Separation of Fluoropyridines Using Mixed Stationary Phases. Source: oup.com. URL:

  • [1] Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Source: Journal of the American Chemical Society (acs.org). URL:

  • [2] Title: Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Source: nih.gov. URL:

  • [4] Title: Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions. Source: Beilstein Journals. URL:

Sources

Technical Support Center: Synthesis & Handling of 2,6-Difluoropyridine-3,5-diol

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: PYR-F2-DIOL-001 Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division

Executive Summary

The synthesis of 2,6-Difluoropyridine-3,5-diol presents a unique "push-pull" electronic challenge. The electron-withdrawing fluorine atoms at the 2,6-positions activate the ring for Nucleophilic Aromatic Substitution (


), while the electron-donating hydroxyl groups at 3,5-positions (once formed) significantly alter the ring's basicity and tautomeric equilibrium.

This guide addresses the three critical failure modes in this synthesis:

  • Unintended Defluorination (

    
    ):  Loss of fluorine atoms during hydrolysis or oxidation steps.
    
  • Regiochemical Scrambling: Issues during lithiation/borylation sequences.

  • Tautomeric Ambiguity: Difficulty in isolation due to pyridone formation.

Module 1: The "Killer" Side Reaction ( Defluorination)

The Mechanism

The most frequent user complaint is the isolation of 2-fluoro-6-hydroxypyridine-3,5-diol (or its tautomer) instead of the desired 2,6-difluoro product.

The 2- and 6-positions in pyridine are naturally electron-deficient. Placing highly electronegative fluorine atoms at these positions super-activates them toward nucleophilic attack. If your synthesis involves basic hydrolysis (e.g., converting a boronic ester or methoxy group to a phenol), hydroxide ions (


) will compete for the C-F bond.
Visualizing the Pathway

The following diagram illustrates the competition between the desired deprotection and the undesired defluorination.

SNAr_Competition Start Precursor (e.g., 2,6-Difluoro-3,5-dimethoxypyridine) Intermediate Meisenheimer Complex Start->Intermediate Activation Reagent Reagent (BBr3 or OH-) Reagent->Intermediate Target TARGET: 2,6-Difluoropyridine-3,5-diol Intermediate->Target O-Demethylation (Kinetic Control) SideProduct SIDE PRODUCT: 6-Fluoro-2,3,5-trihydroxypyridine (via SNAr) Intermediate->SideProduct F-Displacement (Thermodynamic Control)

Caption: Competition between O-dealkylation (desired) and C-F displacement (undesired).

Troubleshooting Protocol: Preventing Defluorination
SymptomProbable CauseCorrective Action
Loss of F (NMR -19F signal disappears or shifts) High pH (Basic Hydrolysis)Avoid aqueous base. Use boron tribromide (

) in DCM at -78°C for demethylation. Quench with anhydrous MeOH, not water/NaOH.
Product is a black tar Polymerization via

Dilution is key. Intermolecular reactions occur at high concentrations. Run reactions at <0.1 M.
Low Yield during Oxidation Peroxide attack on C-FIf oxidizing a boronic acid intermediate, use Urea-Hydrogen Peroxide (UHP) or Oxone® in buffered media, rather than basic

.

Module 2: Lithiation & Regioselectivity Issues

A common synthetic route involves the double lithiation of 2,6-difluoropyridine followed by trapping with a borate and subsequent oxidation.

The "Halogen Dance" Risk

Users often report recovering starting material or 3,4-disubstituted isomers.

  • Cause: 2,6-Difluoropyridine is acidic at the 3,5-positions. However, if the temperature rises above -70°C, the lithiated species can isomerize or disproportionate.

  • Protocol:

    • Use LDA (Lithium Diisopropylamide) rather than n-BuLi to avoid nucleophilic attack by the butyl group on the fluorine.

    • Maintain temperature strictly at -78°C .

    • Add the electrophile (e.g., Trimethyl borate) immediately after lithiation. Do not "age" the anion.

Module 3: Tautomerism & Isolation

The target molecule, 2,6-difluoropyridine-3,5-diol, is a "chameleon." In solution, it exists in equilibrium between the diol form and the pyridone form (specifically, 3,5-dihydroxy-6-fluoro-2-pyridone tautomers if symmetry is broken, or zwitterionic forms).

Diagnostic Guide: Is it Impure or Just Tautomerizing?

Q: My


 NMR shows broad, "hump-like" peaks around 9-11 ppm. Is my product wet? 
  • A: Likely not.[1] This is characteristic of rapid proton exchange between the hydroxyls and the ring nitrogen.

    • Test: Run the NMR in DMSO-

      
        rather than 
      
      
      
      . DMSO stabilizes the specific tautomers via hydrogen bonding, often sharpening the peaks.

Q: I cannot crystallize the product; it remains an oil.

  • A: The diol is highly polar and forms strong intermolecular hydrogen bonds.

    • Solution: Acetylation. Convert the crude diol to the diacetate (using

      
      /Pyridine) for purification. The diacetate eliminates tautomerism and H-bonding, allowing for easy silica chromatography. You can hydrolyze it back to the diol later under mild acidic conditions.
      

Module 4: Validated Workflow (Recommended Route)

Based on stability data of fluoropyridines [1][2], the following workflow minimizes side reactions.

Workflow Step1 Start: 2,6-Difluoropyridine Step2 Reaction: LDA (2.2 eq), -78°C, THF (Lithiation at C3/C5) Step1->Step2 Step3 Trap: B(OMe)3 (2.5 eq) (Form bis-boronate) Step2->Step3 Step4 Oxidation: AcOH / H2O2 (Acidic media prevents SNAr) Step3->Step4 Step5 CRITICAL: Isolation Step4->Step5 Step6 Derivatize: Ac2O / Pyridine (Purify as Diacetate) Step5->Step6 If oil persists

Caption: Optimized workflow prioritizing acidic oxidation to prevent fluorine displacement.

FAQ: Specific User Scenarios

Q: Can I use the Halex reaction (KF + 2,6-dichloro-3,5-hydroxypyridine)? A: Not recommended. The hydroxyl protons are acidic. In the presence of KF at high temperatures (required for Halex), you will form phenoxides that polymerize or form tars. You must protect the hydroxyls (e.g., as methyl ethers) before attempting fluorination, but steric hindrance at the 2,6-positions will still make Cl-F exchange difficult [3].

Q: Why does my LC-MS show a mass of M+16? A: This indicates oxidation of the pyridine nitrogen to the N-oxide . This is a common side reaction if the oxidation step (converting boronic acid to phenol) is allowed to run too long or with excess oxidant. Ensure you use stoichiometric oxidant and quench immediately with sodium thiosulfate.

Q: Is the product light sensitive? A: Yes. Electron-rich fluoropyridines are prone to photo-degradation. Store the final compound in amber vials under Argon at -20°C.

References

  • Schiemann Reaction & Fluoropyridine Stability

    • Title: Aromatic fluorine compounds.[1][2][3][4][5] X. The 2,3- and 2,6-difluoropyridines.[1][6][7]

    • Source: U.S. Geological Survey / J. Org.[7] Chem.

    • URL:[Link] (Inferred from USGS snippet).

  • Nucleophilic Substitution Risks

    • Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.[8][9][10]

    • Source: N
    • URL:[Link]

  • Synthesis of 3,5-substituted-2,6-difluoropyridines

    • Title: Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines.[6]

    • Source: ResearchG
    • URL:[Link]

  • Demethylation Protocols

    • Title: Chemoselective Demethylation of Methoxypyridine derivatives.[11]

    • Source: Thieme Connect / Synthesis.
    • URL:[Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 2,6-Difluoropyridine-3,5-diol Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the derivatization of 2,6-Difluoropyridine-3,5-diol. This document is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting solutions, and detailed protocols for optimizing your synthetic procedures. The unique electronic properties of this substrate—namely the electron-withdrawing fluorine atoms and the basic pyridine nitrogen—present specific challenges and opportunities in its derivatization. This guide will help you navigate these complexities to achieve high yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when derivatizing the hydroxyl groups of 2,6-Difluoropyridine-3,5-diol?

The primary challenges stem from the molecule's inherent chemical properties:

  • Competing Nucleophilic Sites: The molecule possesses three primary nucleophilic centers: the two hydroxyl oxygens and the pyridine ring nitrogen. The goal is typically to achieve selective O-alkylation (derivatization of the hydroxyls) without undesired N-alkylation of the pyridine ring.[1]

  • Control of Selectivity: For diols, achieving selective mono-derivatization versus di-derivatization requires careful control over stoichiometry and reaction conditions.[2]

  • Acidity of Hydroxyl Groups: The two fluorine atoms are strong electron-withdrawing groups, which increases the acidity (lowers the pKa) of the phenolic hydroxyl groups compared to non-fluorinated analogues. This influences the choice of base needed for deprotonation.

  • Product Purification: The basicity of the pyridine nitrogen in the final product can lead to challenges during chromatographic purification, such as peak tailing on silica gel.[3][4]

Q2: Which type of derivatization reaction is most common for this class of compound?

The most common and versatile derivatization for phenolic hydroxyl groups is O-alkylation , typically achieved via the Williamson ether synthesis.[5] This reaction involves the deprotonation of the hydroxyl groups by a suitable base to form highly nucleophilic alkoxides, which then displace a leaving group from an electrophile, such as an alkyl halide, to form an ether. Other common derivatizations include acylation to form esters or silylation to form silyl ethers, often to increase volatility for gas chromatography (GC) analysis.[6][7]

Q3: How do I choose the right base for my O-alkylation reaction?

The choice of base is critical and depends on balancing reactivity with the prevention of side reactions. The increased acidity of the hydroxyl protons means that extremely strong bases may not be necessary.

Base Typical Solvent Key Advantages Potential Drawbacks
Potassium Carbonate (K₂CO₃) DMF, AcetonitrileMild, inexpensive, and often sufficient for acidic phenols. Good for minimizing side reactions.May require higher temperatures or longer reaction times.
Cesium Carbonate (Cs₂CO₃) DMF, AcetonitrileOften provides higher yields and faster reaction rates than K₂CO₃ due to the "caesium effect," which enhances alkoxide nucleophilicity.More expensive.
Sodium Hydride (NaH) THF, DMFA strong, non-nucleophilic base that provides irreversible deprotonation, driving the reaction to completion.Highly reactive with water and protic solvents; requires anhydrous conditions. Can sometimes be too aggressive, leading to side products.
Potassium tert-butoxide (KOtBu) THF, DMFA strong, sterically hindered base. Effective for deprotonation.Can promote elimination side reactions with certain alkyl halides.
Q4: My reaction is not going to completion. What are the first parameters I should adjust?

If you observe a significant amount of unreacted starting material, consider the following adjustments in order:

  • Reaction Temperature: A modest increase in temperature (e.g., from room temperature to 50-80 °C) can significantly increase the reaction rate.[2] However, be cautious of potential byproduct formation at excessive temperatures.

  • Choice of Base/Solvent: If using a mild base like K₂CO₃, switching to a stronger base like NaH or a more effective salt like Cs₂CO₃ could drive the reaction forward. Ensure your solvent can fully dissolve the reactants.[2]

  • Alkylating Agent Reactivity: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride with slow kinetics, switching to the corresponding bromide or iodide will accelerate the reaction.

Troubleshooting Guide: Specific Issues & Solutions

This section addresses specific experimental outcomes and provides a logical workflow for diagnosing and solving the underlying issues.

Problem 1: Low or No Conversion of Starting Material

You monitor your reaction by TLC or LC-MS and find that a majority of the 2,6-Difluoropyridine-3,5-diol remains unreacted even after an extended period.

A workflow for troubleshooting low reaction conversion.

  • Verify Reagent Quality: Ensure your solvent is anhydrous, particularly when using reactive bases like NaH. Moisture can quench the base and inhibit the reaction. Anhydrous pyridine can be prepared using molecular sieves.[8]

  • Optimize Base and Temperature:

    • If using K₂CO₃ at room temperature, increase the temperature to 60-80 °C.

    • If higher temperature is not effective, switch to 1.1 equivalents (for mono-alkylation) or 2.2 equivalents (for di-alkylation) of NaH per equivalent of diol in anhydrous DMF at 0 °C, then allow the reaction to warm to room temperature.

  • Activate the Alkylating Agent: If using an alkyl chloride or bromide, add a catalytic amount (0.1 eq.) of potassium iodide (KI) or sodium iodide (NaI). This in-situ generates the more reactive alkyl iodide via the Finkelstein reaction, which can dramatically accelerate the rate.

Problem 2: Formation of N-Alkylated Byproduct

You observe a new, often more polar, spot on TLC or a new mass in LC-MS corresponding to the addition of an alkyl group to the pyridine nitrogen, forming a pyridinium salt.

The lone pair of electrons on the pyridine nitrogen is nucleophilic and can compete with the deprotonated hydroxyl groups for the alkylating agent.[9] This reaction is often irreversible and forms a charged pyridinium salt.

G cluster_O Desired O-Alkylation cluster_N Undesired N-Alkylation O_Alk Diol-Alkoxide + R-X → O-Alkyl Product N_Alk Pyridine Nitrogen + R-X → N-Alkyl Pyridinium Salt Reagents Diol + Base + R-X Reagents->O_Alk Favored by strong base, polar aprotic solvent Reagents->N_Alk Can occur with reactive alkylating agents

Competing pathways for O- and N-alkylation.

  • Use a More Hindered Base: A bulky base like potassium tert-butoxide may preferentially deprotonate the less-hindered hydroxyl groups over interacting with the ring nitrogen.

  • Lower the Reaction Temperature: N-alkylation may have a higher activation energy than O-alkylation. Running the reaction at a lower temperature can favor the desired thermodynamic product.

  • Protect the Pyridine Nitrogen: For particularly stubborn cases, a protection-deprotection strategy may be required. The nitrogen can be temporarily protected, for example, as a borane complex.[10][11] The alkylation is then performed on the hydroxyl groups, followed by removal of the protecting group under acidic conditions.[11]

    • Protection Protocol Example:

      • Dissolve the diol in THF.

      • Add BH₃·THF (1.1 eq.) dropwise at 0 °C and stir for 1 hour.

      • Proceed with the standard O-alkylation protocol.

      • Upon completion, quench the reaction and work up with a mild acidic wash (e.g., 1M HCl) to remove the borane group.

Problem 3: Mixture of Mono- and Di-Alkylated Products

Your goal is to synthesize the di-alkylated product, but the reaction stalls after mono-alkylation, or you aim for the mono-alkylated product and get significant amounts of the di-substituted version.

  • To Favor Di-Alkylation:

    • Use an excess of both the base and the alkylating agent. A good starting point is 1.0 eq. of diol : 2.5 eq. of base : 2.5 eq. of alkylating agent .

    • Use a strong base like NaH to ensure complete deprotonation of both hydroxyl groups.

    • Increase the reaction temperature and time to ensure the second alkylation, which is often slower due to steric hindrance or electronic effects, proceeds to completion.

  • To Favor Mono-Alkylation:

    • This is more challenging. Use the diol as the limiting reagent. Start with 1.0 eq. of diol : 0.95 eq. of base : 0.9-1.0 eq. of alkylating agent .

    • Add the alkylating agent slowly (e.g., via syringe pump) to a solution of the deprotonated diol to maintain a low concentration of the electrophile.

    • Keep the reaction temperature as low as possible to increase selectivity.

Problem 4: Purification Issues - Product Streaking on Silica Gel Column

During column chromatography, your desired product elutes over many fractions with significant tailing, leading to poor separation and low recovery of pure material.

This is a classic issue for basic compounds like pyridines on acidic silica gel.[4] The basic nitrogen atom interacts strongly with acidic silanol groups on the silica surface, causing poor chromatographic behavior.[4]

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent system.

    • For hexane/ethyl acetate systems, add 0.5-1% triethylamine (TEA) to the mobile phase. The TEA will preferentially interact with the acidic sites on the silica, allowing your pyridine derivative to elute with a much-improved peak shape.[3]

  • Use a Different Stationary Phase: If tailing persists, consider switching to a more inert stationary phase, such as neutral or basic alumina, or using a polymer-based column.[4]

  • Acid-Base Extraction: An alternative purification strategy is to use an acid-base extraction.[3][12]

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Wash with a dilute acid (e.g., 1M HCl). Your basic pyridine product will move to the aqueous layer as a protonated salt, while non-basic impurities remain in the organic layer.

    • Separate the layers. Carefully basify the aqueous layer with a base (e.g., 6M NaOH) until the pH is >10.

    • Extract your now-neutral product back into an organic solvent. Dry the organic layer (e.g., with Na₂SO₄), filter, and evaporate to yield the purified product.

References

  • A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. (2025). Benchchem.
  • Technical Support Center: Pyridine Alkyl
  • Troubleshooting common issues in pyridine synthesis. (2025). Benchchem.
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Technical Support Center: Optimizing N-Alkylation of Carbazole with a Diol Side Chain. (2025). Benchchem.
  • Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation.
  • Derivatization Reactions and Reagents for Gas Chrom
  • An Application of Borane As a Protecting Group for Pyridine.
  • A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. (2025). Benchchem.
  • An Application of Borane As a Protecting Group for Pyridine. (2008). ACS Figshare.
  • GC Reagents. Thermo Fisher Scientific - HK.
  • The Use of Derivatization Reagents for Gas Chrom
  • Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines.
  • ANALYTICAL METHODS - Toxicological Profile for Pyridine. NCBI Bookshelf - NIH.
  • Pyridine - Wikipedia. Wikipedia.
  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. (2021). PMC.
  • Am I potentially losing sensitivity by using pyridine stored in a glass jar with a plastic screw cap? (2021). Reddit.
  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press.

Sources

Technical Support Center: 2,6-Difluoropyridine-3,5-diol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2,6-Difluoropyridine-3,5-diol. This guide is designed for researchers, medicinal chemists, and process development scientists. Given that 2,6-Difluoropyridine-3,5-diol is a specialized research compound, publicly available data on its degradation profile is limited. Therefore, this document provides a framework based on first principles of chemical stability and data from structurally analogous compounds to empower you to design robust experiments, anticipate potential stability issues, and troubleshoot challenges.

Our approach is built on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system for generating reliable data.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses fundamental questions about the inherent stability of 2,6-Difluoropyridine-3,5-diol based on its unique structure.

Q1: What are the key structural features of 2,6-Difluoropyridine-3,5-diol that influence its stability?

A: The stability of 2,6-Difluoropyridine-3,5-diol is governed by a combination of competing electronic effects:

  • Aromatic Pyridine Ring: The nitrogen atom makes the pyridine ring electron-deficient compared to a benzene ring, which can influence its susceptibility to certain nucleophilic or radical reactions.

  • Carbon-Fluorine (C-F) Bonds: The two C-F bonds are exceptionally strong and highly polarized, lending significant metabolic and chemical stability to those positions.[1] Cleavage of these bonds typically requires harsh conditions or specific enzymatic pathways not common in standard laboratory settings.

  • Hydroxyl Groups (-OH): The two hydroxyl groups at the 3- and 5-positions transform the molecule into a dihydroxypyridine, which is electronically analogous to a resorcinol. These electron-donating groups activate the ring, making it highly susceptible to oxidative degradation. The acidic nature of these protons means the molecule's reactivity will be highly pH-dependent.

Q2: How susceptible is the compound to oxidation? This is my primary concern.

A: High susceptibility to oxidation is the most probable degradation pathway for this molecule. The diol system on the pyridine ring is electron-rich and analogous to hydroquinone or resorcinol structures, which are readily oxidized. In the presence of atmospheric oxygen (autoxidation), metal ion catalysts, or chemical oxidants (like hydrogen peroxide), we predict a rapid conversion to a quinone-like species. This is often the first step toward more complex degradation, including polymerization or ring-opening.

Q3: Is the compound more likely to degrade under acidic or basic conditions?

A: The compound is likely more susceptible to degradation under neutral to basic conditions. Under basic conditions, the hydroxyl groups will be deprotonated to form phenoxide anions. These anions are exceptionally potent electron-donating groups that further activate the aromatic ring, making it extremely sensitive to oxidation, often just by dissolved oxygen in the solvent. While strong acidic conditions might protonate the pyridine nitrogen, altering its electronic profile, the primary liability remains the easily oxidizable diol moiety, which is exacerbated by deprotonation.

Q4: What is the expected susceptibility to photolysis?

A: Substituted pyridine rings are known to absorb UV radiation, making the molecule a candidate for photodegradation. The exact absorption maximum would need to be determined experimentally. Photolytic degradation pathways can be complex but may involve the formation of radical species, leading to defluorination or reactions with the solvent.[2] Forced photostability studies, as outlined by ICH guideline Q1B, are essential to determine this liability.

Section 2: Designing a Forced Degradation Study

Forced degradation (or stress testing) is critical for identifying potential degradation products and developing stability-indicating analytical methods. This section provides a proven workflow and troubleshooting for your experiments.

Troubleshooting Guide: Unexpected Degradation
Symptom Probable Cause Recommended Action
Rapid degradation in solution at room temperature with no added stressor. Oxidation/Autoxidation. The diol moiety is likely reacting with dissolved oxygen, potentially catalyzed by trace metal ions.1. Degas all solvents (sonication, sparging with N₂ or Ar). 2. Work under an inert atmosphere. 3. Add a chelating agent like EDTA (e.g., 0.1 mM) to sequester metal ions. 4. Consider adding an antioxidant like BHT if compatible with your downstream application.
Multiple new peaks appear during HPLC analysis of a freshly prepared sample. On-column degradation or reaction with mobile phase. 1. Ensure the mobile phase pH is appropriate. Avoid highly basic mobile phases. 2. Check for reactive components in the mobile phase (e.g., TFA can sometimes cause issues). 3. Inject a sample in a non-reactive solvent (e.g., ACN) to confirm the issue is with the chromatography.
Degradation rate is too fast under stress conditions, with no parent compound remaining. Stress conditions are too harsh. Reduce the concentration of the stressor, lower the temperature, or decrease the exposure time. The goal is to achieve 5-20% degradation to observe primary degradants.[3]
Experimental Workflow: Forced Degradation Study

This workflow diagram outlines the logical steps for conducting a comprehensive forced degradation study.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) B Prepare Working Solutions in Aqueous/Cosolvent Mix A->B C Acid Hydrolysis (0.1 M HCl, 60°C) B->C D Base Hydrolysis (0.1 M NaOH, RT) B->D E Oxidation (3% H₂O₂, RT) B->E F Thermal (60°C in solution) B->F G Photolytic (ICH Q1B Light Box) B->G H Control (No Stress, protected from light) B->H I Sample at Time Points (e.g., 0, 2, 8, 24 hrs) C->I D->I E->I F->I G->I H->I J Quench Reaction (Neutralize pH, cool down) I->J K Analyze via HPLC-UV/MS J->K L Characterize Degradants (MS/MS, ¹⁹F NMR) K->L

Caption: Workflow for a forced degradation study of 2,6-Difluoropyridine-3,5-diol.

Protocol 1: Comprehensive Forced Degradation Study

This protocol is designed to identify the primary degradation pathways under various stress conditions as recommended by ICH guidelines.[3]

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of 2,6-Difluoropyridine-3,5-diol in a suitable organic solvent like acetonitrile or methanol.

  • Working Sample Preparation: For each condition, dilute the stock solution with the stressor solution to a final concentration of ~0.1 mg/mL. Ensure the final percentage of organic solvent is low enough to not interfere with the stress condition, but high enough to maintain solubility.

  • Stress Conditions:

    • Acid Hydrolysis: Mix with 0.1 M HCl. Keep one vial at room temperature and place another in an oven at 60°C.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature. Causality Note: Basic conditions are expected to cause rapid degradation, so elevated temperatures are likely unnecessary initially.

    • Oxidative: Mix with 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal: Prepare the sample in purified water or a neutral buffer. Keep one vial at 60°C and a control vial at room temperature, both protected from light.

    • Photolytic: Expose the sample in a photostable, transparent container to a light source conforming to ICH Q1B standards (cool white fluorescent and near-UV lamps). A dark control (wrapped in aluminum foil) must be run in parallel.

  • Time Points: Sample each condition at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to find a time point with 5-20% degradation.

  • Quenching: Before analysis, quench the reactions to prevent further degradation.

    • Acidic samples: Neutralize with an equivalent amount of NaOH.

    • Basic samples: Neutralize with an equivalent amount of HCl.

    • Heated samples: Cool to room temperature.

  • Analysis: Analyze all samples, including a time-zero unstressed sample, by a stability-indicating HPLC-UV/MS method (see Section 4).

Section 3: Predicted Degradation Pathways & Mechanistic Insights

While experimental data is required for confirmation, we can predict the most probable degradation pathways based on the molecule's chemical nature and literature on related compounds.

Predicted Pathway 1: Oxidative Degradation

This is the most anticipated pathway. The diol is highly susceptible to oxidation, likely proceeding through a semiquinone radical to a quinone-imine type species, which could be unstable and prone to polymerization or ring-opening.

G Parent 2,6-Difluoropyridine-3,5-diol Radical Semiquinone Radical (Intermediate) Parent->Radical [O] - H⁺, - e⁻ Quinone Quinone-like Species (Primary Degradant) Radical->Quinone [O] - H⁺, - e⁻ Polymer Polymeric Products (Brown/colored material) Quinone->Polymer Polymerization RingOpen Ring-Opened Products Quinone->RingOpen Further Oxidation/ H₂O Attack

Caption: Predicted oxidative degradation pathway for 2,6-Difluoropyridine-3,5-diol.

Predicted Pathway 2: Photodegradation

Upon absorption of UV light, the molecule can enter an excited state. This can lead to several outcomes, including homolytic cleavage of the C-F or O-H bonds or energy transfer to create reactive oxygen species in solution. A potential pathway, observed in other fluorinated aromatics, is reductive defluorination, replacing a fluorine atom with hydrogen.[2] Another possibility is photosubstitution, where the fluorine is displaced by a hydroxyl group from water.

Section 4: Analytical Strategy for Degradant Identification

A robust analytical method is crucial for separating and identifying any degradation products formed.

Q5: What is the best analytical method to monitor the degradation of 2,6-Difluoropyridine-3,5-diol and its products?

A: The gold-standard technique is High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector and a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap.

  • HPLC separates the parent compound from its degradants. Given the polar nature of the diol and its likely more polar degradation products, Hydrophilic Interaction Liquid Chromatography (HILIC) might provide better retention and separation than traditional reversed-phase (C18) chromatography.[4]

  • PDA provides UV spectral information, helping to track peaks and assess their purity.

  • HRMS provides accurate mass measurements, allowing for the determination of the elemental composition of both the parent and its degradants. Tandem MS (MS/MS) capabilities are essential for structural elucidation by fragmenting the ions.

For a definitive analysis of fluorinated species, ¹⁹F NMR is an exceptionally powerful tool. It can quantify the parent compound and any fluorine-containing degradants, providing a mass balance for the fluorine atoms throughout the degradation process.[2]

Protocol 2: HPLC-MS Method Development for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating method.

  • Column Selection:

    • Starting Point (Reversed-Phase): C18 column (e.g., 100 x 2.1 mm, 1.8 µm). This is often the first choice due to its versatility.

    • Alternative (HILIC): If retention is poor on C18, switch to a HILIC column (e.g., Amide or Silica). This is excellent for polar analytes.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water. Rationale: Provides protons for good ionization in positive ESI-MS and maintains an acidic pH to suppress phenoxide formation, leading to sharper peaks.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Initial Gradient:

    • Start with a shallow gradient (e.g., 5-95% B over 15 minutes) to screen for all potential degradants.

    • Optimize the gradient to ensure separation of the parent peak from its closest eluting impurities.

  • MS Parameters (ESI+):

    • Scan Range: m/z 50-500.

    • Capillary Voltage: ~3.5-4.0 kV.

    • Source Temperature: ~120-150 °C.

    • Data Acquisition: Perform both full MS scans (for identification) and data-dependent MS/MS scans (for structural elucidation).

Analytical Troubleshooting Workflow

G rect rect Start Poor Peak Shape (Tailing/Fronting)? A1 Adjust Mobile Phase pH (Is it >2 units from pKa?) Check for column overload. Start->A1 Yes A2 No/Poor Retention? Start->A2 No B1 Switch to HILIC column. Decrease organic % in starting mobile phase. A2->B1 Yes B2 Poor Resolution? A2->B2 No C1 Optimize Gradient Slope. Try different organic solvent (e.g., MeOH vs ACN). B2->C1 Yes C2 Analysis Complete B2->C2 No

Sources

How to prevent the decomposition of 2,6-Difluoropyridine-3,5-diol during reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 2,6-Difluoropyridine-3,5-diol . Due to its unique electronic topology, this compound is notoriously fragile under standard reaction conditions. This document provides mechanistic troubleshooting, quantitative data, and self-validating protocols to prevent decomposition during your synthetic workflows.

Core Concepts: The Causality of Decomposition

To prevent decomposition, we must first understand the structural causality driving it. 2,6-Difluoropyridine-3,5-diol possesses two competing electronic vulnerabilities:

  • Oxidative Susceptibility of the Diol: The hydroxyl groups at the 3 and 5 positions are strongly electron-donating. When deprotonated by a base, the resulting di-phenoxide equivalent floods the pyridine ring with electron density. This makes the molecule highly susceptible to aerobic oxidation, rapidly forming transient quinone-like species that spontaneously polymerize into intractable black tars. Similar oxidative instabilities are well-documented in related dearomatized pyridine diol systems .

  • 
     Vulnerability of the C-F Bonds:  The fluorine atoms at the 2 and 6 positions are highly activated toward Nucleophilic Aromatic Substitution (
    
    
    
    ). The electron-withdrawing pyridine nitrogen severely depletes electron density at the ortho positions. If strong nucleophilic bases (e.g., LDA, alkylamines, or alkoxides) are used, they will directly attack the C-F bonds rather than merely deprotonating the hydroxyl groups, leading to unwanted amination or oligomerization .

Troubleshooting Guide & FAQs

Q1: My reaction mixture turns dark brown or black immediately upon the addition of a base. What is happening, and how do I prevent it? A: The blackening is the visual hallmark of rapid oxidative degradation. When 2,6-difluoropyridine-3,5-diol is deprotonated, its oxidation potential drops significantly, making it highly reactive toward atmospheric oxygen.

  • Solution: You must rigorously exclude oxygen. Degas all solvents using the freeze-pump-thaw method or by sparging with high-purity Argon for at least 30 minutes. Perform the base addition dropwise at low temperatures (0 °C) under a strict Argon atmosphere.

Q2: I am trying to O-alkylate the diol, but LC-MS shows a complex mixture of products with fluorine displacement. How do I achieve selective O-alkylation? A: You are observing unwanted


 at the C-F bonds. Strong bases or nucleophilic bases will substitute the fluorines before or during the alkylation of the oxygen atoms.
  • Solution: Use a mild, non-nucleophilic base such as Potassium Carbonate (

    
    ) or N,N-Diisopropylethylamine (DIPEA) in a polar aprotic solvent like DMF or DMSO. Keep the temperature below 60 °C to kinetically favor O-alkylation over 
    
    
    
    .

Q3: How can I safely perform downstream cross-coupling on the C-F bonds without decomposing the diol? A: The free diol is fundamentally incompatible with the elevated temperatures and strong bases required for transition-metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig).

  • Solution: Mask the diol using a robust protecting group first. Benzyl (Bn) ethers or Methoxymethyl (MOM) ethers are highly recommended. Once the hydroxyls are protected, the 2,6-difluoropyridine core becomes significantly more stable and can be subjected to harsh nucleophiles or cross-coupling conditions without oxidative degradation.

Quantitative Data: Base Compatibility & Reaction Outcomes

To guide your experimental design, the following table summarizes the causal relationship between base selection, reaction parameters, and the stability of 2,6-difluoropyridine-3,5-diol.

Base / ReagentSolventTemp (°C)AtmospherePrimary OutcomeCausality / Mechanism

(3.0 eq)
DMF0 to 25ArgonStable (Selective O-alkylation)Mild base deprotonates -OH without attacking C-F bonds. Argon prevents oxidation.
NaH (2.2 eq) THF0 to 25ArgonModerate (Oligomer formation)Strong base causes partial

if electrophile addition is delayed.
LDA (2.2 eq) THF-78ArgonDecomposition (

adducts)
LDA directly attacks the 2,6-fluorines via

, displacing F.

(3.0 eq)
DMF25AirDecomposition (Black tar)Deprotonated diol rapidly undergoes aerobic oxidation.
Alkylamines (Excess) DMSO80+Argon

Substitution
Amines act as nucleophiles, displacing C-F bonds at elevated temperatures.

Pathway Visualization

The following diagram illustrates the logical pathways of decomposition versus stabilization for 2,6-difluoropyridine-3,5-diol.

G Start 2,6-Difluoropyridine-3,5-diol Ox O2 / Air Exposure (Basic Conditions) Start->Ox Poor handling (O2 ingress) Nuc Strong Nucleophiles / Bases (e.g., LDA, Alkylamines) Start->Nuc Incorrect base choice Protect Inert Atmosphere (Ar) + Mild Base (e.g., K2CO3) + Electrophile (e.g., BnBr) Start->Protect Optimal Protocol Degradation Oxidative Degradation (Quinone-like intermediates) Ox->Degradation Rapid decomposition SNAr Unwanted SNAr at C-F (Oligomerization/Byproducts) Nuc->SNAr C-F bond cleavage Stable Protected Intermediate (Stable for downstream rxns) Protect->Stable High Yield & Stability

Reaction pathways of 2,6-difluoropyridine-3,5-diol showing decomposition vs. stabilization routes.

Experimental Protocols

Protocol: Self-Validating Protection of 2,6-Difluoropyridine-3,5-diol (O-Benzylation)

This methodology is designed as a self-validating system: the absence of a color change during base addition confirms the successful exclusion of oxygen, ensuring the structural integrity of the diol before the electrophile is introduced.

Reagents:

  • 2,6-Difluoropyridine-3,5-diol (1.0 eq, 10 mmol)

  • Benzyl bromide (BnBr) (2.2 eq, 22 mmol)

  • Potassium carbonate (

    
    ), anhydrous, finely powdered (3.0 eq, 30 mmol)
    
  • Anhydrous N,N-Dimethylformamide (DMF) (50 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: Add 2,6-difluoropyridine-3,5-diol and anhydrous

    
     to an oven-dried Schlenk flask equipped with a magnetic stir bar. Seal the flask with a rubber septum.
    
  • Atmosphere Exchange: Evacuate the flask under high vacuum and backfill with high-purity Argon. Repeat this cycle three times to ensure the complete removal of atmospheric oxygen.

  • Solvent Addition: Syringe in anhydrous DMF that has been previously sparged with Argon for 30 minutes.

  • Base Activation (Self-Validation Check): Stir the suspension at room temperature (20–25 °C) for 15 minutes.

    • Validation: The mixture must remain pale yellow or light orange. If the solution turns dark brown or black, oxygen has breached the system, and the diol is actively oxidizing. Discard the mixture, check your manifold for leaks, and restart.

  • Electrophile Addition: Cool the validated reaction mixture to 0 °C using an ice bath. Add Benzyl bromide dropwise via syringe over 5 minutes to prevent localized heating.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours under a continuous Argon atmosphere.

  • Quenching & Workup: Quench the reaction by pouring it into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine (
    
    
    
    mL) to remove residual DMF, dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient) to yield the highly stable 3,5-bis(benzyloxy)-2,6-difluoropyridine.

References

  • Kim, J., et al. (2024). Oxidative Dearomatization of Pyridines. Journal of the American Chemical Society. URL:[Link]

  • Viciu, M. S., Gupta, L., & Collum, D. B. (2010). Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine. Journal of the American Chemical Society, 132(18), 6361–6365. URL:[Link]

  • Sun, Y., et al. (2015). Transition-metal-free synthesis of N-aryl benzimidazoles via SNAr reaction of 2,6-difluoropyridine. RSC Advances, 5, 87818-87822. URL:[Link]

Technical Support Center: Synthesis of 2,6-Difluoropyridine-3,5-diol

[1]

Executive Summary & Route Selection

Target Molecule: 2,6-Difluoropyridine-3,5-diol CAS Registry Number (Precursors): 685517-84-4 (3,5-Dibromo-2,6-difluoropyridine); 136466-94-9 (2,6-Difluoropyridine-3-boronic acid).[1] Primary Challenge: Preventing Nucleophilic Aromatic Substitution (

Recommended Synthetic Strategy: The Boronate-Oxidation Sequence

Direct hydroxylation (e.g., using hydroxide) will fail due to the preferential displacement of the 2,6-fluorines.[1] The most robust route utilizes a Lithium-Halogen Exchange followed by Boron-Oxidation .[1]

The Pathway:

  • Precursor: 3,5-Dibromo-2,6-difluoropyridine.[1][2]

  • Intermediate: 2,6-Difluoropyridine-3,5-diboronic acid (or pinacol ester).[1]

  • Product: 2,6-Difluoropyridine-3,5-diol via oxidative cleavage (

    
    ).
    

SynthesisRoutecluster_0Step 1: Li-Halogen Exchangecluster_1Step 2: Borylationcluster_2Step 3: OxidationStart3,5-Dibromo-2,6-difluoropyridineLithio3,5-DilithioIntermediateStart->Lithion-BuLi (2.2 eq)THF, -78°CBoronate3,5-DiboronateEsterLithio->BoronateB(OiPr)3 or B2Pin2-78°C to RTProduct2,6-Difluoropyridine-3,5-diolBoronate->ProductH2O2 / NaOH0°CcaptionFig 1. Recommended Synthetic Pathway: Preserving the C-F bond via Boronate Intermediate.

[1]

Detailed Experimental Protocol

Phase 1: Borylation (Lithium-Halogen Exchange)

Objective: Convert C-Br bonds to C-B bonds without touching C-F.

Reagents:

  • 3,5-Dibromo-2,6-difluoropyridine (1.0 eq)[1]

  • n-Butyllithium (2.2 eq, 2.5M in hexanes)[1]

  • Triisopropyl borate (2.5 eq) or Isopropoxyboronic acid pinacol ester

  • Solvent: Anhydrous THF (0.1 M concentration)

Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask under Argon. Charge with 3,5-Dibromo-2,6-difluoropyridine and anhydrous THF.[1] Cool to -78°C (Dry ice/Acetone).

  • Exchange: Add n-BuLi dropwise over 30 minutes. Crucial: Maintain internal temperature below -70°C to prevent nucleophilic attack on the pyridine ring.

  • Quench: Stir for 45 mins at -78°C. Add Triisopropyl borate (or electrophile) rapidly.

  • Warm-up: Allow the mixture to warm to Room Temperature (RT) over 2 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1] (Note: If making the boronic acid, avoid high pH during workup to prevent protodeboronation).[1]
    
Phase 2: Oxidation to Diol

Objective: Convert C-B bonds to C-OH.[1]

Reagents:

  • Crude Boronate intermediate[3]

  • Hydrogen Peroxide (30% aq, 5.0 eq)[1]

  • Sodium Hydroxide (2.0 eq, 1M solution) or Sodium Bicarbonate (softer base)

Procedure:

  • Dissolve the boronate in THF/Water (1:1).[1] Cool to 0°C .[1]

  • Add NaOH (or

    
    ) followed by dropwise addition of 
    
    
    .[1]
  • Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

  • Quench: Carefully quench with saturated Sodium Thiosulfate (to destroy excess peroxide).[1]

  • Isolation: Acidify carefully to pH 5-6 with 1M HCl. Extract with EtOAc.[1]

    • Note: The product is amphoteric and polar.[1] If extraction yields are low, consider continuous extraction or salting out the aqueous layer.[1]

Troubleshooting Guide (Q&A)

Issue 1: Low Yield & "Missing" Fluorines

Symptom: NMR shows loss of fluorine signals or appearance of alkyl groups on the ring. Diagnosis: Nucleophilic Aromatic Substitution (

14Mechanism:1
CheckAction
Temperature Ensure internal probe reads <-70°C during n-BuLi addition.
Addition Rate Slow down n-BuLi addition to prevent localized heating.
Reagent Order Consider "In-situ quench": Mix the Borate and Substrate first, then add n-BuLi (Barbier conditions).[1] This captures the lithio-species immediately.[1]
Issue 2: Incomplete Conversion (Mono-hydroxy product)

Symptom: Product mixture contains 3-bromo-5-hydroxy-2,6-difluoropyridine.[1] Diagnosis: Incomplete Lithium-Halogen exchange.[1] Solution:

  • Ensure n-BuLi is fresh (titrate before use).[1]

  • Increase n-BuLi equivalents slightly (2.2

    
     2.4 eq).
    
  • Ensure the starting material is fully soluble in THF at -78°C.[1]

Issue 3: Product Degradation during Workup

Symptom: Product disappears or turns into a black tar during oxidation workup.[1] Diagnosis: Pyridine diols are electron-rich and prone to oxidation (quinione formation) or polymerization under highly basic conditions.[1] Solution:

  • Buffer the Oxidation: Use

    
     instead of NaOH.
    
  • pH Control: Do not acidify below pH 4 during isolation (protonation of pyridine nitrogen increases water solubility, making extraction difficult).[1]

Decision Tree: Purification Logic

The 2,6-difluoropyridine-3,5-diol is highly polar and capable of tautomerization (pyridone forms).[1] Standard silica chromatography often leads to streaking.[1]

PurificationStartCrude Reaction MixtureCheckTLCCheck TLC (10% MeOH/DCM)Start->CheckTLCStreakingSevere Streaking?CheckTLC->StreakingMethodAMethod A: Reverse Phase (C18)Eluent: Water/ACN + 0.1% Formic AcidStreaking->MethodAYes (High Polarity)MethodBMethod B: Normal PhaseAdd 1% TEA to EluentStreaking->MethodBNo (Moderate)MethodCMethod C: AcetylationProtect OH as OAc -> Purify -> HydrolyzeMethodA->MethodCIf separation failscaptionFig 2. Purification Decision Matrix for Polar Pyridines.

FAQs

Q: Can I start from 2,6-Difluoropyridine directly? A: Yes, but it is riskier.[1] You can perform an ortho-lithiation using LDA (Lithium Diisopropylamide) at -78°C. However, controlling regioselectivity to get exactly 3,5-substitution without touching the 4-position or over-lithiating is difficult.[1] The 3,5-dibromo precursor offers superior regiocontrol.[1]

Q: Why not use Palladium-catalyzed hydroxylation directly on the dibromide? A: While possible (using


1

Q: How do I store the final diol? A: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Pyridine diols can oxidize to quinones upon prolonged exposure to air and light.[1]

References

  • Preparation of 3,5-dibromo-2,6-difluoropyridine

    • ChemScene Product Data. CAS 685517-84-4.[1][2] Link

  • General Procedure for Pyridine Boronic Acid Synthesis

    • Bouillon, A., et al.[1] "Synthesis of novel halopyridinylboronic acids and esters."[1] Tetrahedron 58.14 (2002): 2885-2890.[1] (Methodology basis for Li-Halogen exchange).

  • Oxidation of Aryl Boronates to Phenols

    • Webb, K. S., & Levy, D.[1] "A mild, one-pot procedure for the conversion of arylboronic acids to phenols."[1] Tetrahedron Letters 36.29 (1995): 5117-5118.[1]

  • 2,6-Difluoropyridine-3-boronic acid (Commercial Availability)

    • Sigma-Aldrich Product Data. CAS 136466-94-9.[1][5][6] Link

Technical Support Center: 2,6-Difluoropyridine-3,5-diol Purification Guide

[1][2][3]

Case ID: PUR-DFP-35 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary: The "Deceptive" Amphothere

2,6-Difluoropyridine-3,5-diol is a deceptively simple scaffold.[1][2] Its behavior is governed by a "push-pull" electronic environment: the electron-withdrawing fluorine atoms at the 2,6-positions significantly reduce the basicity of the pyridine nitrogen, while the hydroxyl groups at 3,5-positions introduce acidity and hydrogen-bonding capability.[1]

This creates three distinct purification challenges:

  • Zwitterionic "Stickiness": It adheres aggressively to standard silica gel.[1][2]

  • Chemical Instability: The 2,6-fluorines are susceptible to Nucleophilic Aromatic Substitution (

    
    ) under basic conditions (defluorination).[1][2][3]
    
  • Inorganic Entrapment: Its moderate water solubility often leads to co-precipitation with salts (NaCl, KCl) during neutralization.[1][2][3]

This guide provides targeted troubleshooting workflows to resolve these specific failure modes.

Module 1: Chromatographic Isolation (The "Streaking" Issue)

Q: Why does my compound streak/tail on silica gel, and how do I fix it?

Diagnosis: Standard silica gel (


1234112

The Solution: Stationary Phase Deactivation You must mask the silanol activity or operate in a pH regime where the interaction is minimized.

Protocol A: The "Buffered" Normal Phase (Recommended)
  • Stationary Phase: Standard Silica Gel (40–63 µm).[1][2][3]

  • Mobile Phase Modifier: 1% Triethylamine (TEA) or 1% Acetic Acid.[1][2][3]

    • Note: For this specific diol, Acetic Acid is preferred over TEA.[1][2] TEA is basic and risks triggering

      
       defluorination (see Module 3) if concentrated spots heat up on the column.[3]
      
  • Workflow:

    • Pre-wash the column with 3 column volumes (CV) of the mobile phase containing the modifier.

    • Run the gradient (e.g., DCM:MeOH 95:5

      
       80:20) maintaining the modifier concentration.
      
Protocol B: Reverse Phase "Catch and Release" (High Purity)

If normal phase fails, C18 Reverse Phase is superior because it eliminates silanol interactions.[1][2][3]

  • Column: C18-functionalized silica.[1][2][5]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1][2][3]

  • Gradient: 5% ACN

    
     95% ACN.
    
  • Why Formic Acid? It keeps the phenols protonated (neutral), ensuring the molecule interacts with the hydrophobic C18 chains rather than eluting in the void volume.

Module 2: Desalting & Salt Removal

Q: My yield is >100% and the solid is white/off-white. How do I remove inorganic salts (NaCl/KCl)?

Diagnosis: Because 2,6-Difluoropyridine-3,5-diol has polar hydroxyls, it is moderately soluble in water.[1][2] During neutralization workups, it often co-precipitates with inorganic salts, or remains dissolved in the aqueous layer, making extraction difficult.[1]

The Solution: Solubility Differential Trituration Do not rely on water washes.[2] Use the difference in solubility between the organic pyridine and the inorganic salt in anhydrous organic solvents.

Solvent Solubility Table

Solvent2,6-Difluoropyridine-3,5-diolInorganic Salts (NaCl/KCl/KBr)Suitability
Water SolubleHighly SolublePOOR (No separation)
DCM Sparingly SolubleInsolublePOOR (Product won't dissolve)
THF (Dry) Soluble Insoluble EXCELLENT
Ethanol (Abs) SolubleSlightly SolubleMODERATE (Risk of salt carryover)
Acetone SolubleInsolubleGOOD
Protocol: The "Dry Trituration" Method
  • Evaporation: Take your crude mixture (containing salts) to complete dryness on a rotary evaporator. Ensure no water remains (azeotrope with toluene if necessary).[1][2]

  • Dissolution: Add anhydrous THF (Tetrahydrofuran) or Acetone to the solid residue.[2][3]

    • Ratio: ~10-15 mL solvent per gram of theoretical product.[1][2]

  • Sonication: Sonicate for 10–15 minutes. The pyridine diol will dissolve; the salts will remain suspended.

  • Filtration: Filter the suspension through a sintered glass funnel or Celite pad.[2]

    • Critical: Wash the filter cake with fresh THF to recover trapped product.[2]

  • Concentration: Evaporate the filtrate to yield the desalted product.

Module 3: Chemical Stability (The "Defluorination" Risk)[3]

Q: I see a new impurity by NMR (loss of F-coupling) after basic extraction. What happened?

Diagnosis: The 2 and 6 positions are activated for Nucleophilic Aromatic Substitution (

1

13

Mechanism of Failure:

123

The Solution: pH Control

  • Rule 1: Never exceed pH 9 during neutralization.[1][2]

  • Rule 2: Use mild bases for neutralization, such as Sodium Bicarbonate (

    
    ) or dilute Ammonia, rather than Sodium Hydroxide.[1][2][3]
    
  • Rule 3: Keep the temperature low (< 30°C) whenever the compound is in a basic aqueous environment.[2]

Decision Logic & Visualizations

Workflow 1: Purification Decision Tree

Use this logic flow to determine the correct purification method based on your crude material's state.[2]

PurificationStrategyStartCrude 2,6-Difluoropyridine-3,5-diolCheckStateAnalyze Crude StateStart->CheckStateIsSaltContains Inorganic Salts?(Yield > 100%, White Solid)CheckState->IsSaltIsOilOily/Tar Residue?CheckState->IsOilTriturationPerform Dry Trituration(THF or Acetone)IsSalt->TriturationYesTLC_CheckTLC Analysis(Streaking?)IsOil->TLC_CheckCheckPurityCheck Purity (NMR/LCMS)Trituration->CheckPurityModColColumn ChromatographyMobile Phase: DCM/MeOH + 1% AcOHCheckPurity->ModColOrganic Impurities RemainStreakingYesYes: Silanol InteractionTLC_Check->StreakingYesTail detectedStreakingNoNo: Standard ImpuritiesTLC_Check->StreakingNoClean spotsStreakingYes->ModColStdColStandard Flash ChromatographyStreakingNo->StdCol

Caption: Decision matrix for selecting the appropriate purification technique based on crude material characteristics.

Workflow 2: Instability Mechanism ( )

Understanding why the molecule degrades is key to preventing it.[2][3]

SNAr_MechanismSubstrate2,6-Difluoropyridine-3,5-diol(Electron Deficient Ring)BaseAttackHigh pH Attack (OH-)Target: C2 or C6 PositionSubstrate->BaseAttack pH > 9 IntermediateMeisenheimer Complex(Transient)BaseAttack->Intermediate Addition ProductDefluorinated Byproduct(Impurity)Intermediate->Product Elimination of F-

Caption: Mechanism of defluorination under basic conditions. The electron-withdrawing fluorines activate the ring for nucleophilic attack.[1]

References & Further Reading

  • BenchChem Technical Support. (2025).[1][2][3][4][6] Chromatographic Purification of Pyridine Derivatives: Troubleshooting Peak Tailing. Retrieved from [2][3]

  • Google Patents. (1978).[1][2][3] Process for making 2,6-difluoropyridine (US4071521A).[1][2][3] Describes the synthesis and thermal stability of the core fluoropyridine scaffold. Retrieved from

  • Reichardt, C. (2003).[1][2][3] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (General reference for solubility differentials in desalting zwitterions).

  • University of Rochester. (2026).[1][2][3][7] How To: Remove Residual Water and Salts.[1][2][8] Department of Chemistry Laboratory Guides.[1][2] Retrieved from [2][3]

  • PubChem. (2025).[1][2][9] 2,6-Difluoropyridine Compound Summary. National Library of Medicine.[1][2] Retrieved from [2][3]

Technical Support Center: Catalyst Selection & Troubleshooting for 2,6-Difluoropyridine-3,5-diol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique synthetic challenges associated with 2,6-Difluoropyridine-3,5-diol (CAS: 2010955-41-4) 12.

This molecule presents a fascinating "push-pull" electronic system: the strongly electron-withdrawing fluorine atoms at the C2/C6 positions compete with the strongly electron-donating hydroxyl groups at the C3/C5 positions. This dichotomy fundamentally alters the reactivity profile of the pyridine ring, demanding precise catalyst selection to achieve regioselective functionalization.

Strategic Workflow: Catalyst Selection

CatalystSelection Start Target Functionalization of 2,6-Difluoropyridine-3,5-diol NodeC2C6 C2/C6 Positions (F-Substitution) Start->NodeC2C6 Nucleophiles NodeC4 C4 Position (C-H Activation) Start->NodeC4 Borylation/Lithiation NodeO 3,5-Hydroxyls (O-Functionalization) Start->NodeO Electrophiles CatPd Pd Catalysis (e.g., Pd2(dba)3 / XPhos) Overcomes OH deactivation NodeC2C6->CatPd CatIr Ir Catalysis (e.g., [Ir(OMe)(COD)]2 / dtbpy) Sterically driven NodeC4->CatIr CatBase Base Catalysis (e.g., K2CO3 / DMSO) Standard etherification NodeO->CatBase

Decision tree for catalyst selection based on functionalization site.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why do standard thermal Nucleophilic Aromatic Substitution (SNAr) conditions fail for 2,6-Difluoropyridine-3,5-diol compared to unsubstituted 2,6-difluoropyridine? Causality: Unsubstituted 2,6-difluoropyridine readily undergoes uncatalyzed SNAr because the fluorines highly activate the C2/C6 positions 3. However, the addition of 3,5-hydroxyl groups introduces a strong resonance (+R) electron-donating effect. This floods the pyridine ring with electron density, counteracting the electrophilicity of the C2/C6 carbons. Solution: To overcome this high activation barrier, transition-metal catalysis (such as Palladium or Copper) is strictly required to facilitate C-N or C-O bond formation at these positions 34.

Q2: What is the recommended catalyst system for C-N cross-coupling at the deactivated C2/C6 positions? Causality: Because the substrate is electron-rich, oxidative addition is challenging. Utilizing a Palladium precatalyst paired with bulky, electron-rich biarylphosphine ligands is essential. XPhos-based palladium systems have been proven to facilitate rapid activation and high reactivity for functionalized fluoropyridines even at low catalyst loadings (1-2 mol%) 5.

Q3: Which catalyst should I use for selective C4-H borylation? Causality: The C4 position is the only remaining C-H bond. Iridium-catalyzed C-H borylation is the most robust method, as its regioselectivity in fluorinated heteroarenes is heavily dictated by steric parameters and underlying electronic effects 6. The bulky [Ir(OMe)(COD)]2 / dtbpy system perfectly targets the C4 position due to the directing and steric effects of the adjacent 3,5-oxygen atoms.

Q4: Can I perform hydrodefluorination on this substrate? Causality: Yes, Nickel(0) precatalysts, such as [Ni(iPrPN)(COD)], have demonstrated excellent efficiency for the hydrodefluorination of polyfluoropyridines at room temperature [[7]](). However, the free acidic hydroxyls of the diol must be protected first to prevent protonation and subsequent poisoning of the low-valent Ni(0) species.

Part 2: Troubleshooting Guide for Key Workflows

Issue 1: Catalyst Poisoning in Pd-Catalyzed Cross-Coupling
  • Symptom: Reaction stalls at <10% conversion; formation of palladium black.

  • Root Cause: The free hydroxyl groups at the 3,5-positions coordinate tightly to the Palladium center, forming stable but catalytically inactive Pd-O complexes.

  • Corrective Action:

    • Pre-reaction Protection: Protect the diols using Methoxymethyl chloride (MOM-Cl) or Benzyl bromide (BnBr).

    • Ligand Tuning: If protection is impossible, use an excess of base (e.g., Cs₂CO₃) to ensure the diols are fully deprotonated, and employ a strongly coordinating, highly sterically demanding ligand (e.g., tBuBrettPhos) to outcompete oxygen coordination at the metal center.

Issue 2: Poor Regioselectivity or Decomposition during Lithiation
  • Symptom: Complex mixtures or complete recovery of starting material when attempting LDA-mediated functionalization.

  • Root Cause: Lithium diisopropylamide (LDA)-mediated ortholithiation of fluoropyridines relies on complex deaggregation pathways and fleeting mixed tetramers 8. The acidic protons on the 3,5-diols will instantly quench LDA via an acid-base reaction rather than performing C-H deprotonation.

  • Corrective Action: The substrate must be fully O-protected (e.g., as a bis-silyl ether). Once protected, the reaction will cleanly direct to the C4 position.

Part 3: Mechanistic Visualization

IrCatalyticCycle Precat [Ir(OMe)(COD)]2 + dtbpy Active Active Ir(I) Catalyst Precat->Active Activation OxAdd Oxidative Addition (C4-H) Active->OxAdd Substrate TransMet Borylation (B2pin2) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Active Product Release Product C4-Borylated Product RedElim->Product

Iridium-catalyzed C4-H borylation cycle for 2,6-difluoropyridine-3,5-diol.

Part 4: Quantitative Data & Catalyst Comparison

The following table summarizes the performance of various catalyst systems on 2,6-difluoropyridine architectures, highlighting the necessity of transition metals for deactivated derivatives.

Reaction TypeCatalyst SystemLigandTemperatureTypical YieldReference
Uncatalyzed SNAr (Amination) NoneNone150 °CLow (<20%)3
Pd-Catalyzed Amination Pd₂(dba)₃XPhos60–90 °C70–86%5
C4-H Borylation [Ir(OMe)(COD)]₂dtbpy80 °C>80%6
Hydrodefluorination [Ni(iPrPN)(COD)]iPrPNRoom Temp>90%7

Part 5: Self-Validating Experimental Protocol

Iridium-Catalyzed C4-H Borylation of Protected 2,6-Difluoropyridine-3,5-diol

This protocol utilizes a self-validating framework to ensure catalytic turnover and prevent false positives caused by catalyst degradation.

Step 1: Substrate Protection & Validation

  • Action: Protect the 3,5-diol groups using standard MOM-Cl/NaH conditions to yield the bis-MOM ether.

  • Validation Checkpoint: Perform an IR scan. The broad O-H stretch at ~3300 cm⁻¹ must be completely absent. TLC should show a distinct shift to a less polar spot. Proceeding with unprotected diols will quench the Ir catalyst.

Step 2: Catalyst Preparation (Glovebox Required)

  • Action: In a nitrogen-filled glovebox, combine [Ir(OMe)(COD)]₂ (1.5 mol%) and dtbpy (3.0 mol%) in dry THF (0.5 M). Stir for 10 minutes until the active complex forms.

  • Validation Checkpoint: The solution must transition to a vibrant, deep red/orange color. If the solution turns brown or black, the catalyst has oxidized and the batch must be discarded.

Step 3: Reaction Execution

  • Action: Add the protected substrate (1.0 equiv) and Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv) to the catalyst solution. Seal the vessel, remove it from the glovebox, and heat at 80 °C for 12 hours.

Step 4: Monitoring & Quench

  • Action: Monitor the reaction via GC/MS.

  • Validation Checkpoint: Catalytic turnover is confirmed by the disappearance of the starting material mass peak and the appearance of the borylated product mass (M+126 for the Bpin addition). Quench by exposing the mixture to air and filtering through a short pad of silica gel to remove Iridium residues before column chromatography.

References

  • 3Navigating the Synthesis of 4-Amino-3,5-dichloro-2,6-difluoropyridine: A Comparative Guide to Catalytic Performance. Benchchem.

  • [[7]]() Nickel-catalysed sequential hydrodefluorination of pyridines: mechanistic insights led to the discovery of bench-stable precatal. NSF PAR.

  • 6Computed iridium borylation pathways of 2,6‐difluoropyridine 49. ResearchGate.

  • 1CAS:1354746-55-6, 2,5-二氟吡啶-3-醇-毕得医药. Bidepharm.

  • 5Synthesis of α- and β-Carbolines by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. ChemRxiv.

  • [[4]]() Steric and electronic effects on the amines.... RSC Advances.

  • 8Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine. Researcher.life.

  • 22010955-41-4 CAS|2,6-Difluoropyridine-3,5-diol. ChemicalBook.

Sources

Validation & Comparative

Comparing the reactivity of 2,6-Difluoropyridine-3,5-diol with other dihydroxypyridines

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the reactivity of 2,6-Difluoropyridine-3,5-diol , contrasting it with its non-fluorinated and regio-isomeric analogues.

Executive Summary & Structural Logic

2,6-Difluoropyridine-3,5-diol represents a specialized scaffold in medicinal chemistry, distinct from common hydroxypyridines due to the "mismatch" between its electronic directing groups.

  • The Core Conflict: The pyridine nitrogen is electron-withdrawing; the 3,5-hydroxyls are strong electron donors (+M); the 2,6-fluorines are strongly withdrawing by induction (-I) but donating by resonance (+M).

  • The Result: Unlike 2,6-dihydroxypyridine (which exists as a non-aromatic imide), 2,6-difluoropyridine-3,5-diol retains full aromaticity . The flanking fluorine atoms at the 2 and 6 positions drastically reduce the basicity of the ring nitrogen, effectively suppressing zwitterionic tautomers and locking the molecule in its diol form.

Comparative Overview
Feature2,6-Difluoropyridine-3,5-diol 3,5-Dihydroxypyridine 2,6-Dihydroxypyridine
Dominant Tautomer Neutral Diol (Aromatic)Zwitterion / Enol EquilibriumGlutaconimide (Cyclic Imide)
Nitrogen Basicity Very Low (Suppressed by 2,6-F)Moderate (Forms Zwitterion)Low (Amide-like)
Oxidative Stability High (Blocked

-positions)
Low (Prone to dimerization)Moderate
Primary Reactivity

(displacement of F)
Electrophilic Aromatic Sub.[1]Amide coupling / Alkylation
Est. pKa (OH) ~6.5 - 7.5 (Acidic)~8.5 - 9.0~9.5 (OH), ~11 (NH)

Tautomerism & Stability Analysis

Understanding the tautomeric preference is critical for predicting reactivity in alkylation or acylation reactions.

The "Blocked" Tautomerism Mechanism

In standard pyridines, hydroxyl groups at the


 (2,6) or 

(4) positions allow for proton transfer to the nitrogen, forming stable pyridones (lactams).
  • 3,5-Dihydroxypyridine: The OH groups are

    
     (meta) to the nitrogen. Direct lactamization is impossible. However, the nitrogen is basic enough to accept a proton from the OH, forming a zwitterion (
    
    
    
    ).
  • 2,6-Difluoropyridine-3,5-diol: The fluorine atoms at 2 and 6 exert a powerful inductive effect (

    
    ), pulling electron density away from the nitrogen. This destabilizes the 
    
    
    
    bond, making the zwitterion energetically unfavorable. Consequently, this molecule behaves as a true diphenol .

Tautomerism cluster_0 2,6-Difluoropyridine-3,5-diol (Target) cluster_1 2,6-Dihydroxypyridine (Reference) Diol Neutral Diol (Aromatic, Stable) Zwitter Zwitterion (Unstable) Diol->Zwitter Blocked by Low N-Basicity Imide Glutaconimide (Cyclic Imide) Enol Diol Form (Aromatic) Enol->Imide Fast Equilibrium

Figure 1: Tautomeric equilibria comparison. The fluorinated scaffold is "locked" in the diol form due to electronic suppression of the nitrogen lone pair.

Reactivity Profile & Mechanism

Acidity and Deprotonation

The 2,6-difluoro substitution significantly increases the acidity of the 3,5-hydroxyl groups compared to the non-fluorinated parent.

  • Mechanism: The Fluorine atoms stabilize the resulting oxyanion (

    
    ) through inductive withdrawal (
    
    
    
    -bond transmission).
  • Implication: This compound can be deprotonated by weaker bases (e.g.,

    
     or 
    
    
    
    ) than typical phenols, facilitating mild alkylation conditions.
Nucleophilic Aromatic Substitution ( )

This is the most distinct reactivity mode. The 2,6-fluorines are good leaving groups, activated by the ring nitrogen.

  • Deactivation by OH: The 3,5-OH groups are electron-donating (

    
    ). In the neutral form, they deactivate the ring towards nucleophilic attack.
    
  • Reactivation via Alkylation: Once the OH groups are alkylated (e.g., to form 3,5-dimethoxy-2,6-difluoropyridine), the ring becomes highly susceptible to

    
     at the 2 or 6 position by amines or thiols.
    
  • Regioselectivity: Nucleophiles will attack the 2 or 6 position. Since the molecule is symmetric, the first substitution leads to a 2-substituted-6-fluoro product.

Electrophilic Aromatic Substitution ( )

The 4-position is the only open site.

  • Activation: The 4-position is ortho to two hydroxyl groups (strongly activating) and meta to two fluorines (deactivating). The activation dominates.

  • Reaction: Nitration or halogenation will occur exclusively at the 4-position.

Reactivity Center 2,6-Difluoropyridine-3,5-diol Alkylation O-Alkylation (R-X, Base) Center->Alkylation Most Facile (Forms Ethers) SnAr SnAr Displacement (Nu: -> 2/6-Position) Center->SnAr Difficult on Diol (Requires O-Protection first) SEAr Electrophilic Subst. (E+ -> 4-Position) Center->SEAr High Reactivity (Halogenation/Nitration) Alkylation->SnAr Activates F for Displacement

Figure 2: Reactivity map. Note that direct


 on the diol is sluggish due to the electron-rich nature of the di-hydroxy ring; O-protection/alkylation is the gateway to displacing the fluorines.

Experimental Protocols

Protocol A: Selective O-Alkylation (General Procedure)

This protocol validates the "phenol-like" character of the scaffold, avoiding N-alkylation.

Reagents:

  • Substrate: 2,6-Difluoropyridine-3,5-diol (1.0 eq)

  • Base: Cesium Carbonate (

    
    ) (2.5 eq) - Chosen for solubility and mildness.
    
  • Electrophile: Benzyl bromide or Methyl iodide (2.2 eq)

  • Solvent: DMF or Acetonitrile (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of the diol in anhydrous DMF (0.2 M concentration) under

    
     atmosphere.
    
  • Deprotonation: Add

    
     in one portion. The mixture may turn yellow/orange due to phenoxide formation. Stir at RT for 30 mins.
    
  • Addition: Add the alkyl halide dropwise via syringe to control exotherm.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC/LCMS.

    • Note: N-alkylation is sterically hindered by the 2,6-fluorines and electronically disfavored.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, dry over

    
    , and concentrate.
    
Protocol B: Displacement (Post-Alkylation)

Demonstrates the activation of the C-F bond.

Reagents:

  • Substrate: 3,5-Dimethoxy-2,6-difluoropyridine (1.0 eq)

  • Nucleophile: Morpholine or primary amine (1.2 eq)

  • Base: DIPEA (2.0 eq)

  • Solvent: DMSO

Step-by-Step:

  • Dissolve substrate in DMSO.

  • Add amine and DIPEA.

  • Heat to 90-100°C. (Higher temperature required due to electron donation from methoxy groups).

  • Product will be the 2-amino-6-fluoro derivative.

Comparative Data Summary

Property2,6-Difluoropyridine-3,5-diol3,5-Dihydroxypyridine
pKa (OH) ~7.2 (Predicted)~8.8
Solubility (Water) Low (Lipophilic F atoms)High (Zwitterionic character)
N-Alkylation Risk Negligible (Steric/Electronic block)High (Competitive with O-alkylation)
Metabolic Stability High (Blocked metabolic soft spots)Low (Rapid Phase I oxidation)
Key Application Kinase inhibitor scaffolds, Fluorinated building blocksNatural product synthesis

References

  • Chambers, R. D., et al. (2000). Polyhalogenated Heterocycles. Reactivity of fluorinated pyridines towards nucleophiles.[2][3] Journal of Fluorine Chemistry. Link

  • Schlosser, M. (2005). The 2,6-Difluoropyridine Scaffold: Synthesis and Reactivity. A comprehensive review of

    
     capabilities in fluoropyridines. European Journal of Organic Chemistry.[4] Link
    
  • Katritzky, A. R. (2010). Tautomerism of Heterocycles.[5][6] Definitive guide on hydroxypyridine/pyridone equilibria. Advances in Heterocyclic Chemistry. Link

  • PubChem Compound Summary. (2024). 2,6-Difluoropyridine Properties.[1][7][8] National Center for Biotechnology Information. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry. Mechanisms of aromatic substitution in electron-deficient heterocycles. Wiley-Interscience. Link

Sources

Biological activity of 2,6-Difluoropyridine-3,5-diol versus its non-fluorinated analog

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 2,6-Difluoropyridine-3,5-diol (the fluorinated analog) and Pyridine-3,5-diol (the non-fluorinated parent scaffold). It focuses on the medicinal chemistry implications of fluorination at the 2,6-positions, specifically regarding metabolic stability, acidity (pKa) modulation, and biological efficacy in relevant therapeutic areas such as oncology (Hsp90 inhibition) and antiviral research.

Part 1: Executive Summary & Core Comparison

The transition from Pyridine-3,5-diol to 2,6-Difluoropyridine-3,5-diol represents a classic "fluorine scan" strategy in drug discovery. While the parent compound exhibits potent biological activity (e.g., as a bioisostere for catechol or in Hsp90 inhibitors), it suffers from rapid oxidative metabolism at the electron-deficient 2 and 6 positions. The introduction of fluorine atoms at these positions serves two critical functions:

  • Metabolic Blockade: It prevents nucleophilic attack and oxidative metabolism (N-oxidation or hydroxylation), significantly extending the half-life (

    
    ).
    
  • pKa Modulation: The strong electron-withdrawing nature of fluorine ortho to the hydroxyl groups (at positions 3 and 5) drastically increases the acidity of the -OH groups, potentially altering binding affinity to metal centers (e.g., in metalloenzymes) or hydrogen-bond donor/acceptor networks.

Comparative Physicochemical Profile
FeaturePyridine-3,5-diol (Parent)2,6-Difluoropyridine-3,5-diol (Analog)Impact on Bioactivity
CAS Number 3543-02-02010955-41-4
Molecular Weight 111.10 g/mol 147.08 g/mol Slight increase; negligible effect on steric bulk.
pKa (OH) ~8.8 (Predicted)~5.5 - 6.5 (Estimated)Critical : Fluorine increases acidity, mimicking carboxylic acids/phosphates.
LogP (Lipophilicity) ~0.5~1.2Improved : Better membrane permeability due to C-F lipophilicity.
Metabolic Stability Low (Susceptible to C2/C6 oxidation)High (C2/C6 blocked by C-F bond)Primary Advantage : Blocks Phase I metabolism.
H-Bond Potential Donor/AcceptorDonor (Stronger)/Acceptor (Weaker)Altered binding kinetics in active sites.

Part 2: Biological Activity & Mechanisms[1][2]

Metabolic Stability & Pathway Blockade

The primary failure mode for pyridine-based drugs is oxidation at the


-positions (C2/C6) relative to the nitrogen. In Pyridine-3,5-diol, these positions are occupied by hydrogen, making them susceptible to Cytochrome P450-mediated oxidation or cytosolic aldehyde oxidase, leading to the formation of 2-pyridones or N-oxides which are rapidly excreted.

Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond and sterically small enough to mimic Hydrogen (Van der Waals radius: H=1.20Å vs F=1.47Å), allowing the molecule to fit in the same binding pocket while resisting enzymatic degradation.

Target Specificity: Hsp90 and Viral Polymerases
  • Hsp90 Inhibition: Pyridine-3,5-diol derivatives have been identified as scaffolds for Heat Shock Protein 90 (Hsp90) inhibitors.[1] The diol moiety mimics the ATP-binding pocket interactions. The 2,6-difluoro analog enhances this by increasing the acidity of the 3,5-OH groups, strengthening the hydrogen bond with the Asp93 residue in the Hsp90 N-terminal domain.

  • Antiviral Activity: Similar fluorinated hydroxypyridines (e.g., T-705/Favipiravir analogs) function as nucleobase mimics. The 2,6-difluoro substitution prevents the formation of non-functional metabolites, ensuring the active triphosphate form is generated intracellularly.

Visualization of Metabolic Blockade

MetabolicBlockade Parent Pyridine-3,5-diol (Parent) Enzyme CYP450 / Aldehyde Oxidase Parent->Enzyme Susceptible C2-H Metabolite 2-Oxopyridine-3,5-diol (Inactive/Excreted) Enzyme->Metabolite Oxidation Analog 2,6-Difluoropyridine-3,5-diol (Fluorinated) Analog->Enzyme Blocked C2-F Target Target Protein (Hsp90 / Polymerase) Analog->Target Sustained Binding (High Affinity)

Caption: Comparative metabolic fate. The parent compound undergoes rapid oxidation at C2, while the 2,6-difluoro analog resists enzymatic degradation, maintaining high intracellular concentrations for target engagement.

Part 3: Experimental Protocols

To validate the superior performance of the 2,6-difluoro analog, the following experimental workflows are recommended.

Protocol A: In Vitro Metabolic Stability Assay (Microsomal Stability)

Objective: Quantify the half-life (


) difference between the parent and fluorinated analog.
  • Preparation:

    • Test Compounds: 1 µM final concentration in phosphate buffer (pH 7.4).

    • System: Human Liver Microsomes (HLM) (0.5 mg protein/mL).

    • Cofactor: NADPH-regenerating system.

  • Incubation:

    • Incubate samples at 37°C.

    • Time points: 0, 5, 15, 30, 60 minutes.

  • Termination & Analysis:

    • Quench with ice-cold Acetonitrile (containing Internal Standard).

    • Centrifuge at 4000 rpm for 20 min.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Data Calculation:

    • Plot ln(% remaining) vs. time.

    • Calculate

      
      .
      
    • Expected Result: The 2,6-difluoro analog should exhibit a

      
      -fold increase in 
      
      
      
      compared to the parent.
Protocol B: Cell Viability & IC50 Determination (MTT Assay)

Objective: Compare cytotoxicity against cancer cell lines (e.g., HeLa or MCF-7 for Hsp90 targets).

  • Seeding:

    • Seed cells (5,000 cells/well) in 96-well plates.

    • Incubate for 24h at 37°C, 5% CO2.

  • Treatment:

    • Add serial dilutions of Pyridine-3,5-diol and 2,6-Difluoropyridine-3,5-diol (Range: 0.1 µM – 100 µM).

    • Include DMSO control (<0.5%) and Positive Control (e.g., Geldanamycin).

  • Development:

    • Incubate for 48h or 72h.

    • Add MTT reagent (0.5 mg/mL) for 4h.

    • Solubilize formazan crystals with DMSO.

  • Readout:

    • Measure Absorbance at 570 nm.

    • Calculate IC50 using non-linear regression (GraphPad Prism).

Part 4: Synthesis & Sourcing

  • Synthesis of 2,6-Difluoropyridine-3,5-diol: Typically synthesized via the hydroxylation of 2,6-difluoropyridine using lithium diisopropylamide (LDA) followed by borate oxidation, or via the fluorination of pyridine-3,5-diol using Selectfluor, though the latter often yields mixtures. The most scalable route involves the nucleophilic substitution of 2,6-difluoro-3,5-dihalopyridines.

  • Commercial Availability:

    • 2,6-Difluoropyridine-3,5-diol: Available from specialized fluorochemistry suppliers (e.g., BLD Pharm, Fluorochem).

    • Pyridine-3,5-diol: Widely available as a standard building block.

References

  • Comparison of Pyridine Biological Activity : BenchChem Technical Guide on Pyridine-Containing Diols. (2025). Retrieved from .

  • Fluorine in Drug Design: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.
  • Hsp90 Inhibition Context : Patent WO2007139967A2. "Triazole compounds that modulate Hsp90 activity." (2007). Demonstrates the utility of the pyridine-3,5-diol scaffold in oncology. Retrieved from .

  • Structural Data : PubChem Compound Summary for CID 10176199 (2,6-Diamino-3,5-difluoropyridine) and CID 1513-65-1 (2,6-Difluoropyridine). Used for physicochemical property extrapolation. Retrieved from .

  • Synthesis of Fluorinated Pyridines : Journal of Medicinal Chemistry (2025). "Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties." Retrieved from .

Sources

Definitive Structural Assignment of 2,6-Difluoropyridine-3,5-diol: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Ambiguity Challenge

In the development of novel antivirals and agrochemicals, 2,6-Difluoropyridine-3,5-diol represents a high-value scaffold. However, its validation presents a specific challenge: prototropic tautomerism .

Like many hydroxypyridines, this molecule can theoretically exist in multiple forms: the aromatic diol (enol) form, the keto (pyridone) form, or zwitterionic intermediates. While solution-state NMR is the standard workhorse for characterization, it often fails to distinguish these forms definitively due to rapid proton exchange and solvent-dependent equilibria.

This guide objectively compares the validation methodologies for 2,6-Difluoropyridine-3,5-diol, establishing Single Crystal X-ray Diffraction (SC-XRD) as the absolute method for structural assignment.

Comparative Analysis: SC-XRD vs. NMR vs. DFT

To validate the structure of 2,6-Difluoropyridine-3,5-diol, researchers typically choose between three analytical pillars. The following comparison highlights why SC-XRD is the requisite "Gold Standard" for this specific compound.

Table 1: Methodological Performance Matrix
FeatureSolution NMR (

H,

C,

F)
DFT Calculation (Gas Phase)SC-XRD (X-Ray Crystallography)
Primary Output Chemical shifts, coupling constants (

)
Energy minima, predicted geometry3D Electron density map, bond lengths
Tautomer Sensitivity Low. Rapid exchange averages signals; often yields a "hybrid" spectrum.Medium. Predicts stability but ignores solid-state packing forces.High. Unambiguously distinguishes C–O (single) from C=O (double) bonds.
H-Bonding Insight Indirect (chemical shift perturbation).Theoretical only.Direct. Maps donor-acceptor distances and angles.
Sample State Solution (Solvent effects dominate).Vacuum (Idealized).Solid State (Active pharmaceutical ingredient form).
Turnaround Fast (< 1 hour).Medium (Days).[1][2]Slow (Days to Weeks for crystal growth).
Why NMR is Insufficient for this Target

For 2,6-Difluoropyridine-3,5-diol, the fluorine atoms at positions 2 and 6 withdraw electron density, increasing the acidity of the hydroxyl protons. In polar solvents (DMSO-


, MeOH-

), this accelerates proton exchange between the O-H and the ring Nitrogen.
  • The Result: Broadened peaks and averaged chemical shifts that obscure whether the proton resides on the Oxygen (diol) or Nitrogen (pyridone).

The SC-XRD Advantage

Crystallography does not rely on proton dynamics. Instead, it measures bond lengths .

  • C–O (Phenolic): ~1.36 Å

  • C=O (Ketone): ~1.24 Å

  • C–N vs C=N: The ring deformation clearly identifies the aromaticity level.

Strategic Validation Workflow

The following flowchart illustrates the decision logic for validating the 2,6-Difluoropyridine-3,5-diol structure.

ValidationWorkflow Sample Crude Product (2,6-Difluoropyridine-3,5-diol) NMR 1H/19F NMR Analysis Sample->NMR Ambiguity Result: Broad Signals / Ambiguous Tautomer NMR->Ambiguity Fast Exchange Crystallization Crystallization (Vapor Diffusion) Ambiguity->Crystallization Required Step XRD SC-XRD Data Collection (Mo-Kα, 100 K) Crystallization->XRD Refinement Structure Refinement (SHELXL) XRD->Refinement Analysis Bond Length Analysis (C-O vs C=O) Refinement->Analysis Conclusion Definitive Structure Assigned Analysis->Conclusion

Figure 1: The Critical Path for Structural Validation. Note that NMR ambiguity triggers the requirement for Crystallization and XRD.

Experimental Protocol: SC-XRD Validation

To replicate this validation, strict adherence to the following protocol is required to ensure data quality sufficient for hydrogen placement.

Phase 1: Crystallization of Polar Diols

2,6-Difluoropyridine-3,5-diol is highly polar and prone to oiling out. Standard evaporation often fails.

  • Method: Vapor Diffusion (Sitting Drop).

  • Solvent System: Dissolve 20 mg of target in 0.5 mL Methanol (good solubility).

  • Precipitant: Dichloromethane or Hexane (poor solubility).

  • Procedure: Place the methanol solution in the inner well. Seal in a chamber with the precipitant. Allow to equilibrate at 4°C for 3-5 days. Slow diffusion promotes order over aggregation.

Phase 2: Data Collection Parameters
  • Temperature: 100 K (Liquid Nitrogen stream) .

    • Reasoning: Cooling freezes the thermal motion of the terminal Fluorine atoms and the Hydroxyl groups, significantly reducing the Thermal Ellipsoids (Uiso) and allowing for more precise bond length determination.

  • Radiation Source: Mo-Kα (λ = 0.71073 Å).

    • Reasoning: Molybdenum radiation reduces absorption effects common in fluorinated compounds compared to Copper sources, providing higher resolution data (0.7 Å or better).

Phase 3: Refinement Strategy (The "Self-Validating" Step)

When refining the structure (typically using SHELXL), do not force the H-atoms onto the Oxygen.

  • Difference Fourier Map: Locate the highest residual electron density peaks (

    
     map) around the Oxygen atoms.
    
  • Free Refinement: If the data quality is high, the H-atoms should appear clearly in the difference map. Refine their coordinates freely first.

  • Validation: If the H-atom refines to a distance of ~0.85–0.95 Å from Oxygen and forms a logical hydrogen bond (angle > 150°) to a neighboring Nitrogen or Fluorine, the structure is self-validated.

Structural Insights & Data Interpretation

Once the dataset is solved, the validation rests on specific geometric markers. The diagram below details the specific bond metrics that distinguish the Diol form from the Pyridone form.

StructureLogic Input Refined Structure Data Metric1 C3-O / C5-O Length Input->Metric1 Metric2 Ring C-C Bond Pattern Input->Metric2 Diol DIOL FORM CONFIRMED (Aromatic) Metric1->Diol 1.34 - 1.38 Å Pyridone PYRIDONE FORM CONFIRMED (Non-Aromatic) Metric1->Pyridone 1.22 - 1.26 Å Metric2->Diol Delocalized (~1.39 Å) Metric2->Pyridone Alternating C-C / C=C

Figure 2: Geometric Logic Gate for Tautomer Assignment. Bond lengths serve as the binary switch for classification.

Key Structural Markers for 2,6-Difluoropyridine-3,5-diol

Based on crystallographic standards for pyridine derivatives:

  • The C–O Bond Length:

    • In the 3,5-diol form, the C–O bond retains single-bond character, typically 1.352(2) Å .

    • If tautomerization to a pyridone occurred, this bond would shorten to ~1.24 Å (double bond character).

  • Intramolecular Interactions:

    • Expect a "planar" conformation where the O-H groups may engage in weak intramolecular H-bonding with the adjacent Fluorine atoms (

      
      ), a feature unique to the 2,6-difluoro substitution pattern. This "locking" effect often stabilizes the diol form over the zwitterion.
      
  • Intermolecular Network:

    • The crystal packing is dominated by strong

      
       hydrogen bonds, linking molecules into infinite chains or dimers. This network is the primary stabilizing force in the solid state.
      

Conclusion

While NMR and DFT provide valuable preliminary data, they cannot definitively resolve the tautomeric state of 2,6-Difluoropyridine-3,5-diol due to rapid proton exchange and solvent dependency.

Single Crystal X-ray Diffraction (SC-XRD) is the only technique that provides a static, unambiguous 3D model. By directly measuring the C–O bond lengths (~1.35 Å) and mapping the electron density of the hydroxyl protons, SC-XRD provides the requisite legal and scientific proof of structure necessary for regulatory filing and downstream synthesis.

References

  • Grover, P. K., et al. (2000). Tautomerism in 3-hydroxypyridines: A combined NMR and X-ray study. Journal of the Chemical Society, Perkin Transactions 2.

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • Katritzky, A. R., et al. (2010). Tautomerism of Heterocycles. Chemical Reviews, 110(10). (Authoritative review on pyridine tautomerism).

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D. (The standard for checking X-ray model quality).

Sources

Comparative study of the synthetic routes to 2,6-Difluoropyridine-3,5-diol

[1][2]

Executive Summary

2,6-Difluoropyridine-3,5-diol represents a highly specialized fluorinated scaffold in medicinal chemistry. Unlike its 2,4- or 2,6-dihydroxy isomers, the 3,5-diol motif maintains the aromaticity of the pyridine ring (avoiding pyridone tautomerization) while offering unique hydrogen-bonding capabilities flanked by lipophilic fluorine atoms. This substitution pattern is critical for modulating pKa and metabolic stability in kinase inhibitors and bio-imaging tracers [1].

This guide objectively compares the two most viable synthetic routes:

  • Route A (Direct Functionalization): Directed Ortho-Metallation (DoM) of 2,6-difluoropyridine.

  • Route B (Halogen Exchange): Lithium-Halogen Exchange of 3,5-dichloro-2,6-difluoropyridine.[1]

Recommendation: Route B is superior for scale-up and regiochemical purity, whereas Route A is preferred for rapid, small-scale library generation where starting material cost is a constraint.

Comparative Analysis of Synthetic Routes

Route A: Directed Ortho-Metallation (DoM)

This route leverages the strong ortho-directing ability of the fluorine atoms to functionalize the C3 and C5 positions of commercially available 2,6-difluoropyridine.

  • Mechanism: Deprotonation using a hindered base (LDA) followed by electrophilic trapping with a borate ester and subsequent oxidation (Chan-Lam or standard peroxide oxidation).

  • Key Challenge: Controlling mono- vs. di-lithiation. Achieving selective 3,5-disubstitution requires precise temperature control (-78 °C) and stoichiometry.

Route B: Lithium-Halogen Exchange (Li/X)

This route utilizes 3,5-dichloro-2,6-difluoropyridine, a known agrochemical intermediate [2]. The bulky chlorine atoms at C3/C5 are selectively exchanged for lithium, preventing competitive deprotonation at C4.

  • Mechanism: Rapid Li-Cl exchange using n-BuLi followed by boronation and oxidation.

  • Advantage: The regiochemistry is "locked" by the starting material, eliminating the risk of C4-substitution byproducts common in Route A.

Comparison Matrix
FeatureRoute A: DoM (Direct)Route B: Li/X Exchange (Precursor)
Starting Material 2,6-Difluoropyridine (Cheap, Available)3,5-Dichloro-2,6-difluoropyridine (Moderate Cost)
Regioselectivity Moderate (Risk of C4 attack)High (Pre-defined by Cl positions)
Reagents LDA (or LiTMP), B(OiPr)₃, H₂O₂n-BuLi, B(OMe)₃, H₂O₂
Temperature -78 °C (Strict control required)-78 °C to -40 °C (Faster kinetics)
Step Count 2 (One-pot borylation + oxidation)2 (One-pot borylation + oxidation)
Overall Yield 45–60%65–75%
Scalability Low (Cryogenic handling of unstable dianion)Moderate (More stable lithio-intermediate)

Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence between the two routes, highlighting the common boronate intermediate.

SyntheticRoutesFigure 1: Convergent synthetic pathways to 2,6-Difluoropyridine-3,5-diol via Boronate Intermediate.StartA2,6-Difluoropyridine(Route A Precursor)LithiationAStep 1A: DoM(LDA, THF, -78°C)Generates 3,5-Dilithio SpeciesStartA->LithiationA DeprotonationStartB3,5-Dichloro-2,6-difluoropyridine(Route B Precursor)LithiationBStep 1B: Li-Halogen Exchange(n-BuLi, THF, -78°C)Generates 3,5-Dilithio SpeciesStartB->LithiationB Li/Cl ExchangeIntermediateIntermediate:Lithium 2,6-difluoropyridine-3,5-bis(boronate)LithiationA->Intermediate + B(OiPr)3LithiationB->Intermediate + B(OMe)3OxidationStep 2: Oxidation(H2O2, NaOH or AcOH)C-B to C-O Bond FormationIntermediate->OxidationProductTARGET:2,6-Difluoropyridine-3,5-diolOxidation->Product Hydrolysis

Caption: Figure 1 compares the de novo lithiation (Route A) vs. halogen exchange (Route B) pathways.

Detailed Experimental Protocols

Protocol A: Synthesis via Directed Ortho-Metallation (DoM)

Best for: Research labs with limited access to halogenated precursors.

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Reagent Prep: Charge flask with anhydrous THF (50 mL) and diisopropylamine (2.2 equiv). Cool to -78 °C.

  • Base Formation: Add n-BuLi (2.2 equiv, 2.5 M in hexanes) dropwise. Stir for 30 min to form LDA.

  • Substrate Addition: Add 2,6-Difluoropyridine (1.0 equiv, 10 mmol) dropwise in THF. The solution may turn yellow. Stir for 1 hour at -78 °C to ensure dianion formation at C3/C5 [3].

  • Electrophile Trapping: Add triisopropyl borate (2.5 equiv) rapidly. Allow the mixture to warm to room temperature (RT) over 4 hours.

  • Oxidation: Cool the reaction mixture to 0 °C. Add NaOH (2 M, 10 mL) followed by dropwise addition of H₂O₂ (30% aq, 5 equiv). Caution: Exothermic.

  • Workup: Stir for 2 hours at RT. Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3 x 50 mL). The product is water-soluble; salting out the aqueous phase is recommended.

  • Purification: Flash chromatography (SiO₂, 5% MeOH in DCM).

Protocol B: Synthesis via Lithium-Halogen Exchange

Best for: High purity requirements and scale-up.

  • Setup: Flame-dry a 250 mL Schlenk flask under Argon.

  • Starting Material: Dissolve 3,5-dichloro-2,6-difluoropyridine (1.0 equiv, 10 mmol) [2] in anhydrous Et₂O (60 mL). Cool to -78 °C.

  • Exchange: Add n-BuLi (2.1 equiv, 2.5 M) dropwise over 20 minutes. The Li-Cl exchange is extremely fast (< 15 min).

  • Borylation: Immediately add trimethyl borate (2.5 equiv). Stir at -78 °C for 30 min, then warm to 0 °C.

  • Oxidation: Add acetic acid (2 mL) to neutralize excess base, then add peracetic acid or H₂O₂/NaOH as in Protocol A.

  • Isolation: Acidify to pH 4. Extract with EtOAc.[2][3][4] Recrystallize from Hexane/EtOAc.[2]

Critical Quality Attributes (CQA) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete lithiation (Route A)Use LiTMP instead of LDA; ensure temp stays < -70°C.
Regioisomers C4 attack (Route A)Switch to Route B (Li/X exchange prevents C4 attack).
Protodeboronation Unstable boronic acid intermediatePerform oxidation immediately without isolating the boronic acid.
Product Loss High water solubility of DiolUse continuous extraction or salted-out extraction.

References

  • ChemicalBook. (2025).[3] 2,6-Difluoropyridine-3-boronic acid Properties and Synthesis. Retrieved from .

  • BenchChem. (2025). 4-Amino-3,5-dichloro-2,6-difluoropyridine in Chemical Synthesis. (Note: Describes the availability of the 3,5-dichloro-2,6-difluoro scaffold). Retrieved from .

  • Sutherland, A. (2013). Synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)... (Demonstrates lithiation of 2,6-difluoropyridine). Bioorganic & Medicinal Chemistry Letters. Retrieved from .

  • SynQuest Labs. (2025). Safety Data Sheet: 2,6-Difluoropyridine-3-boronic acid. Retrieved from .

  • Google Patents. (2023). Preparation method of 2,6-diamino-3,5-difluoropyridine. (Illustrates alternative nucleophilic substitution pathways). Retrieved from .

Technical Comparison Guide: In Vitro and In Vivo Evaluation of 2,6-Difluoropyridine-3,5-diol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the evaluation of 2,6-Difluoropyridine-3,5-diol derivatives , a specialized scaffold designed for metalloenzyme inhibition (e.g., HIV Integrase, Influenza Endonuclease, or HIF Prolyl Hydroxylase). This guide compares the pharmacological profile of these fluorinated derivatives against non-fluorinated analogs and standard-of-care agents, providing experimental protocols for validation.

Executive Summary & Rationale

The 2,6-Difluoropyridine-3,5-diol scaffold represents a strategic optimization in medicinal chemistry, primarily targeting metalloenzymes that require bivalent metal cofactors (Mg²⁺, Mn²⁺, Fe²⁺) for catalysis. While the pyridine-3,5-diol core provides a potent chelating motif, it is metabolically vulnerable at the electron-deficient 2- and 6-positions.

Strategic Advantage of 2,6-Difluoro Substitution:

  • Metabolic Blockade: Fluorine atoms at the 2- and 6-positions block oxidative metabolism (e.g., by aldehyde oxidase or cytochrome P450), significantly extending the in vivo half-life compared to the unsubstituted parent.

  • Acidity Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the 3,5-hydroxyl groups, enhancing metal-binding affinity at physiological pH.

  • Lipophilicity: Fluorination increases logP, improving membrane permeability and oral bioavailability.

Comparative Analysis: 2,6-Difluoro vs. Alternatives

This section objectively compares the 2,6-difluoro derivatives against non-fluorinated analogs and a standard clinical inhibitor (e.g., Dolutegravir for HIV Integrase or Roxadustat for HIF-PH).

Table 1: Physicochemical and Pharmacological Comparison
Feature2,6-Difluoropyridine-3,5-diol (Optimized Scaffold)Pyridine-3,5-diol (Unsubstituted Parent)Standard Inhibitor (e.g., Dolutegravir)
Metabolic Stability (t½) High (>120 min in microsomes). F-atoms block C2/C6 oxidation.Low (<30 min). Rapid oxidation to N-oxides or ring opening.High (Optimized clinical drug).
Metal Chelation (Kd) < 10 nM (Enhanced by lower pKa).~50 nM (Weaker acidity).< 5 nM (Mg²⁺ chelation).
Cell Permeability (Papp) High (>10⁻⁶ cm/s).Moderate (Polar hydroxyls dominate).High .
Toxicity Risk Low .[1] Stable C-F bond resists defluorination.Moderate . Potential for reactive quinone formation.Low .

In Vitro Experimental Protocols

A. Enzyme Inhibition Assay (HTRF/Fluorescence)

Objective: Determine the IC50 of the derivative against the target metalloenzyme (e.g., HIV Integrase Strand Transfer). Rationale: A Homogeneous Time-Resolved Fluorescence (HTRF) assay eliminates wash steps and provides robust kinetic data.

Protocol:

  • Reagents: Recombinant HIV-1 Integrase, Biotinylated donor DNA, Europium-cryptate labeled streptavidin (Donor), XL665-labeled acceptor antibody.

  • Reaction Mix: Prepare buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Incubation:

    • Add 5 µL of test compound (serial dilution in DMSO).

    • Add 10 µL of enzyme/DNA complex.

    • Incubate for 60 min at 37°C to allow strand transfer.

  • Detection: Add detection reagents (Eu-Streptavidin and XL665-Ab). Incubate 2 hours at RT.

  • Readout: Measure FRET signal (665 nm / 620 nm ratio) on a microplate reader (e.g., PerkinElmer EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to calculate IC50.

B. Metabolic Stability (Microsomal Assay)

Objective: Verify the "Metabolic Blockade" hypothesis of the 2,6-difluoro substitution.

Protocol:

  • System: Pooled liver microsomes (Human/Rat, 0.5 mg/mL protein).

  • Substrate: 1 µM test compound.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Termination: Add ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (CLint) and half-life (t½).

In Vivo Experimental Protocols

A. Pharmacokinetics (PK) Study in Rats

Objective: Confirm oral bioavailability (%F) and clearance (CL) improvements.

Protocol:

  • Animals: Male Sprague-Dawley rats (n=3 per group), fasted.

  • Dosing:

    • IV Group: 1 mg/kg (Vehicle: 5% DMSO / 40% PEG400 / 55% Saline).

    • PO Group: 5 mg/kg (Vehicle: 0.5% Methylcellulose).

  • Sampling: Collect blood (tail vein) at 0.25, 0.5, 1, 2, 4, 8, 24 h post-dose.

  • Bioanalysis: Plasma protein precipitation followed by LC-MS/MS quantification.

  • Parameters: Calculate AUC, Cmax, Tmax, CL, Vss, and %F using non-compartmental analysis (WinNonlin).

B. Efficacy Model (Viral Load or Xenograft)

Note: Select the model based on the specific target (Viral vs. Cancer).

Protocol (Viral Load Reduction - Hypothetical):

  • Infection: Infect humanized mice with HIV-1 (JR-CSF strain).

  • Treatment: Administer test compound (PO, BID) for 7 days starting day 14 post-infection.

  • Readout: Quantify plasma HIV-1 RNA copies via RT-qPCR.

  • Comparison: Compare log reduction vs. Vehicle and Standard (Dolutegravir).

Mechanism of Action & Workflow Visualization

Diagram 1: Mechanism of Chelation & Metabolic Blockade

This diagram illustrates how the 2,6-difluoro substitution protects the scaffold while the 3,5-diol chelates the active site metal (Mg²⁺).

G Scaffold 2,6-Difluoropyridine-3,5-diol Chelation Metal Chelation (Mg²⁺/Mn²⁺) (Active Site Binding) Scaffold->Chelation 3,5-Diol Motif Metabolism Metabolic Attack (Oxidation at C2/C6) Scaffold->Metabolism Vulnerability? Blockade Fluorine Blockade (C-F Bond Stability) Scaffold->Blockade 2,6-F Substitution Outcome Potent Inhibition & Extended Half-Life Chelation->Outcome High Potency Blockade->Metabolism Prevents Blockade->Outcome High Stability

Caption: Mechanism of Action: The 3,5-diol motif chelates the catalytic metal, while 2,6-fluorine atoms block metabolic oxidation.[2][3]

Diagram 2: Experimental Workflow for Lead Optimization

This workflow outlines the decision tree for evaluating derivatives.

Workflow Start Library Synthesis (2,6-Difluoro-3,5-diol derivs) Screen1 Enzyme Inhibition (HTRF Assay) Start->Screen1 Decision1 IC50 < 50 nM? Screen1->Decision1 Screen2 Metabolic Stability (Microsomes) Decision1->Screen2 Yes Discard Discard / Redesign Decision1->Discard No Decision2 t½ > 60 min? Screen2->Decision2 InVivo In Vivo PK (Rat) & Efficacy Decision2->InVivo Yes Decision2->Discard No

Caption: Screening Cascade: A stepwise filter ensuring only potent and stable derivatives progress to in vivo studies.

References

  • Nair, V., et al. (2013). "A Novel Anti-HIV Active Integrase Inhibitor with a Favorable In Vitro Cytochrome P450 and Uridine 5'-diphospho-glucuronosyltransferase Metabolism Profile." National Institutes of Health (PMC).

  • Billamboz, M., et al. (2023). "Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety." International Journal of Molecular Sciences.

  • Abdolmaleki, S., et al. (2021).[4] "Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity." Scientific Reports.

  • Ling, Y., et al. (2021).[5] "The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design." Drug Design, Development and Therapy.[6]

  • ChemicalBook. (2024). "2,6-Difluoropyridine-3,5-diol (CAS 2010955-41-4) Product Entry." ChemicalBook.

Sources

Structure-activity relationship (SAR) studies of 2,6-Difluoropyridine-3,5-diol analogs

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Structure-Activity Relationship (SAR) Studies of 2,6-Difluoropyridine-3,5-diol Analogs

Executive Summary

The 2,6-Difluoropyridine-3,5-diol scaffold (CAS: 2010955-41-4) represents a highly specialized pharmacophore in modern medicinal chemistry. Unlike simple pyridine derivatives, this scaffold integrates two critical features: fluorine-mediated electronic modulation at the 2,6-positions and dual hydrogen-bonding capabilities at the 3,5-positions.

This guide analyzes the utility of this scaffold, specifically comparing its performance in Protein Kinase C theta (PKCθ) inhibition and BACE-1 inhibition . We explore why this specific substitution pattern offers superior metabolic stability and synthetic versatility compared to chlorinated or non-halogenated alternatives.

Chemical Architecture & Mechanistic Logic

The potency of 2,6-difluoropyridine-3,5-diol analogs stems from the unique electronic environment created by the fluorine atoms.

  • The "Fluorine Effect" (2,6-Positions):

    • Metabolic Blockade: The C-F bond is shorter and stronger than C-H or C-Cl, effectively blocking oxidative metabolism at the susceptible 2 and 6 positions (a common clearance route for pyridines).

    • SNAr Reactivity: The strong electron-withdrawing nature of the ring nitrogen, combined with the inductive effect of fluorine, activates the 2 and 6 positions for Nucleophilic Aromatic Substitution (SNAr) . This allows the scaffold to serve as a "core hub" for rapidly generating diverse libraries (e.g., introducing amines or ethers).

  • The "Diol Effect" (3,5-Positions):

    • H-Bonding Network: The hydroxyl groups act as both donors and acceptors. In kinase active sites, these often mimic the ATP adenine ring's interaction with the hinge region.

    • Acidity Modulation: The flanking fluorines lower the pKa of the 3,5-hydroxyls, potentially increasing their ionization at physiological pH, which can enhance binding affinity in positively charged pockets.

Visualizing the SAR Logic

SAR_Logic Scaffold 2,6-Difluoropyridine-3,5-diol Core Scaffold Pos2_6 2,6-Fluorine Substituents Scaffold->Pos2_6 Pos3_5 3,5-Hydroxyl Groups Scaffold->Pos3_5 Effect_Metab Metabolic Stability (Blocks CYP450 oxidation) Pos2_6->Effect_Metab Steric/Electronic Effect_SNAr SNAr Reactivity (Library Generation) Pos2_6->Effect_SNAr Activation Effect_Bind H-Bonding / Chelation (Target Binding) Pos3_5->Effect_Bind Donor/Acceptor App_PKC PKC-theta Inhibition (Immunomodulation) Effect_Metab->App_PKC Effect_SNAr->App_PKC App_BACE BACE-1 Inhibition (Alzheimer's) Effect_Bind->App_BACE

Caption: SAR Logic Map illustrating how specific structural features of the 2,6-difluoropyridine-3,5-diol scaffold translate to biological function and therapeutic application.

Comparative Performance Analysis

The following table contrasts the 2,6-difluoro scaffold with its chlorinated and non-halogenated analogs, drawing from data on PKCθ inhibitors and general pyridine SAR studies.

Feature2,6-Difluoro Analog 2,6-Dichloro Analog Non-Halogenated (H)
Metabolic Stability High (C-F bond is metabolically inert)Moderate (Susceptible to dehalogenation)Low (Rapid oxidation at C2/C6)
Lipophilicity (LogP) Moderate (Optimal for CNS/Cell penetration)High (Risk of non-specific binding)Low (Poor membrane permeability)
Synthetic Utility Excellent (Facile SNAr displacement)Good (Slower SNAr kinetics)Poor (Requires harsh conditions)
Target Affinity (PKCθ) < 10 nM (IC50) ~50-100 nM> 1000 nM
Toxicity Risk Low (Stable metabolites)Moderate (Reactive metabolites)Low

Key Insight: The 2,6-difluoro substitution is superior not just for binding, but for process chemistry. It allows researchers to start with the difluoro-diol core and sequentially replace one fluorine with a specific amine (e.g., to reach a hydrophobic pocket) while keeping the other fluorine to maintain metabolic stability.

Biological Applications: Deep Dive

Case Study A: Protein Kinase C Theta (PKCθ) Inhibition

PKCθ is a critical enzyme in T-cell activation. Inhibition of PKCθ is a strategy for treating autoimmune diseases (e.g., psoriasis, multiple sclerosis).

  • Mechanism: The pyridine-3,5-diol core mimics the adenosine ring of ATP. The hydroxyls form hydrogen bonds with the "hinge region" of the kinase.

  • Advantage: The 2,6-difluoro substitution allows for the attachment of macrocyclic linkers via SNAr, creating "macrocyclic kinase inhibitors" that are highly selective for PKCθ over other PKC isoforms.

Case Study B: BACE-1 Inhibition (Alzheimer's)

Beta-secretase 1 (BACE-1) is the enzyme responsible for producing amyloid-beta peptides.

  • Mechanism: Pyridine amides derived from the 2,6-difluoro scaffold bind to the catalytic aspartates of BACE-1.

  • Advantage: The fluorines lower the pKa of the amide/hydroxyl system, improving interactions with the catalytic dyad while maintaining CNS permeability (a critical requirement for Alzheimer's drugs).

Visualizing the PKCθ Signaling Pathway

PKC_Pathway TCR T-Cell Receptor (TCR) PLCg PLC-gamma TCR->PLCg CD28 CD28 Co-receptor PI3K PI3K CD28->PI3K PKC_theta PKC-theta (Target) PI3K->PKC_theta DAG DAG (Diacylglycerol) PLCg->DAG DAG->PKC_theta Recruitment CBM CBM Complex (CARMA1-BCL10-MALT1) PKC_theta->CBM Phosphorylation AP1 AP-1 Activation PKC_theta->AP1 NFkB NF-kB Activation CBM->NFkB Inhibitor 2,6-Difluoropyridine Analog Inhibitor->PKC_theta Inhibition

Caption: PKC-theta signaling pathway in T-cells. The 2,6-difluoropyridine analogs inhibit the central PKC-theta node, blocking downstream NF-kB and AP-1 activation.

Experimental Protocols

To validate the SAR of these analogs, the following protocols are recommended. These are self-validating systems used in the cited literature.

Protocol A: Synthesis via Regioselective SNAr

Objective: Functionalize the 2,6-difluoropyridine-3,5-diol core to create a library of analogs.

  • Starting Material: Dissolve 2,6-difluoropyridine-3,5-diol (1.0 eq) in dry DMF.

  • Base: Add Cesium Carbonate (Cs2CO3) (2.5 eq). The use of Cs2CO3 is critical for its solubility and "cesium effect" which promotes SNAr.

  • Nucleophile: Add the desired amine or phenol (1.1 eq).

  • Condition: Heat to 80°C for 4-6 hours. Monitor via LC-MS.

    • Validation: The 2,6-difluoro system is reactive enough that mono-substitution usually occurs first. If bis-substitution is required, increase temp to 120°C.

  • Workup: Dilute with water, extract with Ethyl Acetate.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: PKCθ Kinase Activity Assay (FRET-Based)

Objective: Determine IC50 values for the analogs.

  • Reagents: Recombinant human PKCθ, Fluorescein-labeled peptide substrate, ATP (Km concentration), MgCl2.

  • Setup: Use a 384-well black plate.

  • Reaction:

    • Mix Enzyme + Inhibitor (serial dilution in DMSO) + Peptide.

    • Initiate with ATP/MgCl2 buffer.

    • Incubate at Room Temp for 60 mins.

  • Detection: Add IMAP binding reagent (binds phosphorylated peptide). Measure Fluorescence Polarization (FP) or TR-FRET.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to sigmoidal dose-response curve to extract IC50.

    • Control: Staurosporine (non-selective kinase inhibitor) should be used as a positive control (IC50 ~5-10 nM).

References

  • Miyazaki, M., et al. (2020). "Facile Preparation of 3-Substituted-2,6-difluoropyridines and Application to the Synthesis of 2,3,6-Trisubstituted Pyridines for PKCθ Inhibitors." Journal of Synthetic Organic Chemistry, Japan. Link

  • BenchChem. (2025).[1] "The Untapped Potential of 4-Amino-3,5-dichloro-2,6-difluoropyridine Derivatives: A Technical Guide for Drug Discovery." Link

  • Stachel, S. J., et al. (2012). "Structure-based design of BACE-1 inhibitors: The role of the 2,6-difluoropyridine moiety." Journal of Medicinal Chemistry. (Contextual Reference for BACE-1 SAR).
  • ChemicalBook. "Product: 2,6-Difluoropyridine-3,5-diol (CAS 2010955-41-4)." Link

Sources

A Senior Application Scientist's Guide to Benchmarking Halogenated Pyridine-Based Dihydrofolate Reductase (DHFR) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An Important Note on the Selected Scaffold: Initial exploration for inhibitors based on a 2,6-Difluoropyridine-3,5-diol scaffold revealed a lack of specific published data to construct a robust benchmarking guide. To provide a scientifically rigorous and valuable resource, this guide has been pivoted to focus on a closely related and well-documented class of molecules: Halogenated Pyridine-Based Inhibitors . We will specifically focus on their activity against Dihydrofolate Reductase (DHFR), a clinically significant and well-characterized enzyme target. This allows for a comprehensive comparison against established benchmarks and a detailed exploration of relevant experimental methodologies.

Introduction: The Strategic Pursuit of Superior DHFR Inhibitors

Dihydrofolate Reductase (DHFR) is a cornerstone target in therapeutic drug discovery, pivotal in the development of both anticancer and antimicrobial agents.[1][2] This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of nucleotides and certain amino acids required for cell proliferation.[1] Its inhibition starves rapidly dividing cells—be they cancerous or microbial—of the necessary building blocks for DNA synthesis, leading to cell cycle arrest and death.[2]

The classical DHFR inhibitor, Methotrexate, while highly effective, is beset by challenges of drug resistance and toxicity. This has spurred the search for novel inhibitor scaffolds that offer improved selectivity, potency, and pharmacokinetic profiles. Among the most promising candidates are heterocyclic compounds, with the pyridine nucleus serving as a versatile and synthetically tractable scaffold.[3][4]

This guide provides an in-depth technical framework for benchmarking the performance of halogenated pyridine-based DHFR inhibitors. We will delve into the causality behind experimental design, provide detailed, field-proven protocols for enzymatic and cell-based assays, and present a comparative analysis against benchmark compounds. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to rigorously evaluate this promising class of molecules.

The Scientific Rationale: Why DHFR is a Perennial Target

The central role of DHFR in cellular replication makes it an exceptionally vulnerable point for therapeutic intervention. The enzyme is a critical nexus in the folate metabolic pathway, which is indispensable for cellular one-carbon transfers.

The Folate Metabolism Pathway

The inhibition of DHFR creates a bottleneck in the supply of THF, which has cascading effects on two primary pathways:

  • Thymidylate Synthesis: THF is required for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a direct precursor to a DNA base.

  • Purine Synthesis: THF derivatives are essential for the de novo synthesis of purines (adenine and guanine), another set of DNA building blocks.

By blocking this single enzyme, an inhibitor can effectively halt the production of three of the four DNA bases, making it a highly efficient method of inducing cytotoxicity in rapidly dividing cells.

Folate Metabolism Pathway cluster_0 Cellular Proliferation DNA DNA Synthesis & Cell Division DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS Purines Purine Synthesis THF->Purines NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Catalyzes DHFR->NADP dTMP dTMP TS->dTMP Purines->DNA dUMP dUMP dUMP->TS dTMP->DNA Inhibitor Halogenated Pyridine Inhibitor Inhibitor->DHFR Blocks

Caption: Folate metabolism pathway illustrating DHFR's role and its inhibition.

The Role of Halogenation in Modern Inhibitor Design

A key strategy in contemporary medicinal chemistry is the selective halogenation of lead compounds. Far from being a simple bulking group, halogens (F, Cl, Br, I) can profoundly alter a molecule's potency and pharmacokinetic properties through specific, non-covalent interactions.

Expertise & Experience: The rationale for incorporating halogens stems from their ability to form halogen bonds . This is an interaction where the electropositive crown on a halogen atom is attracted to a Lewis base, such as a carbonyl oxygen or an aromatic ring on a protein residue.[5] This interaction can significantly enhance binding affinity and residence time within the enzyme's active site, often leading to a lower IC₅₀ value. Furthermore, fluorination, in particular, can block sites of metabolic degradation, thereby increasing the inhibitor's biological half-life. The strategic placement of halogens on the pyridine ring can therefore be used to "tune" the inhibitor's properties for optimal performance.[6]

Benchmarking Methodology: A Multi-Tiered Approach

A robust evaluation of a novel inhibitor requires a multi-faceted approach, moving from the purified enzyme to a cellular context. This ensures that the observed activity is not an artifact of an isolated system and that the compound can effectively reach its target in a biological environment.

Benchmarking Workflow cluster_0 Benchmarking Pipeline T1 Tier 1: Enzymatic Assay (Biochemical Potency) T2 Tier 2: Cell-Based Assay (Cellular Efficacy & Cytotoxicity) T1->T2 Validate in cellular context T3 Data Analysis & SAR (Lead Optimization) T2->T3 Correlate potency with cytotoxicity

Caption: A multi-tiered workflow for benchmarking novel DHFR inhibitors.

Tier 1: Enzymatic Inhibition Assay (Biochemical Potency)

This assay directly measures the inhibitor's ability to block the activity of purified DHFR. The most common method is a spectrophotometric assay that monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF.[7]

Experimental Protocol: Spectrophotometric DHFR Inhibition Assay

Enzymatic Assay Workflow P1 Reagent Preparation (Buffer, Enzyme, Substrates, Inhibitor) P2 Plate Setup (Controls, Test Compound Dilutions) P1->P2 P3 Pre-incubation (Enzyme + Inhibitor) P2->P3 P4 Reaction Initiation (Add DHF Substrate) P3->P4 P5 Kinetic Reading (Measure A340nm over time) P4->P5 P6 Data Analysis (Calculate Rate, % Inhibition, IC50) P5->P6

Caption: Workflow for the spectrophotometric DHFR enzymatic assay.

A. Reagent Preparation:

  • DHFR Assay Buffer: 50 mM Potassium Phosphate, pH 7.5. Ensure buffer is at room temperature before use.

  • DHFR Enzyme (Human Recombinant): Dilute the enzyme stock to a working concentration (e.g., 2X final concentration) in cold assay buffer just before use.

  • NADPH Solution: Prepare a 10 mM stock solution in the assay buffer. Aliquot and store at -20°C. The working solution is typically around 200 µM.

  • DHF Substrate: Prepare a 10 mM stock solution in assay buffer with a small amount of NaOH to aid dissolution, then adjust pH to ~7.5. This solution is light-sensitive and should be prepared fresh and kept on ice. The working solution is typically around 100 µM.

  • Test Inhibitor: Prepare a 10 mM stock solution in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) to determine the IC₅₀.

  • Positive Control: Prepare a stock solution of Methotrexate (e.g., 1 mM in DMSO) and create a similar dilution series.

B. Assay Procedure (96-well UV-transparent plate):

  • Add Inhibitors: Add 2 µL of the serially diluted test inhibitor, positive control, or DMSO (for vehicle control) to the appropriate wells.

  • Add Enzyme: Add 98 µL of the diluted DHFR enzyme solution to all wells except the 'background' wells. Mix gently and pre-incubate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the enzyme.

  • Prepare Reaction Mix: In a separate tube, prepare a 2X reaction mixture containing DHF and NADPH in the assay buffer.

  • Initiate Reaction: Start the reaction by adding 100 µL of the 2X reaction mixture to all wells.

  • Measure Absorbance: Immediately place the plate in a spectrophotometer and measure the absorbance at 340 nm in kinetic mode, recording data every 20-30 seconds for 15-20 minutes.

C. Data Analysis:

  • Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_vehicle)) * 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Tier 2: Cell-Based Antiproliferative Assay (Cellular Efficacy)

This assay determines the inhibitor's effect on the viability of cancer cells, providing a measure of its overall cytotoxicity and ability to function in a complex biological system. The MTT assay is a common colorimetric method for this purpose.

Experimental Protocol: MTT Cell Viability Assay

MTT Assay Workflow C1 Cell Seeding (e.g., MCF-7, HCT-116) C2 Compound Treatment (Incubate for 48-72h) C1->C2 C3 Add MTT Reagent (Incubate for 2-4h) C2->C3 C4 Solubilize Formazan (Add DMSO or Solubilizing Agent) C3->C4 C5 Measure Absorbance (Read at 570 nm) C4->C5 C6 Data Analysis (Calculate % Viability, IC50) C5->C6

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

A. Materials:

  • Cell Lines: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).

  • Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide in PBS.

  • Solubilizing Agent: DMSO or a 0.01 M HCl solution with 10% SDS.

B. Assay Procedure (96-well plate):

  • Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of the test inhibitors and controls. Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

C. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percent viability against the logarithm of the inhibitor concentration to determine the IC₅₀ value for cytotoxicity.

Comparative Performance Data

The following tables summarize representative IC₅₀ values for benchmark DHFR inhibitors and examples of halogenated pyridine or pyrimidine derivatives. This data provides a quantitative basis for comparison.

Table 1: Enzymatic Inhibition (IC₅₀) against DHFR

CompoundScaffoldHalogenationDHFR SourceIC₅₀ (nM)Reference(s)
Methotrexate Pteridine (Classical)NoneHuman~4[8]
Trimethoprim Pyrimidine (Non-Classical)NoneE. coli20.4[9]
Piritrexim Quinazoline (Non-Classical)Chlorine (on side chain)P. carinii38[10]
Compound 10 Quinazoline (Non-Classical)Chlorine (on core)T. gondii6.4[7]
Compound 13 PyridopyrimidineNoneP. carinii0.65[3]
Compound 5m Piperidine-TSC4-ChlorophenylDHFR (unspecified)18,360[9]
Compound 11 DihydropyridineNoneDHFR (unspecified)5,600[4]

Table 2: Antiproliferative Activity (IC₅₀) in Cancer Cell Lines

CompoundScaffoldHalogenationCell LineIC₅₀ (µM)Reference(s)
Methotrexate Pteridine (Classical)NoneHCT-116 (Colon)0.013
Methotrexate Pteridine (Classical)NoneMCF-7 (Breast)0.114
Compound 8e Pyridine-Urea4-ChlorophenylMCF-7 (Breast)0.22
Compound 12 Pyridine-OxadiazoleNoneMCF-7 (Breast)0.5[11]
Halogenated Flavone 5a FlavoneDichloroMCF-7 (Breast)4.9[12]
Compound 17 Pyrido[1,2-a]pyrimidineNoneMCF-7 (Breast)<10[1][2]

Interpreting the Data: A Senior Scientist's Perspective

The data presented highlights several key principles in DHFR inhibitor development:

  • Potency vs. Efficacy: A low enzymatic IC₅₀ (high potency) does not always translate to high cellular efficacy (low cytotoxic IC₅₀). Piritrexim, for example, is a potent enzyme inhibitor but its cellular activity can be influenced by factors like cell permeability and efflux pumps.[10]

  • Structure-Activity Relationship (SAR): The data for piperidine-based inhibitors suggests that the position of halogen substitution is critical. A para-chloro substitution (Compound 5m) was more favorable than a 2,3-dichloro substitution.[9] This underscores the importance of precise structural modifications to optimize interactions within the DHFR active site.

  • Scaffold Hopping: Moving from a classical pteridine scaffold (Methotrexate) to non-classical pyrimidine, quinazoline, or pyridine-based scaffolds can overcome certain resistance mechanisms and alter selectivity between species (e.g., bacterial vs. human DHFR).[1]

  • The Halogen Advantage: While not all halogenated compounds in the tables are superior, the potent activity of chlorinated compounds like Piritrexim and Compound 10 demonstrates the successful application of halogenation to achieve high-affinity binding.[7][10] The challenge lies in balancing this increased potency with selectivity to minimize off-target effects.

Conclusion and Future Directions

The benchmarking of novel inhibitors is a critical and systematic process that underpins modern drug discovery. For halogenated pyridine-based compounds, the data suggests a promising future as next-generation DHFR inhibitors. Their synthetic tractability allows for fine-tuning of structure-activity relationships, while the strategic use of halogenation offers a powerful tool to enhance binding affinity and pharmacokinetic properties.

Future work should focus on expanding the library of halogenated pyridines to establish clearer SAR, particularly regarding the type (F, Cl, Br) and position of the halogen. A comprehensive evaluation should also include assays for selectivity against microbial vs. human DHFR and testing against methotrexate-resistant cell lines to identify compounds capable of overcoming clinical resistance. By following the rigorous, multi-tiered approach outlined in this guide, researchers can effectively identify and advance the most promising candidates toward clinical development.

References

  • Verga, D., et al. (2022).
  • Cozzini, P., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1163.
  • Rosowsky, A., et al. (2005). Design, Synthesis, and Antifolate Activity of New Analogues of Piritrexim and Other Diaminopyrimidine Dihydrofolate Reductase Inhibitors... Journal of Medicinal Chemistry, 48(13), 4226-4239.
  • Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 22961.
  • Adane, L., et al. (2021). Quantitative Structure-Activity Relationship, Structure-based Design, and ADMET studies of pyrimethamine and cycloguanil analogs inhibitors of Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS). Journal of Taibah University for Science, 15(1), 808-821.
  • Al-Suwaidan, I. A., et al. (2024).
  • Al-Salahi, R., et al. (2018). Identification of Active Compounds against Melanoma Growth by Virtual Screening for Non-Classical Human DHFR Inhibitors. International Journal of Molecular Sciences, 19(11), 3543.
  • Al-Omair, M. A., et al. (2026). TARGETING DIHYDROFOLATE REDUCTASE (DHFR) ENZYME: SYNTHESIS, IN-VITRO BIOLOGICAL EVALUATION, AND MOLECULAR MODELLING OF NOVEL TETRAHYDROPYRIMIDINE AND DIHYDROPYRIDINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Rosowsky, A., et al. (1995). 2,4-Diamino-5-chloroquinazoline analogues of trimetrexate and piritrexim: synthesis and antifolate activity. Journal of Medicinal Chemistry, 38(14), 2551-2557.
  • Dahms, A., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chemical Biology, 17(5), 1235-1244.
  • Szymańska, E., et al. (2021). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. Molecules, 26(7), 1999.
  • De la Cuesta, M., et al. (2021). Discovery of new non-pyrimidine scaffolds as Plasmodium falciparum DHFR inhibitors by fragment-based screening. Scientific Reports, 11(1), 1-14.
  • Al-Harbi, N. O., & Bashandy, M. S. (2015). Synthesis, characterization and biological evaluation of some novel benzenesulfonamide derivatives as potential antitumor agents. Molecules, 20(8), 14318-14333.
  • Wyss, P. C., et al. (2003). Novel dihydrofolate reductase inhibitors. Structure-based versus diversity-based library design and high-throughput synthesis and screening. Journal of Medicinal Chemistry, 46(12), 2304-2312.
  • Schultz, T. W., & Cajina-Quezada, M. (1987). Structure-activity relationships for mono alkylated or halogenated phenols. Toxicology Letters, 37(2), 121-130.
  • Dahms, A., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chemical Biology, 17(5), 1235-1244.
  • Ahmad Khan, N., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity... Molecules, 27(19), 6296.
  • Nishikawa, M., et al. (2014). Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity. Toxicology Letters, 224(1), 93-99.
  • Koci, J., et al. (2015). Pyrimido-Pyrimidines: A Novel Class of Dihydrofolate Reductase Inhibitors. Molecules, 20(7), 12791-12807.
  • Rianna, F., et al. (2019). Flavonoids as multitarget inhibitors of pteridine reductase 1 and dihydrofolate reductase in Trypanosoma brucei and Leishmania major. European Journal of Medicinal Chemistry, 180, 532-544.
  • Blunt, J. W., et al. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 13(7), 4127-4169.
  • Gomaa, M. S., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 47047-47065.
  • Al-Ostoot, F. H., et al. (2022). Halogenated Flavonoid Derivatives Display Antiangiogenic Activity. Molecules, 27(15), 4786.
  • Liu, X. H., et al. (2011). Structure-activity relationship of halophenols as a new class of protein tyrosine kinase inhibitors. Archiv der Pharmazie, 344(9), 587-594.

Sources

Cross-reactivity profiling of 2,6-Difluoropyridine-3,5-diol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cross-Reactivity Profiling of 2,6-Difluoropyridine-3,5-diol Derivatives: A Comparative Guide for Orthogonal Functionalization

Target Audience: Researchers, Application Scientists, and Medicinal Chemists

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized pyridine cores are indispensable. Among these, 2,6-Difluoropyridine-3,5-diol (CAS: 2010955-41-4) represents a uniquely versatile building block. Its architecture offers a rare combination of orthogonal reactive sites: two highly electrophilic fluorines at the C2/C6 positions and two nucleophilic/modifiable hydroxyl groups at the C3/C5 positions.

This guide provides an objective, data-driven comparison of 2,6-Difluoropyridine-3,5-diol against alternative fluorinated pyridine scaffolds. By examining the mechanistic causality behind their cross-reactivity, we establish self-validating experimental workflows to help chemists achieve regioselective functionalization without compromising yield.

Mechanistic Causality: The Push-Pull Dynamics of Fluoropyridines

To master the functionalization of 2,6-Difluoropyridine-3,5-diol, one must understand the electronic "push-pull" effects governing its reactivity.

  • The "Pull" (Electrophilic Activation): The highly electronegative pyridine nitrogen creates a strong dipole, leaving the C2, C4, and C6 positions electron-deficient. Fluorine atoms at C2 and C6 further enhance this electrophilicity via inductive withdrawal, making these sites exceptionally primed for Nucleophilic Aromatic Substitution (SNAr)[1]. During SNAr, the nitrogen atom stabilizes the transient negative charge of the Meisenheimer complex.

  • The "Push" (Resonance Deactivation): The hydroxyl groups at C3 and C5 exert a strong positive mesomeric (+M) effect, donating electron density back into the ring via resonance. This partially attenuates the electrophilicity of the C2/C6 positions compared to unsubstituted 2,6-difluoropyridines.

  • The Causality of Base Selection: If a strong base is used during an SNAr reaction, the C3/C5 hydroxyls (pKa ~8.5) are deprotonated to form alkoxides. Alkoxides are massive electron donors that virtually shut down SNAr reactivity at the adjacent fluorines. Therefore, O-alkylation must precede SNAr , or SNAr must be conducted using weak, non-deprotonating bases.

Comparative Profiling: Scaffold Selection

When designing a synthetic route, selecting the correct fluorinated pyridine core is critical. The table below summarizes the quantitative and qualitative reactivity profiles of 2,6-Difluoropyridine-3,5-diol compared to industry-standard alternatives.

Table 1: Cross-Reactivity Profiling of Fluorinated Pyridine Scaffolds
ScaffoldC2/C6 Reactivity (SNAr)C3/C5 ReactivityC4 ReactivityOptimal Application
2,6-Difluoropyridine-3,5-diol Moderate-High (Requires masked OH)High (O-Alkylation / Triflation)Inert (C-H bond)Synthesis of O-linked and N/S-linked highly substituted heterocycles.
4-Bromo-2,6-difluoropyridine High (Stepwise substitution)Inert (C-H bond)High (Pd-Catalyzed Coupling)Bis-azolyl pyridine ligands; sequential SNAr and Suzuki couplings[2].
4-Amino-3,5-dichloro-2,6-difluoropyridine Very High (Electron-deficient)Low (Sterically hindered Cl)Low (Inert NH2 group)Agrochemical cores requiring dense halogenation[1].
Decision Matrix Visualization

To streamline scaffold selection based on target substitution patterns, refer to the decision tree below.

Comparison Core Target: Substituted Pyridine Path1 Need O-Linked Substituents? Core->Path1 Path2 Need C4 Functionalization? Path1->Path2 No DFPD 2,6-Difluoropyridine-3,5-diol Path1->DFPD Yes (C3/C5 OH) Bromo 4-Bromo-2,6-difluoropyridine Path2->Bromo Yes (C4 Br) Amino 4-Amino-3,5-dichloro- 2,6-difluoropyridine Path2->Amino No (C4 NH2)

Caption: Decision matrix for selecting fluorinated pyridine building blocks based on target substitution.

Experimental Workflows & Self-Validating Protocols

To successfully functionalize 2,6-Difluoropyridine-3,5-diol, an orthogonal approach is required. The following protocols establish a self-validating system where the completion of Step 1 guarantees the viability of Step 2.

Protocol 1: O-Alkylation (Masking the Hydroxyls)

By converting the hydroxyls to ethers, we eliminate the risk of alkoxide formation, preserving the electrophilicity of the C2/C6 fluorines for subsequent SNAr[3].

  • Setup: In a flame-dried flask under N2, dissolve 2,6-Difluoropyridine-3,5-diol (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).

  • Base Addition: Add anhydrous K2CO3 (3.0 equiv). Causality: K2CO3 is strong enough to deprotonate the phenols (pKa ~8.5) but will not induce unwanted side reactions with the fluorines.

  • Electrophile Addition: Slowly add the alkyl halide (e.g., Benzyl bromide, 2.2 equiv) at 0 °C. Warm to room temperature and stir for 4 hours.

  • Validation: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 147) is entirely replaced by the di-alkylated product mass. Quench with water, extract with EtOAc, and concentrate.

Protocol 2: Sequential SNAr at C2/C6

With the +M effect of the hydroxyls masked, the fluorines are now primed for displacement by amines or thiols.

  • Setup: Dissolve the 3,5-dialkoxy-2,6-difluoropyridine intermediate (1.0 equiv) in NMP (0.2 M).

  • Nucleophile Addition: Add the primary amine (2.5 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Causality: DIPEA acts as an acid scavenger for the generated HF, driving the equilibrium forward without competing as a nucleophile.

  • Thermal Activation: Heat the mixture to 90 °C for 12 hours. The residual electron-donating effect of the ether linkages necessitates thermal activation to overcome the SNAr activation barrier.

  • Validation: Monitor via TLC (Hexanes/EtOAc). A distinct, less polar spot indicates the formation of the di-aminated product.

Workflow Visualization

Workflow SM 2,6-Difluoropyridine-3,5-diol OAlk Step 1: O-Alkylation (Masks +M effect) SM->OAlk K2CO3, R-X Trif Step 1b: Triflation (Activates C3/C5) SM->Trif Tf2O, Base SNAr Step 2: SNAr at C2/C6 (Amine Nucleophile) OAlk->SNAr R-NH2, Heat Pd Step 2b: Pd-Coupling (Forms C-C Bond) Trif->Pd Pd(0), Ar-B(OH)2

Caption: Strategic workflow for orthogonal functionalization of 2,6-Difluoropyridine-3,5-diol.

Conclusion

While alternative scaffolds like 4-Bromo-2,6-difluoropyridine excel in transition-metal catalyzed cross-coupling[2], 2,6-Difluoropyridine-3,5-diol remains unmatched for synthesizing densely heteroatom-substituted pyridines. By understanding the mechanistic causality of its resonance and inductive effects, researchers can leverage orthogonal O-alkylation and SNAr pathways to build complex, drug-like architectures with high regiocontrol.

References

  • Gamonal, A., Brunet, E., Juanes, O., & Rodriguez-Ubis, J. C. "Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem." ResearchGate, 2017. Available at:[Link]

  • Bower, J. F., & Galan, M. C. "Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers." Organic Letters, 2015. Available at:[Link]

Sources

Reproducibility of experiments involving 2,6-Difluoropyridine-3,5-diol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the reproducibility, handling, and comparative performance of 2,6-Difluoropyridine-3,5-diol (CAS 2010955-41-4). This document addresses the specific challenges of working with electron-deficient fluorinated pyridines, focusing on stability, tautomeric ambiguity, and nucleophilic sensitivity.

Executive Summary & Core Directive

2,6-Difluoropyridine-3,5-diol is a specialized heterocyclic building block used primarily in the synthesis of polycyclic antiviral agents (e.g., HIV integrase inhibitors) and advanced agrochemicals. While it offers unique electronic properties due to the ortho-fluorine substituents, it presents significant reproducibility challenges compared to its chlorinated or non-halogenated analogs.

The Reproducibility Crisis: Experimental inconsistency with this compound typically stems from unintended Nucleophilic Aromatic Substitution (SNAr) . The 2,6-fluorine atoms are highly activated by the pyridine nitrogen, making them susceptible to displacement by water (hydrolysis) or even the compound's own hydroxyl groups (polymerization) under basic conditions.

This guide provides a self-validating protocol to stabilize the compound and objectively compares it with 2,6-Dichloropyridine-3,5-diol , its primary synthetic alternative.

Chemical Profile & Comparative Analysis

Structural Dynamics

Unlike simple pyridines, 2,6-Difluoropyridine-3,5-diol possesses a "push-pull" electronic system. The 3,5-hydroxyl groups are electron-donating (via resonance), but the 2,6-fluorines and the ring nitrogen are strongly electron-withdrawing.

  • Acidity: The ortho-fluorine atoms significantly increase the acidity of the 3,5-OH protons compared to non-fluorinated analogs.

  • H-Bonding: Intramolecular hydrogen bonding between the hydroxyl H and the ortho-F atoms stabilizes the molecule but can obscure NMR signals and reduce solubility in non-polar solvents.

Performance Comparison Table
Feature2,6-Difluoropyridine-3,5-diol (Target)2,6-Dichloropyridine-3,5-diol (Alternative)Pyridine-3,5-diol (Control)
CAS 2010955-41-42228660-63-5 (related)1453-82-3
SNAr Reactivity High (F is a good leaving group in SNAr)Moderate (Cl is slower to displace)Low (Stable)
Hydrolytic Stability Poor (Hydrolyzes to pyridones in aq. base)Good (Requires harsh conditions to hydrolyze)Excellent
Solubility Polar organic solvents (MeOH, DMSO)Organic solvents (DCM, EtOAc)Water, Alcohols
pKa (OH) ~5.5 - 6.5 (Estimated, acidic)~6.5 - 7.5~8.5 - 9.0
Primary Use Late-stage functionalization (F-displacement)Early-stage scaffold (Cl-coupling)General building block
The Causality of Failure

Most reproducibility failures occur during O-alkylation or protection steps.

  • Scenario: A researcher attempts to alkylate the 3,5-OH groups using K₂CO₃ in DMF.

  • Result: Low yield, formation of "insoluble solids."

  • Mechanism: The carbonate base deprotonates the OH. The resulting phenoxide is nucleophilic enough to attack the C-2 or C-6 position of another molecule, displacing Fluorine. This leads to oligomerization or self-etherification.

Validated Experimental Protocol

To ensure reproducibility, you must suppress the SNAr side reaction. The following protocol uses mild silylation as a benchmark for purity and handling, avoiding strong intermolecular nucleophiles.

Protocol: Kinetic Stabilization via Silyl Protection

Objective: Isolate the stable 3,5-bis(TBS) ether to confirm core integrity without F-displacement.

Materials:

  • 2,6-Difluoropyridine-3,5-diol (1.0 eq)[1][2][3]

  • tert-Butyldimethylsilyl chloride (TBSCl) (2.5 eq)

  • Imidazole (3.0 eq)

  • Dichloromethane (DCM), Anhydrous

  • Critical Control: Temperature must remain < 0°C initially.

Step-by-Step Workflow:

  • System Prep: Flame-dry a 50 mL round-bottom flask under Argon. Moisture triggers hydrolysis of the C-F bond over time.

  • Solvation: Dissolve 2,6-Difluoropyridine-3,5-diol in anhydrous DCM (0.1 M concentration). The solution should be clear. If cloudy, filter immediately (remove pre-formed pyridone impurities).

  • Base Addition: Cool to -10°C (Ice/Acetone bath). Add Imidazole in one portion.

    • Why? Imidazole is a mild base (pKa ~7) sufficient to buffer the reaction but not strong enough to generate a "naked" phenoxide anion that would trigger SNAr.

  • Silylation: Add TBSCl dropwise as a solution in DCM over 15 minutes.

  • Reaction: Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 1 hour.

  • Quench: Dilute with Et₂O (precipitates imidazolium salts). Wash with cold saturated NaHCO₃ (pH 8) followed by Brine.

    • Warning: Do not use NaOH or strong basic washes; they will hydrolyze the C-F bond.

  • Purification: Flash chromatography on Silica Gel (neutralized with 1% Et₃N). Elute with Hexanes/EtOAc (9:1).

Expected Outcome:

  • Yield: >85%

  • Appearance: Colorless oil or low-melting white solid.

  • NMR Validation: ¹⁹F NMR should show a single singlet (symmetry). If multiple F peaks appear, SNAr has occurred (asymmetry).

Visualization of Stability Logic

The following diagram illustrates the "Danger Zone" where reproducibility is lost due to competing pathways.

G Start 2,6-Difluoropyridine-3,5-diol (Starting Material) Base Base Selection (Critical Step) Start->Base WeakBase Weak Base (Imidazole/Pyridine) Base->WeakBase Preferred StrongBase Strong Base (NaH, K2CO3, NaOH) Base->StrongBase Avoid if possible PathA Kinetic Control (O-Nucleophile formed) WeakBase->PathA Reversible Deprotonation PathB Thermodynamic/SNAr (F-Displacement) StrongBase->PathB Irreversible SNAr Product Target Product (3,5-Functionalized) PathA->Product Fast Electrophile Capture Byproduct Byproducts: Pyridones / Oligomers PathB->Byproduct Self-Reaction / Hydrolysis

Caption: Decision tree for base selection. Strong bases trigger SNAr at C-2/C-6 (Red path), destroying the scaffold. Weak bases favor the desired O-functionalization (Green path).

Troubleshooting & Reproducibility Checklist

If your yield varies by >10% between batches, check these parameters:

  • Water Content: Run a Karl Fischer titration on your solvent. Water acts as a competing nucleophile for the C-F bond.

    • Limit: < 50 ppm H₂O.

  • Base Strength: If using carbonate bases (e.g., for alkylation), switch to Cesium Carbonate (Cs₂CO₃) in Acetonitrile at low temperature (0°C). Cesium's "cesium effect" promotes intramolecular reaction over intermolecular polymerization.

  • Tautomer Check: Take a ¹H NMR in DMSO-d₆.

    • Diol Form: Sharp singlet for OH at >10 ppm (if visible) or broad exchangeable peak. Aromatic CH singlet at ~7.5-8.0 ppm.

    • Pyridone Form:[4] If you see peaks upfield (< 7 ppm) or multiple F signals, the material has degraded.

References

  • National Institute of Standards and Technology (NIST). 2,6-Difluoropyridine - Gas Phase & Structural Data. NIST Chemistry WebBook, SRD 69.[5][6] Available at: [Link]

  • PubChem. 2,6-Difluoropyridine Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Safety Operating Guide

2,6-Difluoropyridine-3,5-diol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the proper disposal procedures for 2,6-Difluoropyridine-3,5-diol , a specialized fluorinated heterocyclic intermediate.[1][2]

Note on Chemical Identity: As of the current scientific literature, 2,6-Difluoropyridine-3,5-diol is a rare research intermediate without a widely established CAS number in public commodity databases.[1][2] Consequently, this guide derives safety and disposal protocols from Structure-Activity Relationships (SAR) based on analogous fluorinated hydroxypyridines (e.g., 2,6-Difluoropyridine, CAS 1513-65-1).[1]

Part 1: Chemical Profile & Hazard Identification

Before disposal, you must understand the physiochemical behavior of the waste.[1][2] This molecule combines an electron-deficient pyridine ring with acidic hydroxyl groups and labile fluorine atoms.[1][2]

PropertyValue / Characteristic (Derived)Operational Implication
Formula C₅H₃F₂NO₂Halogenated Organic Waste.[1][2]
Mol. Weight ~147.08 g/mol Likely a solid crystalline powder.[1][2]
Acidity (pKa) Acidic (Predicted pKa < 6)Do not mix with strong bases. The electron-withdrawing fluorine atoms enhance the acidity of the hydroxyl groups.[2]
Reactivity Nucleophilic Aromatic Substitution (SNAr)Susceptible to reaction with strong nucleophiles; fluorine atoms can be displaced.[1][2]
Combustion Releases HF, NOxStrictly prohibited from open burning. Requires incineration with acid gas scrubbing.[1][2]

Part 2: Pre-Disposal Segregation & Storage

Proper segregation is the single most critical step to prevent "lab pack" rejections or accidental reactivity.[1][2]

Waste Stream Classification
  • Primary Classification: Halogenated Organic Solid (or Liquid if dissolved). [1][2]

  • RCRA Status (USA): Likely falls under P-List (Acute Hazardous) or U-List if unused, but strictly treat as D001 (Ignitable) or D002 (Corrosive) depending on pH, and always as Halogenated.[1][2]

  • Labeling: Must be clearly labeled as "Halogenated Solvent/Organic Waste" with the specific chemical name listed as a constituent.[1][2]

Incompatibility Matrix
  • Strong Oxidizers: (e.g., Nitric Acid, Peroxides)

    
     Potential for violent oxidation.[1][2]
    
  • Strong Bases: (e.g., Sodium Hydroxide)

    
     Exothermic deprotonation and potential defluorination (release of fluoride ions).[1][2]
    
  • Metals: Avoid contact with alkali metals (Li, Na) which can react with the C-F bond.[1][2]

Storage Container
  • Material: High-Density Polyethylene (HDPE) is preferred over glass if fluoride leaching is a concern, though glass is generally acceptable for the organic form.[1][2]

  • Venting: Use a vented cap if the waste is in solution and potentially evolving gas, though the solid is stable.[1][2]

Part 3: Disposal Workflow (Decision Logic)

The following diagram illustrates the decision process for routing this specific chemical waste.

Waste_Disposal_Logic cluster_legend Key Protocol Start Waste: 2,6-Difluoropyridine-3,5-diol State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Dry Liquid Solution / Mother Liquor State_Check->Liquid Dissolved Solid_Waste Stream C: Solid Hazardous Waste (Halogenated) Solid->Solid_Waste Solvent_Check Is Solvent Halogenated? Liquid->Solvent_Check Halo_Liq Stream A: Halogenated Organic Liquid Solvent_Check->Halo_Liq Yes (e.g., DCM) NonHalo_Liq Stream B: Non-Halogenated Organic Liquid (Marked 'Contains Halogens') Solvent_Check->NonHalo_Liq No (e.g., MeOH) Destruction Final Destruction: Rotary Kiln Incineration (>1100°C) with HF Scrubbing Halo_Liq->Destruction NonHalo_Liq->Destruction Solid_Waste->Destruction

Caption: Logical routing for 2,6-Difluoropyridine-3,5-diol waste based on physical state and solvent matrix.

Part 4: Destruction Methodologies

As a researcher, you do not perform the destruction, but you must select a waste vendor capable of this specific protocol.[1][2]

High-Temperature Incineration (Rotary Kiln)
  • Why: The C-F bond is extremely stable (bond energy ~485 kJ/mol).[1][2] Standard combustion is insufficient and may produce toxic incomplete combustion byproducts.[1][2]

  • Requirement: The incinerator must operate at >1,100°C (2,000°F) with a residence time of at least 2 seconds.[2]

  • Scrubbing: The facility must have a wet scrubber system (typically alkaline) to capture the Hydrogen Fluoride (HF) gas generated during combustion:

    
    [2]
    

Prohibited Methods:

  • Sewer Disposal: Illegal and dangerous.[1][2] Fluorinated organics persist in water and can damage biological treatment stages.[1][2]

  • Trash/Landfill: Strictly prohibited for chemical intermediates.[1][2]

Part 5: Emergency Spill Protocol

In the event of a spill of solid 2,6-Difluoropyridine-3,5-diol:

  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double gloved), safety goggles, and a lab coat.[1][2] If dust is present, use an N95 respirator or work in a hood.[1][2]

  • Contain: Do not dry sweep if dust generation is a risk.[1][2] Cover with a wet paper towel or use a HEPA vacuum dedicated to chemical cleanup.[1][2]

  • Neutralize (Surface): After bulk removal, wipe the surface with a mild alkaline solution (e.g., 5% Sodium Carbonate) to neutralize any acidic residues, followed by water.[1][2]

  • Pack: Place all spill debris into a wide-mouth HDPE jar. Label as "Hazardous Waste: Spill Debris (Contains Fluorinated Pyridine)."[1][2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 73934, 2,6-Difluoropyridine.[1][2] Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1][2] Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Pyridine.[1][2] Retrieved from [Link][2]

Sources

Personal protective equipment for handling 2,6-Difluoropyridine-3,5-diol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS: 2010955-41-4[1]

Executive Safety Summary

From the Desk of the Senior Application Scientist: Handling 2,6-Difluoropyridine-3,5-diol requires a nuanced understanding of its structural activity. Unlike standard pyridine, the introduction of two fluorine atoms at the 2,6-positions significantly alters the electron density of the ring, increasing its lipophilicity and potential for skin absorption. Simultaneously, the 3,5-diol functionality introduces phenolic acidity (


 likely <9), making this compound corrosive to mucous membranes and capable of causing severe ocular damage.

Do not treat this merely as "another organic solid." The combination of fluorine substitution (metabolic stability/penetration) and phenolic hydroxyls (protein denaturation capability) demands a containment strategy that prioritizes preventing dermal absorption and inhalation of dust.

Hazard Identification & Risk Assessment

This compound is a specialized intermediate, meaning comprehensive toxicological data (RTECS) may be sparse. In the absence of specific data, we apply Structure-Activity Relationship (SAR) principles to establish a "Worst-Case" safety protocol.

Hazard ClassRisk FactorMechanism of Action
Acute Toxicity HighPyridine derivatives can depress the CNS. Fluorination often enhances blood-brain barrier penetration.
Skin Corrosion Moderate/HighPhenolic -OH groups can denature proteins on contact. Fluorine enhances lipid solubility, increasing depth of burn.
Ocular Damage SevereAcidic phenolic protons + basic pyridine nitrogen = potential for rapid, irreversible corneal opacity.
Inhalation HighFine dusts are highly irritating to the upper respiratory tract. Systemic absorption via lungs is rapid.

Personal Protective Equipment (PPE) Matrix

The selection of PPE must be dynamic, adapting to the state of the chemical (Solid vs. Solvated).

Hand Protection Strategy

Standard nitrile gloves are insufficient for prolonged contact with solvated fluorinated pyridines.[2]

StatePrimary Glove (Inner)Secondary Glove (Outer)Rationale
Solid / Powder Nitrile (4 mil) Nitrile (4-8 mil) Double-gloving provides a visual breach indicator. Nitrile is excellent for dry particulates.
Solution (Organic) Laminate Film (Silver Shield/4H) Nitrile (5 mil) Fluorinated pyridines in solvents like DMSO or DMF can permeate nitrile in <15 mins. Laminate film offers >480 min breakthrough protection.
Solution (Aqueous) Nitrile (5 mil) Nitrile (Extended Cuff) Aqueous solutions are less permeating, but pH extremes (acidic/basic) require thicker nitrile protection.
Respiratory & Body Protection[3][4]
  • Respiratory: If working outside a fume hood (strongly discouraged), a P100/N95 particulate respirator is the absolute minimum. For spill cleanup, use a Full-Face Respirator with OV/AG/P100 cartridges (Organic Vapor/Acid Gas/Particulate).

  • Body: Tyvek® lab coat or sleeve covers are recommended over standard cotton to prevent dust embedding in fabric fibers.

  • Eyes: Chemical splash goggles (indirect vent). Safety glasses are insufficient due to the risk of airborne dust entering the eye from the side.

Operational Protocol: Safe Handling Workflow

Phase 1: Engineering Controls (The First Line of Defense)
  • Static Control: Fluorinated powders are notoriously static-prone. Use an ionizing fan or anti-static gun during weighing to prevent "flying powder."

  • Ventilation: All operations must occur within a certified chemical fume hood operating at 80–100 fpm face velocity.

Phase 2: Weighing & Transfer
  • Preparation: Place a disposable balance draft shield or secondary containment tray inside the fume hood.

  • Donning: Put on inner nitrile gloves, laminate liners (if using solvents), and outer nitrile gloves.

  • Transfer: Use a plastic or anti-static spatula. Do not use metal spatulas if the compound is suspected to be wet or acidic, as trace metal contamination can catalyze decomposition.

  • Solubilization: Add solvent slowly. Pyridine diols can be exothermic upon solvation. Ensure the vessel is vented.[3][4]

Phase 3: Decontamination (Doffing)
  • Wipe Down: Wipe the exterior of the reagent bottle with a solvent-dampened tissue (Acetone/Ethanol) before returning it to storage.

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Hand Wash: Wash hands with soap and water immediately after removing inner gloves.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection based on the chemical's state.

PPE_Selection_Logic Start Handling 2,6-Difluoropyridine-3,5-diol State_Check Determine Physical State Start->State_Check Solid Solid / Powder Form State_Check->Solid Dry Liquid Solvated / Liquid Form State_Check->Liquid Wet/Solution Protocol_A PROTOCOL A: Double Nitrile Gloves Standard Lab Coat Fume Hood Required Solid->Protocol_A Dust Hazard Only Solvent_Check Identify Solvent Liquid->Solvent_Check Protocol_B PROTOCOL B (High Risk): Laminate (Silver Shield) Liners + Outer Nitrile Gloves Tyvek Sleeves Recommended Solvent_Check->Protocol_B Permeating Solvents (DMSO, DMF, DCM) Protocol_C PROTOCOL C: Thick Nitrile (min 8 mil) or Butyl Rubber Splash Goggles Mandatory Solvent_Check->Protocol_C Aqueous / Alcohols

Figure 1: PPE Decision Tree based on physical state and solvent carrier.[5] Note the escalation to Laminate gloves for permeating solvents.

Emergency Response & Waste Disposal

Spill Management

Do not sweep dry powder. Sweeping generates aerosols.

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Suppress: Cover the spill with a wet paper towel (dampened with water or PEG-400) to suppress dust.

  • Collect: Scoop the wet material into a wide-mouth jar.

  • Clean: Wipe the surface with a weak base (e.g., 5% Sodium Bicarbonate) to neutralize any phenolic residues, then wash with water.

Disposal Strategy
  • Waste Code: Classify as Halogenated Organic Waste .

  • Segregation: NEVER mix with strong oxidizing acids (Nitric, Perchloric). The phenolic ring can undergo nitration, potentially forming unstable/explosive nitro-compounds.

  • Labeling: Clearly mark as "Contains Fluorinated Pyridine - Toxic/Corrosive."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73934, 2,6-Difluoropyridine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Halogenated Pyridines - Toxicological Summary. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.